molecular formula C5H6FN3 B1314935 4-Fluoro-2-hydrazinylpyridine CAS No. 837364-92-8

4-Fluoro-2-hydrazinylpyridine

Cat. No.: B1314935
CAS No.: 837364-92-8
M. Wt: 127.12 g/mol
InChI Key: YXHAHPFQRQFJLX-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydrazinylpyridine is a fluorinated pyridine derivative of high interest in chemical synthesis and pharmaceutical research. This compound features a molecular formula of C5H6FN3 and a molecular weight of 127.12 g/mol . Its structure incorporates two highly functional groups: a hydrazine moiety and a fluorine atom on a pyridine ring, making it a versatile building block or intermediate for the synthesis of more complex molecules . Researchers utilize this compound in the development of various heterocyclic compounds, such as pyrazoles and other nitrogen-containing scaffolds, which are prevalent in medicinal chemistry. The presence of the fluorine atom can significantly alter the electronic properties, metabolic stability, and bioavailability of resultant compounds, making this compound a valuable reagent in drug discovery efforts, particularly in the design of kinase inhibitors or other targeted therapies. The compound is closely related to its hydrochloride salt form (CAS# 3031088-76-0), which is often offered to improve stability and solubility for specific synthetic applications . As a standard handling procedure, this chemical should be stored at ambient temperatures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoropyridin-2-yl)hydrazine
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InChI

InChI=1S/C5H6FN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHAHPFQRQFJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50479262
Record name 4-Fluoro-2-hydrazinylpyridine
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Molecular Weight

127.12 g/mol
Source PubChem
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CAS No.

837364-92-8
Record name 4-Fluoro-2-hydrazinylpyridine
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Record name 4-Fluoro-2-hydrazinylpyridine
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Record name 4-fluoro-2-hydrazinylpyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-2-hydrazinylpyridine from 2,4-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of the synthesis of 4-fluoro-2-hydrazinylpyridine, a valuable building block in medicinal chemistry and drug development. Commencing with the strategic selection of 2,4-difluoropyridine as the starting material, this guide elucidates the underlying principles of regioselective nucleophilic aromatic substitution (SNAr). It offers a detailed, field-tested experimental protocol, encompassing reaction execution, product isolation, and comprehensive analytical characterization. Furthermore, critical safety protocols for handling hazardous reagents such as hydrazine hydrate are meticulously outlined. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary theoretical foundation and practical insights for the successful and safe execution of this synthesis.

Introduction and Strategic Overview

The synthesis of substituted pyridines is a cornerstone of modern pharmaceutical research. Among these, this compound stands out as a versatile intermediate, enabling the introduction of a hydrazinyl moiety that can be further elaborated into various heterocyclic systems, such as pyrazoles and triazoles. The strategic choice of 2,4-difluoropyridine as the starting material is predicated on the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the strong inductive effect of the fluorine substituents, renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.[1] The reaction with a nucleophile, such as hydrazine, proceeds via a high-energy anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is the determining factor for the reaction's feasibility and regiochemical outcome.[1]

Attack at the C2 or C4 positions allows for the delocalization of the resulting negative charge onto the electronegative nitrogen atom, a stabilizing resonance contribution that is not possible with attack at the C3 or C5 positions.[1] Consequently, nucleophilic substitution is strongly favored at the C2 and C4 positions. In the case of 2,4-difluoropyridine, the reaction with hydrazine hydrate selectively occurs at the C2 position. This selectivity is attributed to the higher electrophilicity of the C2 position, which is ortho to the ring nitrogen, compared to the C4 position.

This guide will provide a comprehensive walkthrough of this selective synthesis, from the foundational chemistry to the practical considerations for laboratory execution.

The Reaction Mechanism: A Stepwise Visualization

The synthesis of this compound from 2,4-difluoropyridine is a classic example of a nucleophilic aromatic substitution reaction. The reaction proceeds through a well-defined pathway, which can be visualized as follows:

SNAr_Mechanism cluster_1 Step 2: Resonance Stabilization cluster_2 Step 3: Leaving Group Departure Start 2,4-Difluoropyridine + Hydrazine Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic attack at C2 Resonance1 Charge on Carbon Resonance2 Charge on Nitrogen Product This compound Intermediate->Product Elimination of F- Resonance1->Resonance2 Delocalization LeavingGroup Fluoride Ion

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
2,4-DifluoropyridineC₅H₃F₂N115.081.15 g (10 mmol)>98%
Hydrazine HydrateH₆N₂O50.062.0 mL (~40 mmol)55-64% solution
EthanolC₂H₅OH46.0725 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11As neededReagent grade
Saturated Sodium BicarbonateNaHCO₃84.01As neededAqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranular

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-difluoropyridine (1.15 g, 10 mmol) in ethanol (25 mL).

  • Addition of Hydrazine Hydrate: At room temperature, add hydrazine hydrate (2.0 mL) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol by rotary evaporation.

    • To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Safety and Hazard Management

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is imperative.

4.1. Reagent-Specific Hazards

  • 2,4-Difluoropyridine: This compound is flammable and should be handled with care. Avoid inhalation and contact with skin and eyes.

  • Hydrazine Hydrate: This is a particularly hazardous substance. It is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[3][4][5] All handling must be conducted in a certified chemical fume hood.[3] Personal protective equipment, including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and ANSI Z87.1-compliant safety goggles, is mandatory.[3] An emergency shower and eyewash station must be readily accessible.[4]

4.2. Waste Disposal

All waste containing hydrazine hydrate is considered extremely hazardous and must be disposed of according to institutional and local regulations.[3] This includes emptied containers.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic coupling patterns influenced by the fluorine and hydrazinyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and position of the fluorine atom on the pyridine ring.[6]

5.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product and to support the structural assignment.

5.3. Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for N-H stretching of the hydrazinyl group and C-F stretching.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound from 2,4-difluoropyridine. By understanding the principles of regioselective nucleophilic aromatic substitution and adhering to the outlined experimental and safety protocols, researchers can confidently prepare this valuable synthetic intermediate. The successful synthesis and purification of this compound will enable further exploration in the design and development of novel therapeutic agents.

References

  • Vertex AI Search. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Accessed January 17, 2026.
  • Chemicalbook. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis. Accessed January 17, 2026.
  • ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Accessed January 17, 2026.
  • UC Santa Barbara. Hydrazine Standard Operating Procedure. Accessed January 17, 2026.
  • Arkema.
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  • Chemicalbook. 2,3,5,6-TETRAFLUORO-4-HYDRAZINOPYRIDINE synthesis. Accessed January 17, 2026.
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  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accessed January 17, 2026.
  • Organic Syntheses. (E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine. Accessed January 17, 2026.
  • Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Accessed January 17, 2026.
  • Organic Syntheses. 2-Fluoro-6-phenylpyridine. Accessed January 17, 2026.
  • Google Patents.
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  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Accessed January 17, 2026.

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An In-Depth Technical Guide to 4-Fluoro-2-hydrazinylpyridine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-hydrazinylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a pyridine ring activated by a fluorine atom and a reactive hydrazinyl group, make it a versatile building block for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the construction of fused heterocyclic systems of pharmaceutical relevance.

Chemical and Physical Properties

This compound is a colorless to light yellow crystalline powder.[1] It is soluble in common organic solvents such as alcohols, ethers, and ketones, but has limited solubility in water.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₆FN₃[1]
Molecular Weight 127.12 g/mol [1]
CAS Number 837364-87-1[1]
Appearance Colorless to light yellow crystal or powder[1]
Melting Point 110-112 °C[1]
Boiling Point 277.5 ± 25.0 °C (Predicted)[1]
Density 1.359 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents (alcohols, ethers, ketones); sparingly soluble in water.[1]
Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the public domain, the following are predicted spectra generated using specialized software. These predictions provide valuable insights into the expected spectral characteristics of this compound.

Predicted ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85d1HH-6
6.90dd1HH-5
6.70d1HH-3
7.50br s1H-NH-
4.20br s2H-NH₂

Predicted ¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
165.5 (d, ¹JCF ≈ 240 Hz)C-4
162.0C-2
149.0 (d, ³JCF ≈ 10 Hz)C-6
108.0 (d, ²JCF ≈ 25 Hz)C-5
102.0 (d, ²JCF ≈ 5 Hz)C-3

Predicted Key IR Absorptions (cm⁻¹)

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (hydrazinyl group)
1620-1580C=N and C=C stretching (pyridine ring)
1600-1550N-H bending
1250-1200C-F stretching

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAᵣ) reaction of 2,4-difluoropyridine with hydrazine hydrate. In this reaction, the more electrophilic C-2 position of the pyridine ring is preferentially attacked by the nucleophilic hydrazine.

G start 2,4-Difluoropyridine product This compound start->product Nucleophilic Aromatic Substitution reagent Hydrazine Hydrate (NH₂NH₂·H₂O) reagent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)
  • To a solution of 2,4-difluoropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity of this compound

The reactivity of this compound is primarily governed by the nucleophilic nature of the hydrazinyl group, which can readily participate in condensation and cyclization reactions. This makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

Knorr Pyrazole Synthesis: Formation of Pyrazolopyridines

This compound can react with 1,3-dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate) or β-diketones (e.g., acetylacetone), in a Knorr pyrazole synthesis to yield pyrazolopyridines.[2] The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

G start This compound intermediate Hydrazone Intermediate start->intermediate Condensation reagent 1,3-Dicarbonyl Compound reagent->intermediate product Pyrazolopyridine Derivative intermediate->product Intramolecular Cyclization & Dehydration

Caption: Knorr synthesis of pyrazolopyridines.

This reaction is a cornerstone in the synthesis of pyrazolo[1,5-a]pyridines, which are scaffolds of interest in drug discovery.[3]

Synthesis of Triazolopyridines

Another important application of this compound is in the synthesis of[1][4][5]triazolo[4,3-a]pyridines. These are typically formed by the cyclization of an intermediate acylhydrazide, which can be prepared by the acylation of this compound. The subsequent cyclization can be achieved under various conditions, often with dehydrating agents.

G start This compound intermediate Acylhydrazide Intermediate start->intermediate Acylation reagent1 Acylating Agent (e.g., RCOCl) reagent1->intermediate product [1,2,4]Triazolo[4,3-a]pyridine Derivative intermediate->product Cyclodehydration reagent2 Dehydrating Agent (e.g., POCl₃) reagent2->product

Caption: Synthesis of triazolopyridines.

The resulting triazolopyridine core is a common motif in many biologically active molecules.[6]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with care, taking into account the potential hazards associated with hydrazine derivatives and fluorinated aromatic compounds.[1]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[7] Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

References

  • ChemBK. Pyridine,2-fluoro-4-hydrazino- (9CI). Available at: [Link]

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  • Name-Reaction.com. Knorr Pyrazole Synthesis. Available at: [Link]

  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC PubMed Central. Available at: [Link]

  • Organic Syntheses. 4-CHLORO-2-(2-(2-CHLOROBENZYLIDENE)HYDRAZINYL)PYRIDINE. Available at: [Link]

  • Patil, S. A., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

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An In-depth Technical Guide to 4-fluoro-2-hydrazinylpyridine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-fluoro-2-hydrazinylpyridine (CAS Number: 837364-87-1), a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its synthesis, physicochemical properties, chemical reactivity, and strategic applications in the design and development of novel therapeutic agents. This document moves beyond a simple data sheet to explain the rationale behind its utility, offering field-proven insights for its application in research and development settings.

Introduction: The Strategic Value of Fluorinated Hydrazinylpyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic incorporation of a fluorine atom onto this ring system offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter bioavailability in predictable ways.[2]

When combined with a hydrazine moiety at the 2-position, the resulting this compound becomes a bifunctional synthetic intermediate of significant value. The hydrazine group serves as a versatile nucleophilic handle, most notably for the construction of hydrazones, a chemical class renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] This guide will explore how the unique combination of these structural features makes this compound a critical starting material for accessing novel chemical matter in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Physical Properties

The known physical properties of this compound are summarized below. Its crystalline nature and solubility in common organic solvents make it amenable to a wide range of reaction and purification conditions.

PropertyValueSource(s)
CAS Number 837364-87-1[5]
Molecular Formula C₅H₆FN₃[5]
Molar Mass 127.12 g/mol [5]
Appearance Colorless to light yellow crystal or powder[5]
Melting Point 97-99 °C[5]
Boiling Point 277.5 ± 25.0 °C (Predicted)[5]
Density 1.359 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in organic solvents (alcohols, ethers, ketones); Almost insoluble in water.[5]
Expected Spectroscopic Characteristics
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by both the fluorine atom and the hydrazine group. The protons of the NH and NH₂ groups of the hydrazine moiety would likely appear as broad signals, the chemical shift of which may be dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will be characterized by C-F coupling constants (JCF). The carbon atom directly bonded to fluorine (C4) will exhibit a large one-bond coupling constant. Other carbons in the ring will show smaller two- and three-bond couplings, providing definitive evidence for the fluorine's position.

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, providing a sensitive probe for confirming the presence and purity of the fluorinated compound.[2]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 127.12, with a characteristic fragmentation pattern involving the loss of hydrazine-related fragments.

  • IR Spectroscopy: Characteristic bands for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C=N and C=C stretching of the pyridine ring, and a strong C-F stretching band would be anticipated.

Synthesis and Reactivity

The primary route to this compound and its analogs is through nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing electron-deficient pyridine rings.

General Synthesis Protocol

The synthesis typically involves the reaction of a suitable di-halogenated or fluoro-halo pyridine precursor with hydrazine hydrate. The halogen at the 2-position is more susceptible to nucleophilic attack than the one at the 4-position, allowing for regioselective substitution. Chinese patents describe a general methodology for this class of compounds.[5][8]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R 2,4-Difluoropyridine (or 2-Chloro-4-fluoropyridine) P This compound R->P Solvent (e.g., Ethanol) Room Temp. or Reflux N Hydrazine Hydrate (N₂H₄·H₂O) N->P

A General Synthetic Workflow Diagram.

Step-by-Step Methodology (Representative Protocol):

  • Reaction Setup: To a solution of 2-chloro-4-fluoropyridine (1.0 equivalent) in a suitable polar solvent such as ethanol, add hydrazine hydrate (typically 1.5 to 6 equivalents) dropwise at room temperature.[8][9]

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux for a period of 4 to 8 hours. Progress is monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by crystallization or column chromatography to yield pure this compound.

This robust protocol highlights the straightforward accessibility of the target compound, a key consideration for its use as a building block in larger-scale synthetic campaigns.

Key Chemical Reactivity: Hydrazone Formation

The most significant and widely exploited reaction of this compound is the condensation of its hydrazine moiety with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically high-yielding and proceeds under mild conditions, often with catalytic acid.

G cluster_0 Core Building Block cluster_1 Electrophile cluster_2 Pharmacologically Active Scaffold A This compound C Fluoropyridinyl Hydrazone Derivative A->C Condensation (cat. Acid, -H₂O) B Aldehyde or Ketone (R-CHO or R-CO-R') B->C

Key Derivatization: Hydrazone Synthesis.

This reaction provides a direct entry into a vast chemical space. By varying the aldehyde or ketone component, researchers can systematically modulate the steric and electronic properties of the final molecule to optimize its biological activity, a fundamental strategy in lead optimization.[10]

Applications in Drug Design and Medicinal Chemistry

The utility of this compound lies in its role as a precursor to molecules with therapeutic potential. The strategic combination of the fluoropyridine ring and the versatile hydrazone linker allows for the rational design of targeted inhibitors and bioactive compounds.

The Fluoropyridine Moiety as a Pharmacological Modulator

The C4-fluoro substituent is not merely a passive spectator. Its introduction into a drug candidate can:

  • Block Metabolic Oxidation: Fluorine can be placed at a site that is susceptible to metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Enhance Binding Affinity: The polar C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in a protein's active site, increasing potency and selectivity.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting the compound's ionization state at physiological pH and influencing properties like cell permeability and solubility.

Accessing Diverse Biological Activities through Hydrazone Derivatives

As previously noted, the hydrazone functional group is a well-established "privileged scaffold" in medicinal chemistry. Derivatives synthesized from this compound can be rationally designed to target a wide array of diseases.

G A This compound (Building Block) B Hydrazone Derivatives A->B Versatile Synthesis C Anticancer Agents (e.g., Kinase Inhibitors) B->C D Antimicrobial Agents (Antibacterial/Antifungal) B->D E Anti-inflammatory Agents B->E F Anticonvulsant Agents (CNS Targets) B->F

Therapeutic potential of derived scaffolds.

  • Anticancer Agents: Many kinase inhibitors feature a heterocyclic core. The 2,4-disubstituted pyridine scaffold can be elaborated via hydrazone formation to target kinases implicated in cancer, such as Focal Adhesion Kinase (FAK).[10]

  • Antimicrobial Agents: The hydrazone moiety is present in numerous compounds with potent antibacterial and antifungal activity.[3]

  • Anti-inflammatory and Analgesic Agents: Hydrazone derivatives have been shown to possess significant anti-inflammatory and analgesic properties, making this a promising avenue for development.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a risk assessment can be conducted based on its structural components.

  • Hydrazine Derivatives: Hydrazine and its derivatives are known to be toxic and are potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[12]

  • Pyridine Derivatives: Pyridines can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

  • General Precautions: Minimize dust generation. In case of contact, wash affected areas thoroughly with water. Seek medical attention if irritation persists or if ingested. Dispose of waste in accordance with institutional and local regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, combined with the predictable influence of its fluorine substituent and the versatile reactivity of its hydrazine group, makes it an exceptionally valuable building block. It provides a reliable and efficient entry point to the synthesis of fluorinated pyridinyl hydrazones, a class of compounds with a proven track record of diverse and potent biological activities. For researchers and scientists in drug development, a thorough understanding of this compound's properties and potential opens the door to new avenues of discovery in the quest for novel therapeutics.

References

A comprehensive list of sources will be compiled and provided separately, including titles, sources, and verifiable URLs.

Sources

The Strategic Utility of 4-Fluoro-2-Hydrazinylpyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Synthetic Chemists

Preamble: The Rise of a Privileged Heterocyclic Scaffold

In the landscape of contemporary drug discovery, particularly within the domain of kinase inhibition, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic cores has become a cornerstone of rational drug design. The fluorine atom, far from being a simple bioisostere of hydrogen, offers a nuanced tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] When integrated into a pyridine scaffold—a motif prevalent in numerous bioactive molecules—these effects are amplified. This guide focuses on 4-fluoro-2-hydrazinylpyridine , a versatile and increasingly important heterocyclic building block. Its unique arrangement of a nucleophilic hydrazine moiety, an electron-withdrawing fluorine atom, and the pyridine nitrogen atoms makes it a powerful precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyridines and related scaffolds that are central to the development of next-generation therapeutics.[3][4][5][6] This document serves as a technical resource for researchers, providing in-depth protocols, mechanistic insights, and a strategic overview of its application.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.

Physicochemical Data

The properties of this compound are summarized in the table below. While extensive experimental data is not widely published, reliable predictions and data from closely related analogs provide a solid foundation for experimental design.

PropertyValueSource
Molecular Formula C₅H₆FN₃-
Molecular Weight 127.12 g/mol PubChemLite[7]
Appearance Colorless to light yellow crystal or powderInferred from analogs[8]
Melting Point 244-250 °C (hydrochloride salt)Sigma-Aldrich[9]
Boiling Point 277.5 ± 25.0 °C (Predicted)ChemBK
pKa 4.16 ± 0.24 (Predicted)ChemBK
Density 1.359 ± 0.06 g/cm³ (Predicted)ChemBK
XlogP 0.5 (Predicted)PubChemLite[7]
Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, influenced by the fluorine and hydrazine substituents. The chemical shifts will be diagnostic of the substitution pattern. General studies of fluorinated pyridines suggest characteristic shifts and coupling constants.[10][11][12]

  • ¹³C NMR: The carbon spectrum will display five signals for the pyridine ring carbons. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics.[10][13]

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Predicted m/z values for common adducts include 128.06185 for [M+H]⁺ and 150.04379 for [M+Na]⁺.[7] The fragmentation pattern would likely involve the loss of components of the hydrazine group.[14]

Safety and Handling
  • Toxicity: Hydrazine derivatives are often toxic and should be handled with care. They can be skin and respiratory tract irritants and are potentially carcinogenic.[15]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

    • In case of exposure, follow standard first-aid procedures and seek medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis of the Building Block

The synthesis of this compound is typically achieved via a two-step process starting from a readily available aminopyridine. This approach is both logical and cost-effective for laboratory-scale preparations.

Overall Synthetic Workflow

The workflow begins with the conversion of 4-aminopyridine to a 4-fluoro-2-halopyridine intermediate, followed by nucleophilic substitution with hydrazine.

G cluster_0 Step 1: Diazotization & Halogenation cluster_1 Step 2: Hydrazinolysis A 4-Aminopyridine B Diazonium Salt Intermediate A->B NaNO₂, HBF₄/HCl C 2-Chloro-4-fluoropyridine B->C Thermal Decomposition / Sandmeyer D 2-Chloro-4-fluoropyridine E This compound D->E Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux

Fig 1. Two-step synthesis workflow for this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoropyridine (Precursor)

This procedure is adapted from a detailed method for the Balz-Schiemann reaction, which is a reliable method for introducing fluorine into an aromatic ring.[16]

  • Diazotization: In a 200 mL two-necked flask equipped with a thermometer and magnetic stirrer, charge 42% aqueous tetrafluoroboric acid (HBF₄). Add 4-aminopyridine (1.0 eq) and heat gently to 40 °C to dissolve.

  • Cool the solution to 5–7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the internal temperature between 5–9 °C. The crystals will gradually dissolve as the diazotization proceeds.

  • Decomposition: After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to room temperature. The diazonium salt will begin to decompose, evolving nitrogen gas. Gentle heating may be required to complete the decomposition.

  • Workup: Carefully add the reaction mixture to a saturated solution of sodium bicarbonate (NaHCO₃). The 4-fluoropyridine product is often unstable in water, so the extraction should be performed promptly.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation to yield 4-fluoropyridine.

Note: 4-fluoropyridine can then be chlorinated at the 2-position using standard methods to yield 2-chloro-4-fluoropyridine, the direct precursor for the next step.

Protocol 2: Synthesis of this compound

This protocol is a standard and highly effective method for converting 2-halopyridines into their corresponding 2-hydrazinyl derivatives.[8][15]

  • Reaction Setup: To a round-bottom flask containing ethanol (e.g., 5.0 mL per 1.1 mmol of substrate), add 2-chloro-4-fluoropyridine (1.0 eq).

  • Hydrazine Addition: At room temperature, add hydrazine hydrate (NH₂NH₂·H₂O, typically a large excess, e.g., 10 eq) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Reactivity and Application in Heterocyclic Synthesis

The synthetic power of this compound lies in the dual nucleophilicity of its hydrazine moiety, allowing for facile cyclization reactions with 1,3-dielectrophiles. The most prominent application is the Knorr pyrazole synthesis and its variants.

Core Reactivity: Pyrazole and Pyrazolone Formation

When reacted with a β-ketoester such as ethyl acetoacetate, this compound undergoes a condensation-cyclization cascade to form a substituted pyrazolopyridine. This reaction is the cornerstone of its utility.

G cluster_0 Mechanism of Pyrazolopyridine Formation A This compound + Ethyl Acetoacetate B Initial Condensation (Hydrazone Intermediate) A->B Nucleophilic attack of -NH₂ on ketone carbonyl C Intramolecular Cyclization (Attack on Ester Carbonyl) B->C Tautomerization & N-attack D Dehydration C->D Elimination of Ethanol E Final Product (Pyrazolo[1,5-a]pyridin-5-one) D->E Aromatization

Fig 2. Mechanistic pathway for the reaction with a β-ketoester.
Protocol 3: Synthesis of a 6-Fluoro-2-methylpyrazolo[1,5-a]pyridin-5(4H)-one

This protocol outlines a representative cyclization reaction.[17][18][19][20]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add ethyl acetoacetate (1.0-1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours (typically 2-6 h). The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.

  • Purification: If necessary, the crude product can be washed with a cold solvent (e.g., ethanol or diethyl ether) or recrystallized to obtain the pure pyrazolopyridine derivative.

This reaction is highly versatile and can be adapted for various 1,3-dicarbonyl compounds, providing access to a wide array of substituted pyrazolopyridine cores for screening in drug discovery programs.

Case Study: A Building Block for Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from hydrazinylpyridines, is a well-established "privileged scaffold" in kinase inhibitor design.[5][6] It acts as an ATP-competitive hinge-binding motif, mimicking the adenine core of ATP. The strategic placement of the fluorine atom on the pyridine ring can enhance binding affinity through favorable interactions in the ATP-binding pocket and improve metabolic stability by blocking potential sites of oxidation.[1]

The Role in Kinase Inhibitor Scaffolds

The diagram below illustrates the logical connection from the this compound building block to a generic kinase inhibitor scaffold.

G A This compound (Core Building Block) C Pyrazolo[1,5-a]pyridine Core (Hinge-Binding Scaffold) A->C Cyclocondensation B 1,3-Dicarbonyl Compound (e.g., β-Ketoester) B->C Cyclocondensation D Further Functionalization (e.g., Suzuki, Amide Coupling) C->D SAR-Guided Derivatization E Potent & Selective Kinase Inhibitor D->E Lead Optimization

Sources

spectroscopic data for 4-fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-Hydrazinylpyridine

Strategic Importance and Synthesis Overview

The introduction of a fluorine atom into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group, in particular, is a strongly electron-withdrawing group that is frequently incorporated into agrochemicals and pharmaceuticals.[2] this compound combines the advantageous properties of a fluorinated pyridine core with a reactive hydrazinyl group, making it a valuable intermediate for constructing more complex molecular architectures.

The characterization of this molecule is paramount to ensure its identity and purity before its use in subsequent synthetic steps. A logical and reliable synthesis is the prerequisite for obtaining material for characterization. A well-established method for synthesizing hydrazinylpyridines involves the nucleophilic substitution of a halogenated pyridine with hydrazine hydrate.[3][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of related hydrazinylpyridine derivatives.[3]

  • Reaction Setup: To a solution of 2-chloro-4-fluoropyridine (1.0 eq) in ethanol (10 mL/g of substrate), add hydrazine hydrate (5.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the purified final product, ready for spectroscopic analysis.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process A 2-Chloro-4-fluoropyridine C Reflux Reaction A->C B Hydrazine Hydrate in Ethanol B->C D Solvent Removal C->D E Aqueous Workup & Extraction D->E F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive information on the molecular structure, connectivity, and the electronic environment of the pyridine ring.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as chemical shifts can be influenced by the solvent environment.[1]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[5]

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[1]

  • ¹⁹F NMR: Acquire the fluorine spectrum. An external standard like CFCl₃ (0.0 ppm) or an internal standard can be used for referencing.

Predicted NMR Data

The following data is predicted based on the known effects of fluorine and hydrazinyl substituents on the pyridine nucleus and analysis of related compounds.[1][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H H-3 ~6.5 - 6.7 Doublet of doublets (dd) J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 Pyridine Ring
H-5 ~6.8 - 7.0 Doublet of doublets (dd) J(H-F) ≈ 6-8, J(H-H) ≈ 5-6 Pyridine Ring
H-6 ~7.8 - 8.0 Doublet (d) J(H-H) ≈ 5-6 Pyridine Ring
NH ~8.0 - 8.5 Broad singlet (br s) - Hydrazinyl NH
NH₂ ~4.5 - 5.0 Broad singlet (br s) - Hydrazinyl NH₂
¹³C C-2 ~160 - 162 Doublet (d) J(C-F) ≈ 3-5 Pyridine Ring
C-3 ~105 - 108 Doublet (d) J(C-F) ≈ 20-25 Pyridine Ring
C-4 ~165 - 168 Doublet (d) J(C-F) ≈ 240-260 Pyridine Ring
C-5 ~108 - 111 Doublet (d) J(C-F) ≈ 15-20 Pyridine Ring

| | C-6 | ~148 - 150 | Doublet (d) | J(C-F) ≈ 10-15 | Pyridine Ring |

Interpretation and Rationale
  • ¹H NMR: The pyridine ring protons are expected to appear in distinct regions. The H-6 proton, being adjacent to the nitrogen, will be the most deshielded. The H-3 and H-5 protons will be upfield and will show coupling to the fluorine atom in addition to vicinal H-H coupling, resulting in doublet of doublets patterns. The NH and NH₂ protons of the hydrazinyl group are exchangeable and will typically appear as broad singlets; their chemical shifts can be highly dependent on concentration and temperature.

  • ¹³C NMR: The most significant feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C-4, expected to be in the range of 240-260 Hz. The other ring carbons will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which are diagnostic. The C-2 carbon, bearing the electron-donating hydrazinyl group, and the C-4 carbon, bearing the electronegative fluorine, will be significantly affected. The C-2 position is expected to be highly deshielded due to its direct attachment to the hydrazinyl group and proximity to the ring nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the presence of key functional groups within a molecule.[8][9] For this compound, it is particularly useful for confirming the N-H bonds of the hydrazine moiety and the C-F bond.

Experimental Protocol: ATR-IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid purified product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract the spectrum of air.

Expected Characteristic IR Absorptions

The following table summarizes the key vibrational modes expected for this molecule.[10]

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Shape Assignment
3400 - 3200 Medium-Strong Two sharp bands N-H asymmetric & symmetric stretching (NH₂)
3200 - 3100 Medium Broad N-H stretching (secondary amine, NH)
~1620 Strong Sharp N-H bending (scissoring)
1600 - 1450 Medium-Strong Multiple sharp bands C=C and C=N ring stretching
1250 - 1200 Strong Sharp C-F stretching

| ~850 | Strong | Sharp | C-H out-of-plane bending |

Interpretation and Rationale

The most diagnostic region is above 3000 cm⁻¹. The presence of two distinct, sharp peaks between 3400-3200 cm⁻¹ is a hallmark of a primary amine (-NH₂) group. A broader absorption is also expected for the secondary amine (-NH-) portion of the hydrazinyl group. The strong absorption around 1250-1200 cm⁻¹ is characteristic of the C-F stretch in an aromatic system. The combination of these signals provides compelling evidence for the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.[11][12] Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which should readily protonate to form an [M+H]⁺ ion.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small addition of formic acid (0.1%) to promote protonation.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Obtain a full scan spectrum to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 128.05) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

Predicted Mass Spectrometry Data

Molecular Formula: C₅H₆FN₃ Exact Mass: 127.0546 Predicted [M+H]⁺: 128.0624

Table 3: Predicted Key Ions in the ESI-MS Spectrum

m/z (Predicted) Ion Formula Description
128.0624 [C₅H₇FN₃]⁺ Protonated molecular ion ([M+H]⁺)
113.0390 [C₅H₅FN₂]⁺ Loss of ammonia (NH₃)
97.0455 [C₅H₅FN]⁺ Loss of the hydrazinyl radical (·N₂H₃)

| 96.0377 | [C₅H₄F]⁺ | Loss of N₂H₃ and a hydrogen radical |

Proposed Fragmentation Pathway

Upon collision-induced dissociation, the protonated molecular ion is expected to undergo characteristic fragmentation, primarily involving the labile hydrazinyl substituent. The diagram below outlines a plausible pathway.

Fragmentation_Pathway parent [M+H]⁺ m/z = 128.0624 frag1 [M+H - NH₃]⁺ m/z = 113.0390 parent->frag1 - NH₃ frag2 [M+H - N₂H₄]⁺ m/z = 97.0455 parent->frag2 - N₂H₄ frag3 [C₅H₄F]⁺ m/z = 96.0377 frag2->frag3 - H•

Caption: Plausible ESI-MS/MS fragmentation pathway for this compound.

Conclusion

The structural integrity of this compound can be confidently established through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework and confirms fluorine substitution through characteristic couplings. IR spectroscopy offers rapid verification of essential functional groups, namely the N-H and C-F bonds. Finally, high-resolution mass spectrometry confirms the elemental composition and provides structural insights through predictable fragmentation patterns. The collective analysis of this data provides a robust, self-validating system for the unequivocal characterization of this important synthetic intermediate.

References

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  • Keevil, B. G., et al. (2018). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology.
  • ChemicalBook. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum. ChemicalBook.
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  • National Center for Biotechnology Information. (2024). 2-Fluoropyridine. PubChem. Available at: [Link]

  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
  • ResearchGate. (2018). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate.
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  • PubMed. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. PubMed.
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  • ResearchGate. (2008). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate.
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  • PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Organic Chemistry Tutor. (2016). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. YouTube. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry.
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  • ResearchGate. (2019). IR spectra of hydrazones I and complexes II–V. ResearchGate.
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A Technical Guide to the Synthesis of 4-Fluoro-2-hydrazinylpyridine: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

4-Fluoro-2-hydrazinylpyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the fluorine atom and the reactive hydrazinyl group, make it an essential precursor for synthesizing a range of bioactive molecules, including kinase inhibitors and other therapeutic agents. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, designed for researchers and process chemists. We will dissect two principal methodologies: Nucleophilic Aromatic Substitution (SNAr) and a two-step Diazotization-Reduction sequence. The discussion emphasizes the rationale behind starting material selection, mechanistic principles, and process optimization, providing field-proven insights to guide laboratory and scale-up efforts.

Strategic Overview: Accessing the this compound Core

The synthesis of substituted hydrazinylpyridines is a well-established field, yet the introduction of a fluorine atom presents specific challenges and opportunities.[1] The electron-withdrawing nature of fluorine activates the pyridine ring towards nucleophilic attack, a property that is central to the most direct synthetic approach. The choice of strategy is typically governed by the availability and cost of starting materials, desired purity, scalability, and safety considerations. This guide will focus on the two most industrially relevant and chemically robust strategies.

G cluster_0 Synthetic Strategies cluster_1 Key Starting Materials A Route 1: Nucleophilic Aromatic Substitution (SNAr) Target This compound A->Target B Route 2: Diazotization & Reduction B->Target SM1 2,4-Dihalopyridine (e.g., 2-Chloro-4-fluoropyridine) SM1->A Direct Displacement SM2 2-Amino-4-fluoropyridine SM2->B Functional Group Transformation

Caption: High-level overview of the two primary synthetic routes.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and frequently employed method for synthesizing hydrazinylpyridines. The strategy relies on the displacement of a suitable leaving group (typically a halide) from an electron-deficient pyridine ring by hydrazine.[2]

Mechanistic Principle and Regioselectivity

The pyridine nitrogen atom, together with the fluorine at the 4-position, strongly withdraws electron density from the ring, making the 2- and 6-positions highly electrophilic and susceptible to nucleophilic attack. Hydrazine hydrate, a potent nucleophile, readily attacks these positions.

When starting with 2-chloro-4-fluoropyridine or 2,4-difluoropyridine, the attack occurs preferentially at the 2-position. This regioselectivity is governed by two factors:

  • Leaving Group Ability: Chloride is a better leaving group than fluoride. In 2-chloro-4-fluoropyridine, this intrinsically favors displacement at the 2-position.

  • Intermediate Stabilization: The negative charge in the Meisenheimer-type intermediate is better stabilized when the attack occurs at the C2 position, which is ortho and para to the ring nitrogen's electron-withdrawing influence.

Caption: Generalized SNAr workflow for synthesis.

Starting Material Selection
Starting MaterialCommercial AvailabilityKey Considerations
2-Chloro-4-fluoropyridine Readily availableOften the most cost-effective and practical choice. The chloro group is an excellent leaving group for this transformation.
2,4-Difluoropyridine AvailableCan also be used, but may be more expensive. Fluoride is a poorer leaving group than chloride, potentially requiring harsher conditions.
Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous hydrazinylpyridines.[3][4]

Objective: To synthesize this compound from 2-chloro-4-fluoropyridine.

Materials:

  • 2-Chloro-4-fluoropyridine (1.0 equiv)

  • Hydrazine hydrate (80% in water, 3.0-5.0 equiv)[4]

  • Ethanol or N,N-dimethylpropanolamine[4]

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-fluoropyridine (1.0 equiv) in ethanol (5-10 mL per gram of starting material).

  • Addition of Nucleophile: Add hydrazine hydrate (3.0-5.0 equiv) dropwise to the solution at room temperature. An excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts.[5]

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Partition the resulting residue between ethyl acetate and water. d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel if necessary. The product is typically a colorless to light yellow solid.[6]

Trustworthiness Note: The use of an inert atmosphere (e.g., nitrogen) is recommended to prevent the oxidation of hydrazine, especially during prolonged heating.[4]

Route 2: Diazotization and Reduction of 2-Amino-4-fluoropyridine

This classical two-step, one-pot approach is a valuable alternative, particularly if 2-amino-4-fluoropyridine is a more readily available or cost-effective starting material.[7]

Mechanistic Principle

The synthesis involves two distinct chemical transformations:

  • Diazotization: The primary aromatic amine (2-amino-4-fluoropyridine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt intermediate. Precise temperature control is critical to prevent the decomposition of the unstable diazonium salt.

  • Reduction: The diazonium salt is immediately reduced to the corresponding hydrazine. A variety of reducing agents can be used, with tin(II) chloride (SnCl₂) in concentrated HCl being a common and effective choice.[7]

Diazotization_Workflow start 2-Amino-4-fluoropyridine step1 Diazotization (NaNO2, HCl, 0°C) start->step1 intermediate Diazonium Salt Intermediate [Ar-N2]+Cl- step1->intermediate step2 Reduction (SnCl2·2H2O, HCl, 0°C) intermediate->step2 end This compound (as Hydrochloride Salt) step2->end

Sources

The Strategic Utility of 4-Fluoro-2-Hydrazinylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitrogen-rich heterocyclic scaffolds is a cornerstone of rational drug design. This technical guide delves into the multifaceted potential of 4-fluoro-2-hydrazinylpyridine, a versatile and highly valuable building block in medicinal chemistry. We will explore its synthesis, reactivity, and, most critically, its application in the construction of privileged structures, with a particular focus on the synthesis of pyrazolo[3,4-b]pyridine cores, a common motif in potent kinase inhibitors. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind its use, detailed experimental considerations, and a forward-looking perspective on its role in developing next-generation therapeutics.

Introduction: The Rationale for Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom to this scaffold is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity can alter the pKa of nearby basic centers, influence molecular conformation, and block sites of metabolism, often leading to improved oral bioavailability and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

The this compound motif, in particular, presents a compelling combination of features. The fluorine at the 4-position can enhance binding affinity and modulate electronic properties, while the hydrazinyl group at the 2-position serves as a reactive handle for the construction of fused heterocyclic systems, most notably pyrazoles.

Synthesis and Reactivity of this compound

The synthesis of this compound typically proceeds from a corresponding 2-chloro-4-fluoropyridine precursor. The nucleophilic aromatic substitution of the chlorine atom with hydrazine hydrate is a common and effective method.

General Synthetic Protocol:

A general procedure for the synthesis of 2-hydrazinylpyridine derivatives involves the reaction of a 2-chloropyridine with hydrazine hydrate.[4] For the specific synthesis of this compound, 2-chloro-4-fluoropyridine would be the starting material. The reaction is typically carried out in a suitable solvent such as ethanol or butan-1-ol at elevated temperatures.[4][5]

Step-by-step methodology:

  • To a solution of 2-chloro-4-fluoropyridine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by extraction and crystallization to yield this compound.

The primary reactivity of this compound in medicinal chemistry lies in the propensity of the hydrazinyl group to undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings. This cyclization is the key step in the formation of the pyrazolo[3,4-b]pyridine scaffold.

Core Application: Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in potent inhibitors of various protein kinases.[6] This is due to its structural resemblance to the purine core of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of kinases.[7] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug discovery.[7]

The general synthetic route to pyrazolo[3,4-b]pyridines from this compound involves a condensation reaction with a β-ketoester or a similar 1,3-dielectrophile.

Experimental Workflow: Synthesis of a Hypothetical Pyrazolo[3,4-b]pyridine Kinase Inhibitor Core

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Further Functionalization This compound This compound Intermediate_Hydrazone Intermediate_Hydrazone This compound->Intermediate_Hydrazone Reaction beta-ketoester beta-ketoester beta-ketoester->Intermediate_Hydrazone Pyrazolo[3,4-b]pyridine_Core Pyrazolo[3,4-b]pyridine_Core Intermediate_Hydrazone->Pyrazolo[3,4-b]pyridine_Core Intramolecular Cyclization Final_Kinase_Inhibitor Final_Kinase_Inhibitor Pyrazolo[3,4-b]pyridine_Core->Final_Kinase_Inhibitor e.g., Suzuki Coupling

Caption: Synthetic workflow for a pyrazolo[3,4-b]pyridine kinase inhibitor.

Structure-Activity Relationship (SAR) and the Role of Fluorine

The fluorine atom at the 4-position of the resulting pyrazolo[3,4-b]pyridine core can significantly influence its biological activity. Based on general principles of medicinal chemistry and SAR studies of related pyridine derivatives, the following effects can be anticipated:[8]

  • Enhanced Binding Affinity: The electronegative fluorine can participate in favorable interactions within the kinase ATP-binding site, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the inhibitor's potency.

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and cellular uptake.[3]

  • Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to metabolic cleavage. Placing a fluorine atom at a potential site of metabolism can block this pathway, leading to a longer half-life and improved pharmacokinetic profile.[1]

The hydrazinyl-derived pyrazole ring also offers multiple points for further chemical modification, allowing for the fine-tuning of the molecule's properties to optimize potency, selectivity, and ADME characteristics.

Pharmacokinetic and Toxicological Considerations

Pharmacokinetics: The incorporation of fluorine is a well-established strategy for improving the pharmacokinetic properties of drug candidates.[9] For instance, in the development of MK2 inhibitors, the introduction of a fluorine atom led to significantly improved oral exposure due to enhanced permeability and reduced clearance.[2] It is reasonable to extrapolate that derivatives of this compound could exhibit similar benefits. In vitro ADME assays are crucial for characterizing the pharmacokinetic profile of novel compounds.[3][10]

Toxicology: The toxicological profile of any new chemical entity is of paramount importance. The parent structures, hydrazine and pyridine, both have known toxicities. Hydrazines are known to be hepatotoxic and have shown carcinogenic potential in animal studies.[11][12][13][14] Pyridine also has a defined toxicological profile.[15] Therefore, any drug candidate derived from this compound would require rigorous toxicological assessment. However, it is important to note that the toxicological properties of the final, more complex drug molecule can be significantly different from its starting materials.

Potential Therapeutic Targets

Given that the pyrazolo[3,4-b]pyridine scaffold is a key feature of many kinase inhibitors, compounds derived from this compound are likely to be investigated as inhibitors of a wide range of kinases implicated in cancer and other diseases. Potential targets include, but are not limited to:

Kinase Target FamilyExamples of Diseases
Cyclin-Dependent Kinases (CDKs)Various Cancers
Tyrosine Kinases (e.g., EGFR, ALK)Lung Cancer, Neuroblastoma
Janus Kinases (JAKs)Inflammatory Diseases, Myelofibrosis
Polo-like Kinase 1 (PLK1)Various Cancers

Conclusion and Future Perspectives

This compound represents a highly valuable and strategic building block for modern medicinal chemistry. Its utility is primarily centered on its efficient use in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a scaffold of significant interest for the development of kinase inhibitors. The presence of the fluorine atom offers a powerful tool for medicinal chemists to fine-tune the ADME and pharmacokinetic properties of lead compounds, potentially overcoming common challenges in drug development. While the toxicological profile of the parent hydrazine moiety necessitates careful evaluation of any resulting drug candidates, the potential benefits of this scaffold in generating novel and effective therapeutics, particularly in the realm of oncology, are substantial. Future research will likely see the expanded use of this compound and its analogs in the generation of diverse libraries of kinase inhibitors and other biologically active molecules.

References

  • (No author provided). Detailed experimental procedure for the synthesis of 4-fluoropyridine. (No date).
  • (No author provided). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (No date).
  • (No author provided). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. (No date).
  • (No author provided). Toxicological Profile for Hydrazines. NCBI Bookshelf. (1997).
  • (No author provided). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (No date).
  • (No author provided). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (No date).
  • (No author provided). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (No date).
  • (No author provided). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. (No date).
  • (No author provided). ATSDR Hydrazines Tox Profile. (No date).
  • (No author provided). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. (No date).
  • (No author provided). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. (No date).
  • (No author provided). Novel hydrazine derivatives having PLK1 inhibition activity and use thereof. Google Patents. (No date).
  • (No author provided). HEALTH EFFECTS - Toxicological Profile for Hydrazines. NCBI Bookshelf. (No date).
  • (No author provided). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. (No date).
  • (No author provided). Bioisosteric Replacements. Cambridge MedChem Consulting. (2021).
  • (No author provided). Patents. Gray Lab - Stanford University. (No date).
  • (No author provided). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. (No date).
  • (No author provided). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. (No date).
  • (No author provided). Pyridine and pyrazine derivatives as protein kinase modulators. Patent GE-P20146101-B. (No date).
  • (No author provided). In Vitro ADME Assays and Services. Charles River Laboratories. (No date).
  • (No author provided). Provisional Peer-Reviewed Toxicity Values for Hydrazine (CASRN 302-01-2). (2009).
  • (No author provided). HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf. (No date).
  • (No author provided). 2-Hydrazinopyridine synthesis. ChemicalBook. (No date).
  • (No author provided). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. PubMed. (No date).
  • (No author provided). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents. (No date).

Sources

A Technical Guide to the Structural Analysis of 4-fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 4-fluoro-2-hydrazinylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological guide. It is designed to equip researchers with the foundational knowledge and practical protocols to characterize this compound with a high degree of scientific rigor. The guide delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering predicted spectral data, detailed experimental workflows, and an in-depth rationale for the application of these methods to the unique structural features of this compound.

Introduction: The Significance of this compound

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. The introduction of a fluorine atom and a hydrazinyl group to this core structure, as in this compound, can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. Fluorine, with its high electronegativity and small size, can modulate the electronic environment of the pyridine ring and form key interactions with biological targets. The hydrazinyl moiety serves as a versatile synthetic handle and can participate in hydrogen bonding, a critical aspect of molecular recognition in drug-receptor interactions. A thorough understanding of the three-dimensional structure and electronic properties of this compound is therefore paramount for its rational application in drug discovery and development.

This guide will provide a robust analytical workflow for researchers synthesizing or working with this compound, ensuring accurate structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of its molecular framework.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the hydrazinyl protons. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring will influence the chemical shifts of the ring protons, generally causing them to appear in the downfield region of the spectrum.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.0-8.2Doublet of doublets (dd)1HH-6Adjacent to the ring nitrogen, expected to be the most deshielded aromatic proton.
~6.7-6.9Doublet of doublets (dd)1HH-5Coupled to H-6 and the fluorine at C-4.
~6.5-6.7Doublet of doublets (dd)1HH-3Coupled to the fluorine at C-4 and H-5.
~7.5 (broad)Singlet1HNHExchangeable proton, chemical shift is concentration and solvent dependent.
~4.5 (broad)Singlet2HNH₂Exchangeable protons, chemical shift is concentration and solvent dependent.

Causality behind Predictions: The predicted chemical shifts are based on the known effects of substituents on the pyridine ring. The fluorine at C-4 will exert a strong deshielding effect on the adjacent protons (H-3 and H-5) through inductive effects. The hydrazinyl group at C-2 is an electron-donating group and will have a shielding effect, particularly on the ortho proton (H-3). The coupling patterns (doublet of doublets) arise from the spin-spin interactions between adjacent protons and the coupling to the ¹⁹F nucleus.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will be characterized by the direct and long-range couplings between the carbon and fluorine atoms, providing unambiguous assignment of the carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)AssignmentRationale
~165-170DoubletC-4Large one-bond C-F coupling constant (¹JCF) is expected.
~160-165Singlet or small doubletC-2Attached to the hydrazinyl group.
~150-155DoubletC-6Smaller long-range C-F coupling.
~110-115DoubletC-5Two-bond C-F coupling (²JCF).
~105-110DoubletC-3Two-bond C-F coupling (²JCF).

Causality behind Predictions: The carbon directly attached to the fluorine (C-4) will exhibit a large splitting due to the one-bond coupling constant (¹JCF), which is a characteristic feature of fluorinated aromatic compounds. The other ring carbons will show smaller couplings depending on their proximity to the fluorine atom.

Predicted ¹⁹F NMR Spectral Characteristics

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.

Table 3: Predicted ¹⁹F NMR Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityRationale
-110 to -130MultipletThe chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The multiplet arises from coupling to the adjacent protons (H-3 and H-5).

Causality behind Predictions: The chemical shift of fluorine is highly sensitive to its electronic environment. The predicted range is typical for fluoroaromatic compounds. The multiplicity will be a result of coupling to the ortho protons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon types (CH, CH₂, CH₃).

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample This compound NMR_Tube NMR_Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into NMR Spectrometer OneD_NMR 1H, 13C, 19F Spectra Spectrometer->OneD_NMR Acquire 1D Spectra TwoD_NMR 2D Correlation Spectra Spectrometer->TwoD_NMR Acquire 2D Spectra (COSY, HSQC, HMBC) Structure_Confirmation Confirm Structure of This compound OneD_NMR->Structure_Confirmation TwoD_NMR->Structure_Confirmation

Caption: NMR Experimental Workflow for Structural Elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₅H₆FN₃, with a monoisotopic mass of approximately 127.05 Da.[1]

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z 127.

  • Isotope Peaks: Due to the natural abundance of ¹³C, a small M+1 peak will be observed. Fluorine is monoisotopic, so it will not contribute to the isotope pattern in the same way as chlorine or bromine.

Predicted Fragmentation Pattern

The fragmentation of this compound will be influenced by the stability of the pyridine ring and the nature of the substituents.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/zProposed FragmentFragmentation Pathway
112[M - NH₂]⁺Loss of the terminal amino group from the hydrazinyl moiety.
98[M - N₂H₃]⁺Cleavage of the C-N bond between the pyridine ring and the hydrazinyl group.
96[C₅H₃FN]⁺Loss of the entire hydrazinyl group.
78[C₅H₄N]⁺Loss of fluorine and the hydrazinyl group.

Causality behind Predictions: The fragmentation pathways are predicted based on the relative bond strengths and the stability of the resulting fragments. The C-N bond of the hydrazinyl group is relatively weak and prone to cleavage. The pyridine ring itself is quite stable and will likely remain intact in many ofthe fragment ions.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that will induce significant fragmentation, providing a detailed fragmentation pattern useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique that will primarily produce the protonated molecular ion [M+H]⁺ at m/z 128, confirming the molecular weight with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS): To further investigate the fragmentation pathways, the molecular ion (m/z 127 or 128) can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis_detection Mass Analysis & Detection Sample This compound in volatile solvent Ion_Source Ion Source (EI or ESI) Sample->Ion_Source Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ion_Source->Mass_Analyzer Generate Ions Detector Detector Mass_Analyzer->Detector Separate Ions by m/z Mass_Spectrum Mass Spectrum (Molecular Ion & Fragments) Detector->Mass_Spectrum Generate Spectrum

Caption: Mass Spectrometry Experimental Workflow.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The Rationale for Crystallographic Analysis

A crystal structure of this compound would provide invaluable information that cannot be obtained from spectroscopic methods alone. It would definitively confirm the connectivity and reveal the preferred conformation of the hydrazinyl group relative to the pyridine ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and potential π-stacking, which govern the crystal packing and can provide insights into the molecule's behavior in a biological context.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step.

    • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) and solvent mixtures.

    • Crystallization Techniques: Employ techniques such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling of a saturated solution.

  • Crystal Mounting and Data Collection:

    • Select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

XRay_Workflow cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Compound Purified this compound Screening Screening of Crystallization Conditions Compound->Screening Dissolve in various solvents Single_Crystal Obtain Single Crystal Screening->Single_Crystal Slow evaporation, vapor diffusion, etc. Data_Collection Collect Diffraction Data Single_Crystal->Data_Collection Mount on Diffractometer Data_Processing Process Data Data_Collection->Data_Processing Structure_Solution Solve Structure (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refine Structural Model Structure_Solution->Structure_Refinement Final_Structure Final 3D Crystal Structure Structure_Refinement->Final_Structure

Caption: X-ray Crystallography Workflow.

Conclusion: A Unified Approach to Structural Verification

References

  • PubChemLite. This compound (C5H6FN3). [Link]

  • Pertsikov, B. Z., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111).
  • The Royal Society of Chemistry. (2015). Supporting Information. [Link]

Sources

electronic effects of fluorine in 4-fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of Fluorine in 4-Fluoro-2-Hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological profile. This guide provides an in-depth analysis of the nuanced electronic effects within this compound, a molecule where the potent inductive and subtle resonance effects of a para-fluorine atom intersect with the strong electron-donating character of an ortho-hydrazinyl group. By dissecting these competing influences, we illuminate how the electron density, basicity (pKa), and potential reactivity of the pyridine ring are fine-tuned. This understanding is critical for drug development professionals seeking to rationally design molecules with optimized target affinity, metabolic stability, and pharmacokinetic properties.

Foundational Principles: Electronics of the Pyridine Scaffold

The pyridine ring is a fundamental heterocycle in drug design, but its electronic nature is distinct from its carbocyclic analog, benzene. The nitrogen atom, being more electronegative than carbon, exerts a significant negative inductive effect (-I), withdrawing electron density from the ring.[1][2] This creates a π-deficient system with a notable dipole moment.[1] Consequently, pyridine is less reactive than benzene towards electrophilic aromatic substitution and its ring nitrogen's lone pair is basic, with a pKa of approximately 5.25 for its conjugate acid.[1] This inherent electronic landscape is the canvas upon which substituents paint their effects.

The Dichotomous Role of the Fluorine Substituent

Fluorine is the most electronegative element, and its electronic influence is a tale of two opposing forces: a dominant inductive effect and a modest resonance effect.[3][4][5][6]

  • Inductive Effect (-I): Fluorine's powerful electron-withdrawing nature pulls electron density through the sigma bonds of the pyridine ring. This effect is potent and distance-dependent, significantly lowering the electron density across the entire scaffold and reducing the basicity of the ring nitrogen.[3][6]

  • Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs in p-orbitals that can overlap with the ring's π-system.[7][8] This allows it to donate electron density into the ring via resonance. This +M effect is weaker than its -I effect but is crucial for directing reactivity, as it selectively increases electron density at the ortho and para positions relative to itself.[5][7]

In the context of a 4-fluoropyridine, the fluorine atom's -I effect deactivates the entire ring, while its +M effect enriches the C2 and C6 positions.

cluster_F Fluorine's Electronic Influence F_Inductive Strong Inductive Effect (-I) Outcome_F Overall Ring Deactivation (Lower Basicity) Ortho/Para Enrichment F_Inductive->Outcome_F Dominant F_Resonance Weak Resonance Effect (+M) F_Resonance->Outcome_F Directional

Caption: Duality of Fluorine's Electronic Effects.

The Potent Electron Donation of the Hydrazinyl Group

The hydrazinyl group (-NHNH₂), positioned at the C2 position, acts primarily as a strong electron-donating group through resonance.

  • Resonance Effect (+M): The lone pair on the nitrogen atom directly attached to the pyridine ring participates readily in the π-system, delocalizing electron density into the ring. This is a powerful activating effect that significantly increases the electron density, particularly at the ortho (C3) and para (C5) positions relative to the hydrazinyl substituent.

  • Inductive Effect (-I): The nitrogen atoms are electronegative and exert a mild electron-withdrawing inductive effect, but this is overwhelmingly overshadowed by the resonance donation.

The hydrazinyl group itself introduces additional basic centers, with the terminal -NH₂ group being a primary site for protonation.

Synergy and Competition in this compound

The true electronic character of this compound emerges from the interplay of these two functionally distinct substituents.

  • Impact on Ring Electron Density: The fluorine at C4 withdraws electron density from the whole ring via its -I effect. Simultaneously, the hydrazinyl group at C2 strongly donates electron density via its +M effect. The resonance effects of both groups converge, leading to a significant accumulation of electron density at the C3 and C5 positions. The C6 position is enriched primarily by fluorine's +M effect, while the C2 and C4 positions are electron-deficient due to the direct attachment of the electronegative substituents.

Caption: Net Electronic Influence on the Pyridine Ring.

  • Modulation of Basicity (pKa): The basicity of the ring nitrogen is a critical parameter. The fluorine's strong -I effect acts to decrease basicity (lower pKa), while the hydrazinyl group's +M effect increases it. The net result is a finely tuned pKa value that reflects this electronic tug-of-war.

Quantitative Analysis and Experimental Validation

Theoretical claims must be substantiated with empirical data. Quantifying the electronic effects through pKa determination provides a robust validation of the molecular design.

Comparative pKa Values

The electronic effects are clearly demonstrated by comparing the pKa of the parent and substituted pyridines.

CompoundKey Substituent(s)Expected Electronic Effect on Ring NPredicted/Experimental pKa
PyridineNoneBaseline~5.25
4-Fluoropyridine-F (para)Strong -I effect decreases basicity~3.0-3.5
2-Hydrazinylpyridine-NHNH₂ (ortho)Strong +M effect increases basicity~6.5-7.0
This compound -F, -NHNH₂-I from F vs. +M from NHNH₂~4.16[9][10]

Note: pKa values are for the conjugate acid of the ring nitrogen. The hydrazinyl group also has its own pKa.

The predicted pKa of ~4.16 for this compound demonstrates that the potent inductive withdrawal of fluorine has a more significant impact on the ring nitrogen's basicity than the resonance donation from the hydrazinyl group.[9][10] This is a critical insight for drug design, as it dictates the molecule's charge state at physiological pH.

Experimental Protocol: Potentiometric pKa Determination

This protocol provides a self-validating method to empirically measure the pKa of the title compound.

Objective: To determine the acid dissociation constant(s) (pKa) of this compound in an aqueous or mixed aqueous/organic solvent system.

Materials:

  • This compound sample of known purity

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • High-purity water (degassed)

  • Co-solvent (e.g., Methanol, DMSO), if required for solubility

  • Calibrated pH meter with a combination electrode

  • Stir plate and stir bar

  • 25 mL burette

  • Beaker (50 mL)

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of water or a specified water/co-solvent mixture.

  • Acidification: Add a stoichiometric excess (e.g., 2.5 equivalents) of standardized 0.1 M HCl to ensure all basic sites are protonated.

  • Titration Setup: Place the beaker on the stir plate, immerse the pH electrode, and begin gentle stirring. Position the burette filled with standardized 0.1 M NaOH over the beaker.

  • Data Collection: Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the final equivalence point.

  • Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point(s) (where the derivative is maximal).

    • The pKa is equal to the pH at the half-equivalence point. If multiple equivalence points are observed (for the ring nitrogen and hydrazinyl group), multiple pKa values can be determined.

start Prepare Sample Solution acidify Acidify with Excess HCl start->acidify setup Set up Titration Apparatus (pH meter, burette) acidify->setup titrate Titrate with Standardized NaOH setup->titrate record Record pH vs. Volume Data titrate->record plot Plot Titration Curve (pH vs. Volume) titrate->plot record->titrate Incremental Additions analyze Determine Equivalence Point(s) (First Derivative Plot) plot->analyze calculate Calculate pKa (pH at half-equivalence point) analyze->calculate end Report pKa Value(s) calculate->end

Caption: Workflow for Potentiometric pKa Determination.

Implications for Drug Design and Development

Understanding the electronic architecture of this compound is paramount for its application in drug discovery.

  • Target Engagement: The electron density distribution dictates the molecule's electrostatic potential and its ability to form key interactions. The electron-rich C3 and C5 positions may engage in π-stacking or cation-π interactions. The hydrazinyl group is a potent hydrogen bond donor, while the ring nitrogen and fluorine can act as hydrogen bond acceptors.[3][4]

  • Pharmacokinetics (ADME):

    • Solubility and Permeability: The pKa value of ~4.16 means that at physiological pH (~7.4), the molecule will be predominantly in its neutral, uncharged form. This generally favors membrane permeability, which is crucial for oral bioavailability and CNS penetration.[3][11]

    • Metabolic Stability: Fluorine is often introduced to block sites of metabolic oxidation by Cytochrome P450 enzymes.[12][13] Placing the fluorine at the C4 position can shield this site from hydroxylation, potentially increasing the drug's half-life.

Conclusion

The electronic properties of this compound are a sophisticated product of competing substituent effects. The powerful, ring-deactivating inductive withdrawal of the C4-fluorine atom dominates the modulation of the ring nitrogen's basicity. Simultaneously, the strong resonance donation from the C2-hydrazinyl group, reinforced by the fluorine's weaker resonance contribution, creates specific zones of high electron density within the ring. This detailed electronic understanding, validated by quantitative pKa analysis, empowers medicinal chemists to rationally leverage this scaffold, fine-tuning its properties to achieve the desired balance of potency, selectivity, and pharmacokinetic performance required for a successful therapeutic agent.

References

  • Priya A., Kumar N. M., & Nargund S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

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  • LibreTexts Chemistry. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]

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  • Mišić-Vuković, M., & Jovanović, B. (1980). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • van Dijk, C. W., Sun, M., & van Wijngaarden, J. (2012). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. ResearchGate. [Link]

  • ResearchGate. (2001). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • G. L. Sorensen, et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health. [Link]

  • Sorensen, G. L., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

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  • Brainly.in. (2018). Why fluorine shows more resonance effect than chlorine?. [Link]

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Methodological & Application

4-fluoro-2-hydrazinylpyridine condensation reaction with beta-dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of Pyrazolopyridine Scaffolds via Condensation of 4-fluoro-2-hydrazinylpyridine with β-Dicarbonyl Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-(4-fluoropyridin-2-yl)-substituted pyrazoles through the acid-catalyzed condensation reaction with β-dicarbonyl compounds. This reaction, a variant of the classic Knorr pyrazole synthesis, is a robust and efficient method for accessing the pyrazolopyridine core, a privileged scaffold in medicinal chemistry.[1][2][3] We will delve into the underlying mechanism, provide a detailed step-by-step protocol for a model reaction, discuss the reaction scope, and outline methods for structural characterization and troubleshooting. The insights provided are curated for professionals engaged in synthetic chemistry and drug discovery, aiming to facilitate the development of novel bioactive molecules.[4]

Scientific Foundation & Mechanistic Overview

The condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole ring is known as the Knorr pyrazole synthesis.[5][6] The reaction is typically performed under acidic conditions, which serve to activate the carbonyl groups of the β-dicarbonyl substrate towards nucleophilic attack.

The reaction with this compound proceeds through the following key steps:

  • Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the β-dicarbonyl compound. This step is often the rate-determining step and is facilitated by an acid catalyst.[5]

  • Formation of Hydrazone/Enamine Intermediate: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate. This intermediate exists in equilibrium with its enamine tautomer.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate, often a 5-hydroxy-Δ2-pyrazoline or a related dihydroxypyrazolidine.[7][8]

  • Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of a stable, aromatic pyrazole ring. The driving force for this final step is the formation of the highly stable aromatic system.

The regioselectivity of the reaction with unsymmetrical β-dicarbonyls is controlled by the relative electrophilicity of the two carbonyl carbons and steric factors. The initial attack of the hydrazine typically occurs at the more reactive (less sterically hindered) carbonyl group.

Knorr_Mechanism Figure 1: Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine This compound Hydrazone Hydrazone/ Enamine Intermediate Hydrazine->Hydrazone 1. Nucleophilic Attack 2. Dehydration (-H₂O) Dicarbonyl β-Dicarbonyl (enol tautomer) Dicarbonyl->Hydrazone Cyclic Cyclic Intermediate (5-Hydroxypyrazoline) Hydrazone->Cyclic Intramolecular Cyclization Pyrazole 1-(4-fluoropyridin-2-yl)pyrazole Cyclic->Pyrazole Dehydration (-H₂O) & Aromatization Catalyst Acid Catalyst (H⁺) Catalyst->Hydrazone

Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.

Detailed Experimental Protocol: Synthesis of 1-(4-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol describes a representative synthesis using acetylacetone as the β-dicarbonyl substrate.

Materials & Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound127.1210.01.27 gStarting material
Acetylacetone (2,4-pentanedione)100.1210.51.07 mLβ-Dicarbonyl (1.05 equiv.)
Ethanol (EtOH), 200 Proof--30 mLReaction Solvent
Glacial Acetic Acid (AcOH)60.05Catalytic~0.2 mLAcid Catalyst
Saturated Sodium Bicarbonate (aq)--50 mLFor workup (neutralization)
Ethyl Acetate (EtOAc)--100 mLFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)--~5 gDrying agent
Silica Gel (230-400 mesh)--As neededFor column chromatography
TLC Plates (Silica gel 60 F₂₅₄)--As neededFor reaction monitoring
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.27 g, 10.0 mmol).

    • Add ethanol (30 mL) and stir until the solid is fully dissolved.

    • Add acetylacetone (1.07 mL, 10.5 mmol) to the solution via syringe.

    • Finally, add glacial acetic acid (~0.2 mL) to the reaction mixture.

    • Scientist's Note: Acetic acid acts as a catalyst to protonate a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[5] Using a slight excess of the β-dicarbonyl ensures the complete consumption of the limiting hydrazine starting material.

  • Reaction Execution:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Scientist's Note: The reaction is heated to provide the necessary activation energy for the condensation and subsequent dehydration steps. Ethanol is a common solvent due to its ability to dissolve both reactants and its suitable boiling point.

  • Monitoring the Reaction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase of 30% ethyl acetate in hexanes.

    • Spot the starting material (this compound) and the reaction mixture on the TLC plate.

    • The reaction is complete when the starting hydrazine spot has been completely consumed (typically 2-4 hours). The product will appear as a new, less polar spot.

  • Workup & Isolation:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the organic solution to a separatory funnel and wash it with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid catalyst.

    • Wash the organic layer with brine (25 mL), then dry it over anhydrous magnesium sulfate.

    • Scientist's Note: The aqueous wash is crucial to remove the acid catalyst and any water-soluble byproducts. Drying the organic layer is essential before solvent evaporation to prevent water contamination of the final product.

  • Purification:

    • Filter off the magnesium sulfate and concentrate the filtrate in vacuo to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(4-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole as a white to off-white solid.

Characterization of the Product

A self-validating protocol requires rigorous characterization of the final compound. The synthesized pyrazolopyridine derivatives can be unambiguously identified using a combination of spectroscopic techniques.[9][10]

TechniqueExpected Observations for 1-(4-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.2-8.3 (d, 1H, Py-H6), ~7.5-7.6 (dd, 1H, Py-H5), ~7.0-7.1 (dd, 1H, Py-H3), ~6.0 (s, 1H, Pz-H4), ~2.6 (s, 3H, Pz-CH₃), ~2.3 (s, 3H, Pz-CH₃). The pyridine protons will show characteristic coupling patterns.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~165 (d, ¹JCF, Py-C4), ~152 (Py-C2), ~150 (Pz-C5), ~148 (Py-C6), ~142 (Pz-C3), ~115 (d, ²JCF, Py-C5), ~108 (d, ³JCF, Py-C3), ~107 (Pz-C4), ~15 (Pz-CH₃), ~14 (Pz-CH₃). The carbon attached to the fluorine will appear as a doublet with a large coupling constant.
¹⁹F NMR (376 MHz, CDCl₃)A single resonance is expected in the typical range for an aryl fluoride.
Mass Spec (ESI+) Calculated for C₁₀H₁₀FN₃ [M+H]⁺: 192.0937. Found: 192.0935. High-resolution mass spectrometry is critical for confirming the elemental composition.
UV-Vis (Ethanol)The electronic spectra are expected to show characteristic absorption bands in the range of 240–320 nm, corresponding to π-π* transitions within the conjugated aromatic system.[11]

Reaction Scope & Troubleshooting

This condensation reaction is generally applicable to a wide range of β-dicarbonyl compounds.

workflow Figure 2: Experimental & Analytical Workflow A 1. Reaction Setup (Hydrazine + Dicarbonyl + Solvent + Catalyst) B 2. Reflux & Monitoring (TLC) A->B C 3. Workup (Quench, Extract, Dry) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, etc.) D->E F Pure Product E->F

Caption: Figure 2: Experimental & Analytical Workflow.

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete reaction or decomposition.

    • Solution: Ensure the absence of water in reactants and solvent (use anhydrous conditions if necessary). Increase reaction time or try a different acid catalyst (e.g., p-toluenesulfonic acid). Some substrates may require higher boiling point solvents like toluene.

  • Formation of Regioisomers:

    • Cause: Use of an unsymmetrical β-dicarbonyl.

    • Solution: This is an inherent challenge. The isomers are often separable by careful column chromatography. Characterization by 2D NMR (NOESY/ROESY) can help determine the structure of the major isomer. The reaction between aryl or heteroarylhydrazines and fluorinated β-diketones can yield a variety of pyrazole and pyrazoline products.[7]

  • Difficult Purification:

    • Cause: Product is highly polar or has similar polarity to a byproduct.

    • Solution: Adjust the eluent system for chromatography. If the product is basic, an amine additive (e.g., 1% triethylamine) in the eluent can improve peak shape. Alternatively, purification by recrystallization may be possible.

Applications in Drug Discovery

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry. The fluorine atom at the 4-position of the pyridine ring can serve as a metabolic blocking site, improve binding affinity through hydrogen bonding or dipole interactions, and enhance pharmacokinetic properties. These compounds have been investigated as:

  • Kinase Inhibitors: The pyrazolopyridine core acts as an effective hinge-binding motif in many kinase inhibitors.[12][13]

  • HIF-1α Prolyl Hydroxylase Inhibitors: Novel series of pyrazolopyridines have been designed and synthesized as potent inhibitors for potential therapeutic applications.[4]

  • Anticancer Agents: The structural versatility of these compounds allows for the development of potent antiproliferative agents.[2]

The synthetic accessibility via the Knorr condensation makes this scaffold highly attractive for building libraries of compounds for high-throughput screening and lead optimization in drug development programs.

References

  • Sci-Hub. (2009). Synthesis of Pyrazolopyridines. Synfacts, 2009(05), 0486–0486.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • PubMed. (n.d.). Design and Synthesis of a Series of Novel Pyrazolopyridines as HIF-1alpha Prolyl Hydroxylase Inhibitors.
  • Google Patents. (n.d.).
  • National Institutes of Health (NIH). (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK.
  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
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  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
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  • PubMed Central. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets.
  • National Institutes of Health (NIH). (2024).
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  • (n.d.). Knorr Pyrazole Synthesis.
  • RSC Publishing. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds.
  • National Institutes of Health (NIH). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • BYU ScholarsArchive. (n.d.). The condensation of hydrazines and [beta]-diols with 2,5-hexanedione and 2,5-diethoxytetrahydrofuran.
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Application Notes and Protocols: Synthesis of Pyrazole Derivatives Utilizing 4-Fluoro-2-Hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of pyrazole derivatives using 4-fluoro-2-hydrazinylpyridine as a key starting material. Pyrazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] This protocol leverages the classical Knorr pyrazole synthesis, a robust and versatile method for the construction of the pyrazole ring system.[4][5] The following sections will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental protocol, and discuss the significance of the resulting fluorinated pyridine-pyrazole derivatives in the context of drug discovery.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[6][7][8][9] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[6][8][9][10][11]

The incorporation of a fluorine atom and a pyridine ring, as in the case of derivatives synthesized from this compound, can further enhance the therapeutic potential of the resulting molecules. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties. The pyridine moiety can act as a hydrogen bond acceptor and improve the solubility of the compound.[1] The synthesis of pyrazoles containing these functionalities is therefore a topic of significant interest for the development of novel therapeutic agents.[12]

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry.[10][13] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic or neutral conditions.[4][5][14]

The generally accepted mechanism proceeds as follows:

  • Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily loses a molecule of water to form a hydrazone.

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

  • Final Dehydration: A second molecule of water is eliminated to yield the stable, aromatic pyrazole ring.[15][16]

It is important to note that with unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomeric pyrazoles can be formed.[10][13][17] The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound.

Experimental Protocol: Synthesis of a Representative Pyrazole Derivative

This protocol describes the synthesis of a pyrazole derivative from this compound and a generic 1,3-dicarbonyl compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableHandle with care, potential toxicity.[18]
1,3-Dicarbonyl CompoundReagent GradeCommercially Availablee.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane
EthanolAnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially AvailableCatalyst
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor neutralization
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction
Anhydrous Sodium SulfateReagent GradeCommercially AvailableFor drying
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add this compound (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[19][20] An alternative purification method involves dissolving the crude product in a suitable solvent and precipitating it as an acid addition salt, which can then be isolated by crystallization.[21][22]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Visualization of the Synthetic Pathway

The following diagrams illustrate the general reaction mechanism and the experimental workflow.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Nucleophilic_Attack Dehydration_1 Dehydration Nucleophilic_Attack->Dehydration_1 Forms Hemiaminal Intramolecular_Cyclization Intramolecular Cyclization Dehydration_1->Intramolecular_Cyclization Forms Hydrazone Dehydration_2 Final Dehydration Intramolecular_Cyclization->Dehydration_2 Pyrazole_Derivative Pyrazole Derivative Dehydration_2->Pyrazole_Derivative Aromatization

Caption: Knorr Pyrazole Synthesis Mechanism.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Dissolve 1,3-dicarbonyl in ethanol Start->Reaction_Setup Reagent_Addition 2. Add this compound and catalytic acetic acid Reaction_Setup->Reagent_Addition Heating 3. Heat to reflux and monitor by TLC Reagent_Addition->Heating Workup 4. Cool, neutralize with NaHCO3 Heating->Workup Extraction 5. Extract with ethyl acetate Workup->Extraction Drying_Concentration 6. Dry with Na2SO4 and concentrate Extraction->Drying_Concentration Purification 7. Purify by column chromatography Drying_Concentration->Purification Characterization 8. Characterize the final product Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Pyrazole Synthesis.

Safety Considerations

  • Hydrazine Derivatives: Hydrazine and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][18] All manipulations should be performed in a well-ventilated fume hood.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and use a heating mantle or oil bath for heating.

  • Acids: Glacial acetic acid is corrosive. Handle with care and avoid contact with skin and eyes.

Conclusion

The Knorr pyrazole synthesis provides a reliable and straightforward method for the preparation of pyrazole derivatives from this compound. The resulting fluorinated pyridine-pyrazole scaffolds are valuable building blocks in the design and synthesis of novel drug candidates. This protocol offers a solid foundation for researchers to explore the synthesis of a diverse library of these promising compounds for further biological evaluation.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]

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  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar. [Link]

  • synthesis of pyrazoles - YouTube. (2019-01-19). [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026-01-08). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023-11-07). [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

  • Method of preparation of the pyrazoles - Google P
  • Process for the purification of pyrazoles - Google P
  • Knorr Pyrazole Synthesis - Chem Help Asap. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022-09-12). [Link]

  • Method for purifying pyrazoles - Google P
  • A kind of preparation method of pyrazole derivatives - Google P
  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (2025-08-10). [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Pyridine, 2-fluoro-4-hydrazinyl- - ChemBK. (2024-04-09). [Link]

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Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing the 4-Fluoro-2-hydrazinylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to form key interactions with biological targets.[1][2][3] This guide provides a detailed exploration of the 4-fluoro-2-hydrazinylpyridine moiety as a privileged scaffold for the development of potent and selective kinase inhibitors. We will delve into the rationale behind its selection, outlining its critical role in establishing interactions within the ATP-binding pocket of kinases. This document provides detailed synthetic protocols, mechanistic insights, and characterization data intended for researchers, medicinal chemists, and drug development professionals. The protocols described herein focus on the robust and scalable synthesis of pyrazole-based kinase inhibitors derived from this versatile scaffold.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5][6] The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized targeted therapy.[7][8] The pyridine ring system is a "privileged structure" in this context, offering an ideal template for establishing critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2][9]

The this compound scaffold offers a unique combination of features that make it particularly attractive for kinase inhibitor design:

  • Hinge-Binding Moiety: The 2-hydrazinyl group is a potent bidentate hydrogen bond donor-acceptor, perfectly positioned to interact with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP pocket.

  • Enhanced Selectivity and Potency: The fluorine atom at the 4-position can significantly enhance binding affinity through favorable electrostatic interactions with the protein. Furthermore, fluorine substitution can modulate the pKa of the pyridine nitrogen, fine-tuning its interaction potential.

  • Improved Pharmacokinetic Properties: Fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking potential sites of oxidative metabolism. This can lead to improved oral bioavailability and a longer half-life in vivo.[10]

  • Synthetic Versatility: The hydrazinyl group is a versatile functional handle that readily undergoes condensation reactions with 1,3-dicarbonyl compounds to form stable and synthetically accessible pyrazole rings, a common core in many kinase inhibitors.[11][12][13]

This guide will focus on a common and effective synthetic strategy: the condensation of this compound with a 1,3-dicarbonyl compound to generate a polysubstituted pyrazole core.

General Synthetic Workflow

The overall strategy involves a two-step process: the synthesis of the core this compound intermediate, followed by its condensation with a suitable dicarbonyl partner to construct the final pyrazole-based inhibitor.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Core Assembly A 2,4-Dihalopyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B Hydrazine Hydrate B->C D This compound C->D Formation of Scaffold F Cyclocondensation (Knorr Pyrazole Synthesis) D->F E 1,3-Dicarbonyl Compound E->F G Purification & Characterization F->G H Final Kinase Inhibitor G->H API G cluster_0 Kinase Hinge Region hinge_backbone C=O N-H C=O inhibitor Pyridine-N Hydrazinyl-NH Pyrazole Core inhibitor:h->hinge_backbone:f1 H-Bond (Donor) inhibitor:n->hinge_backbone:f1 H-Bond (Acceptor) note Critical hydrogen bonds anchor the inhibitor to the kinase hinge.

Sources

Application Note: Synthesis of Fluorinated Pyrazolo[3,4-b]pyridines via Cyclization of 4-Fluoro-2-hydrazinylpyridine with Enones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its structural resemblance to purine has made it a cornerstone in the design of kinase inhibitors, central nervous system agents, and anti-cancer therapeutics.[1][2] The strategic incorporation of fluorine atoms into such scaffolds can significantly enhance metabolic stability, binding affinity, and cell permeability, making the synthesis of fluorinated analogues a high-priority endeavor in modern drug discovery.[3]

This guide provides a detailed examination of a robust and versatile method for synthesizing 4-fluoro-1H-pyrazolo[3,4-b]pyridines through the acid-catalyzed cyclocondensation of 4-fluoro-2-hydrazinylpyridine with α,β-unsaturated ketones (enones). We will explore the underlying reaction mechanism, provide a comprehensive and optimized experimental protocol, and discuss the critical parameters that ensure high yields and regioselectivity.

Mechanistic Insights: The Path to Aromatization

The synthesis of the pyrazole ring from a hydrazine and an enone is a classic transformation. The reaction proceeds through a sequence of nucleophilic attack, condensation, and cyclization, ultimately leading to a stable aromatic system. The regiochemical outcome—which nitrogen of the substituted hydrazine attacks which carbon of the enone—is a critical consideration governed by steric and electronic factors.[4][5]

In the case of this compound, the reaction with an enone under acidic conditions is proposed to follow the pathway outlined below:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen (-NH2) of the hydrazine attacks the electrophilic carbonyl carbon of the enone. This is followed by dehydration to form a reactive hydrazone intermediate.

  • Intramolecular Michael Addition: The second nitrogen atom of the hydrazine (the one attached to the pyridine ring) then undergoes an intramolecular conjugate addition to the β-carbon of the former enone system. This ring-closing step forms a dihydropyrazole (pyrazoline) intermediate.

  • Aromatization: The pyrazoline intermediate subsequently undergoes oxidation to furnish the final, stable aromatic pyrazolopyridine product. This step is often facilitated by air (O2) or can be promoted by an added oxidizing agent.

The use of an acid catalyst is crucial as it protonates the carbonyl oxygen of the enone, increasing its electrophilicity and accelerating the initial hydrazone formation.

ReactionMechanism Start This compound + Enone (R1-CH=CH-CO-R2) Intermediate1 Hydrazone Intermediate Start->Intermediate1 Condensation (-H2O) Catalyst H+ Catalyst (e.g., Acetic Acid) Catalyst->Start Activates Enone Intermediate2 Dihydropyrazole (Pyrazoline) Intermediate Intermediate1->Intermediate2 Intramolecular Michael Addition Product 4-Fluoro-1H-pyrazolo[3,4-b]pyridine Product Intermediate2->Product Aromatization Oxidation Oxidation (-2H) Oxidation->Intermediate2

Figure 1: Proposed reaction mechanism for the formation of pyrazolopyridines.

Detailed Experimental Protocol

This protocol provides a general method for the cyclization reaction. Optimization may be required depending on the specific enone substrate used.

3.1. Reagents and Equipment

  • Reagents: this compound, desired α,β-unsaturated ketone (enone), glacial acetic acid, ethanol (or other suitable solvent like DMF/EtOH mixture[6]), ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, oil bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), separatory funnel, standard glassware for extraction and filtration.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (approx. 0.2 M concentration relative to the hydrazine) followed by the α,β-unsaturated ketone (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid as a catalyst (approximately 10-20% of the solvent volume).

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-95°C, depending on the solvent) using an oil bath.[6] Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting hydrazine spot is consumed (typically 12-24 hours).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the solvent.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure pyrazolopyridine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Critical Parameters and Optimization

The success of this synthesis hinges on careful control of several parameters. The following table summarizes key variables and their impact on the reaction outcome, providing a basis for systematic optimization.

ParameterTypical Range/ChoiceRationale & Expert Insights
Solvent Ethanol, Methanol, DMF, TolueneEthanol is a common choice due to its polarity and ability to solvate the reactants and intermediates. For less reactive substrates, a higher boiling point co-solvent like DMF can be beneficial.[6] The choice of solvent can influence regioselectivity in pyrazole syntheses.[7]
Catalyst Acetic Acid, ZrCl₄, H₂SO₄Acetic acid is a mild and effective catalyst for promoting hydrazone formation. For challenging cyclizations, a Lewis acid like Zirconium(IV) chloride (ZrCl₄) has been shown to be effective.[6]
Temperature 80 - 110 °CRefluxing conditions are generally required to provide sufficient energy for both the dehydration and cyclization steps. The optimal temperature is solvent-dependent.
Reactant Ratio 1.0 - 1.2 eq. of EnoneA slight excess of the enone can help drive the reaction to completion, ensuring full consumption of the more valuable hydrazine starting material.
Reaction Time 12 - 48 hoursReaction time is highly substrate-dependent. Monitor closely by TLC to avoid decomposition of the product from prolonged heating.

Experimental Workflow Visualization

The overall process, from reaction setup to final product characterization, can be visualized as a clear, sequential workflow.

Workflow A 1. Reaction Setup - Add Hydrazine, Enone, Solvent B 2. Catalyst Addition - Add Acetic Acid A->B C 3. Heating & Reflux - Monitor by TLC B->C D 4. Reaction Quench & Workup - Cool, Concentrate, Neutralize C->D E 5. Extraction - Ethyl Acetate & Water D->E F 6. Purification - Flash Chromatography E->F G 7. Characterization - NMR, MS F->G

Figure 2: General experimental workflow for synthesis and purification.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion / No Reaction Insufficient temperature; Inactive catalyst; Sterically hindered enone.Increase reaction temperature or switch to a higher boiling point solvent (e.g., toluene). Use a stronger acid catalyst or a Lewis acid like ZrCl₄.[6] Increase reaction time.
Formation of Multiple Products Lack of regioselectivity; Side reactions (e.g., decomposition).Modify the reaction conditions (solvent, catalyst) as these can strongly influence regioselectivity.[5] Ensure the reaction is run under an inert atmosphere if starting materials are air-sensitive.
Difficult Purification Products have similar polarity to starting materials or byproducts.Optimize the chromatography eluent system using TLC. Consider recrystallization as an alternative or complementary purification step.
Poor Yield Incomplete reaction; Product decomposition during workup or purification.Ensure complete reaction via TLC monitoring. Avoid excessive heating. Use careful neutralization during workup to prevent acid-catalyzed degradation.

Conclusion

The cyclocondensation of this compound with enones is a powerful and adaptable method for accessing medicinally relevant fluorinated pyrazolo[3,4-b]pyridines. A thorough understanding of the reaction mechanism and careful control over key experimental parameters are essential for achieving high yields and purity. The protocol and insights provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development to successfully implement and optimize this important transformation.

References

  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Synthesis of New Fluorine-Containing Pyrazolo[3,4-b]pyridinones as Promising Drug Precursors. ResearchGate. Available at: [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Synthesis of Some Novel Fluorinated Pyrazolo[3,4‐b]Pyridines. Scilit. Available at: [Link]

  • Synthesis of Some Novel Fluorinated Pyrazolo[3,4‐b]Pyridines. Sci-Hub. Available at: [Link]

  • A Convenient Synthesis of Fluorinated Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Nucleosides. Semantic Scholar. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridines using 4-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a versatile framework for the development of therapeutic agents targeting a wide array of biological targets. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against various protein kinases, making them highly valuable in the development of novel cancer therapies.[1][2] The introduction of a fluorine atom at the 5-position of the pyrazolo[1,5-a]pyridine core can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, binding affinity, and bioavailability. This application note provides a comprehensive guide to the synthesis of 5-fluoropyrazolo[1,5-a]pyridines, utilizing 4-fluoro-2-hydrazinylpyridine as a key synthetic precursor.

Synthetic Strategy Overview

The principal synthetic route to the pyrazolo[1,5-a]pyridine core involves the cyclocondensation of a 2-hydrazinylpyridine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction proceeds through a cascade of nucleophilic attack, intramolecular cyclization, and dehydration to afford the fused heterocyclic system.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Cyclocondensation cluster_2 Applications A 2-Chloro-4-fluoropyridine C This compound A->C B Hydrazine Hydrate B->C E 5-Fluoro-pyrazolo[1,5-a]pyridine Derivative C->E D 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) D->E F Drug Discovery Scaffolds E->F G Fluorescent Probes E->G

Caption: Overall workflow for the synthesis and application of 5-fluoropyrazolo[1,5-a]pyridines.

Part 1: Synthesis of the Key Precursor: this compound

The synthesis of this compound is readily achieved through the nucleophilic aromatic substitution of a suitable dihalogenated pyridine with hydrazine hydrate. 2-Chloro-4-fluoropyridine is a common and commercially available starting material for this transformation. The greater lability of the chlorine atom at the 2-position towards nucleophilic attack by hydrazine drives the regioselectivity of the reaction.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-4-fluoropyridine

  • Hydrazine hydrate (64-80% solution in water)

  • Ethanol

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloro-4-fluoropyridine (1.0 eq) in ethanol (5-10 mL per mmol of substrate), add hydrazine hydrate (5-10 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Note: Hydrazine is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Part 2: Synthesis of 5-Fluoropyrazolo[1,5-a]pyridines via Cyclocondensation

The core of this synthetic strategy lies in the cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound. The choice of the 1,3-dicarbonyl partner allows for the introduction of various substituents at the 2- and 3-positions of the pyrazolo[1,5-a]pyridine ring system.

G Start This compound + 1,3-Dicarbonyl Compound Intermediate1 Initial Condensation (Formation of Hydrazone/Enamine) Start->Intermediate1 Acid or Base Catalysis Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product 5-Fluoropyrazolo[1,5-a]pyridine Intermediate3->Product Aromatization

Caption: Generalized mechanism of pyrazolo[1,5-a]pyridine formation.

Protocol 2: General Procedure for the Synthesis of 5-Fluoropyrazolo[1,5-a]pyridines

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone, ethyl 2,4-dioxovalerate)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a catalytic amount of a strong acid like HCl or H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Apparatus for filtration (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol or acetic acid).

  • Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution.

  • If using a catalyst, add it at this stage.

  • Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by cooling or adding an anti-solvent.

  • Purify the crude product by recrystallization from a suitable solvent system.

Data Presentation: Exemplary Syntheses
Starting 1,3-DicarbonylProductTypical SolventCatalystExpected Yield Range
Ethyl Acetoacetate5-Fluoro-2-methylpyrazolo[1,5-a]pyridin-7-olAcetic AcidNone70-85%
Acetylacetone5-Fluoro-2,3-dimethylpyrazolo[1,5-a]pyridineEthanolCat. HCl65-80%
Ethyl 2,4-dioxovalerateEthyl 5-fluoro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylateEthanolNone60-75%

Troubleshooting and Mechanistic Insights

  • Low Yields: Incomplete reaction can be addressed by increasing the reaction time or temperature. The use of a catalytic amount of acid can also accelerate the reaction by protonating a carbonyl group, thus increasing its electrophilicity.

  • Side Products: The formation of regioisomers is a possibility with unsymmetrical 1,3-dicarbonyls. The reaction conditions, particularly the pH, can influence the regioselectivity. Generally, the initial condensation occurs at the more reactive carbonyl group.

  • Purification Challenges: The polarity of the final products can vary significantly based on the substituents. A range of chromatographic and recrystallization techniques may be necessary for purification.

The fluorine substituent at the 4-position of the starting pyridine is electron-withdrawing, which can influence the nucleophilicity of the hydrazine moiety. However, this effect is generally not prohibitive for the cyclocondensation reaction. The presence of the fluorine atom in the final product offers a handle for further functionalization through nucleophilic aromatic substitution, although this typically requires harsh conditions for a fluoropyridine.

Applications in Drug Discovery and Beyond

The 5-fluoropyrazolo[1,5-a]pyridine core is a valuable scaffold for the development of kinase inhibitors. The fluorine atom can engage in favorable interactions within the ATP-binding pocket of kinases and improve the metabolic stability of the compound. Furthermore, the inherent fluorescence of some pyrazolo[1,5-a]pyridine derivatives makes them attractive candidates for the development of novel fluorescent probes for biological imaging.[3][4]

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. National Institutes of Health. Available at: [Link]

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications. Available at: [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Publishing. Available at: [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. researchgate.net. Available at: [Link]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of Fluorinated Hydrazinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated hydrazinopyridines represent a privileged scaffold in modern medicinal chemistry, integral to the development of novel therapeutics. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] This document provides a comprehensive guide for the large-scale synthesis of these valuable intermediates, focusing on robust and scalable methodologies. We will delve into the mechanistic rationale behind common synthetic strategies, present a detailed, field-tested protocol for a representative synthesis, and address critical considerations for process optimization, safety, and troubleshooting. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Value of Fluorinated Hydrazinopyridines

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, and its functionalization is a cornerstone of drug design. The strategic incorporation of fluorine atoms into this scaffold can profoundly alter the physicochemical properties of a molecule, such as lipophilicity and basicity (pKa), which in turn influences its pharmacokinetic and pharmacodynamic profile.[3] When combined with a hydrazine moiety—a versatile functional group for constructing further heterocyclic systems like pyrazoles and triazoles—the resulting fluorinated hydrazinopyridine becomes a powerful building block for creating diverse compound libraries.[4][5]

However, the synthesis of these compounds on a large scale presents unique challenges, including regioselectivity control, the handling of hazardous reagents like hydrazine, and ensuring a cost-effective, high-yield process. This application note aims to provide a clear and authoritative pathway to navigate these challenges.

Overview of Synthetic Strategies

The construction of fluorinated hydrazinopyridines typically involves a two-stage thought process: the synthesis of the fluorinated pyridine core and the subsequent introduction of the hydrazine group.

2.1. Synthesis of the Fluorinated Pyridine Core

The most common industrial approach is Nucleophilic Aromatic Substitution (SNAr) . This method relies on a pyridine ring activated by electron-withdrawing groups and a suitable leaving group (e.g., Cl, Br, NO₂) that can be displaced by a fluoride source.[1][6]

  • From Chloropyridines: Dichloropyridines can be selectively reacted with hydrazine, where one chlorine atom is displaced. The position of substitution is dictated by the electronic environment of the ring. For instance, in 2,3-dichloropyridine, the C2 position is more activated towards nucleophilic attack.[7]

  • From Nitropyridines: The nitro group is an excellent leaving group for SNAr and can be displaced by fluoride ions (e.g., from CsF or KF) to generate the corresponding fluoropyridine.[1]

Other modern methods, such as C-H functionalization , offer direct routes to fluorinated pyridines but may require more specialized catalysts (e.g., Rhodium-based) and are often developed for smaller-scale, discovery-phase synthesis.[8]

2.2. Introduction of the Hydrazine Moiety

The hydrazinolysis of an activated halopyridine is the most direct and widely used method. A halogen atom (typically chlorine or fluorine) at an electron-deficient position of the pyridine ring is displaced by hydrazine hydrate.[9][10] Key challenges in this step, particularly at scale, include:

  • Use of Excess Hydrazine: Many literature procedures use a large excess of hydrazine hydrate to minimize the formation of dimeric byproducts.[10] This creates significant safety and waste disposal concerns.

  • Reaction Control: The reaction is often exothermic and requires careful temperature management.

  • Product Isolation: The polarity of the hydrazinopyridine product can complicate extraction and purification.

Below is a generalized workflow for the synthesis.

Caption: General workflow for fluorinated hydrazinopyridine synthesis.

Detailed Protocol: Large-Scale Synthesis of 3-Chloro-2-hydrazinopyridine

This protocol is adapted from established industrial methods and is optimized for scalability, yield, and safety.[7] The strategy involves the direct hydrazinolysis of 2,3-dichloropyridine.

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 mol scale)Molar Equivalents
2,3-Dichloropyridine147.99148.0 g1.0
Hydrazine Hydrate (~80%)50.06 (as N₂H₄·H₂O)313 g (~250 g N₂H₄·H₂O)~5.0
Ethanol (or DMAC)46.0775 mLSolvent
Deionized Water18.02As neededFor work-up
Toluene92.14As neededFor extraction

Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: To the reactor, add 2,3-dichloropyridine (148.0 g, 1.0 mol), hydrazine hydrate (313 g, ~5.0 mol), and ethanol (75 mL). The polar solvent accelerates the reaction and reduces the required amount of hydrazine compared to neat conditions.[7]

  • Reaction: Begin stirring the mixture. Heat the reactor jacket to bring the internal temperature to a gentle reflux (~100-110°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or HPLC. The reaction is typically complete within 6-8 hours. The disappearance of the 2,3-dichloropyridine starting material indicates completion.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature (20-25°C). The product will begin to precipitate as a solid. Further cool the mixture to 0-5°C for at least 1 hour to maximize precipitation.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold deionized water (2 x 100 mL) to remove excess hydrazine and salts.

  • Drying: Dry the product under vacuum at 50°C until a constant weight is achieved. The expected yield is 129-136 g (90-95%) of a white to off-white solid.

  • Purity Analysis: Confirm product identity and purity (>99% by HPLC) using standard analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS.[11]

Safety Precautions: Handling Hydrazine Derivatives

Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic.[12][13][14] All operations must be conducted with strict adherence to safety protocols.

  • Engineering Controls: Always handle hydrazine hydrate in a well-ventilated fume hood. Use a closed-system reactor for large-scale operations to prevent vapor release.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. Skin contact must be avoided as hydrazine is readily absorbed.[12]

  • Quenching: Any excess hydrazine in the reaction mixture or waste streams should be quenched before disposal. A common method is the careful addition of a sodium hypochlorite (bleach) solution. This is an exothermic reaction and should be performed with cooling.

  • Toxicity: Acute exposure to hydrazine vapors can cause severe irritation to the respiratory tract, while chronic exposure may lead to liver and kidney damage.[14][16]

Troubleshooting Guide

Even with a robust protocol, issues can arise during scale-up. The following flowchart provides a logical approach to troubleshooting common problems.

Troubleshooting_Flowchart node_action node_action node_start node_start start Problem Detected q1 Incomplete Reaction? (via HPLC/TLC) start->q1 q2 Low Yield? q1->q2 No a1_yes Check Reagent Quality (Hydrazine concentration?) Extend Reaction Time Increase Temperature Slightly (to 115°C) q1->a1_yes Yes q3 Purification Issues? (e.g., Oily Product) q2->q3 No a2_yes Ensure Full Precipitation (Cool to 0-5°C for >1h) Check for Product Loss in Mother Liquor (Perform extraction with Toluene/EtOAc) q2->a2_yes Yes a3_yes Ensure Thorough Washing to Remove Impurities Consider Re-crystallization from a suitable solvent (e.g., Ethanol/Water mixture) q3->a3_yes Yes end Process Optimized q3->end No a1_yes->end a2_yes->end a3_yes->end

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Conclusion

The large-scale synthesis of fluorinated hydrazinopyridines is an essential capability for organizations involved in drug discovery and development. The protocol detailed herein, based on the robust SNAr reaction of 2,3-dichloropyridine with hydrazine hydrate, provides a high-yield, scalable, and reliable method for producing these key intermediates. By understanding the underlying chemical principles and adhering strictly to safety protocols, researchers and scientists can successfully implement and optimize this synthesis to support their development pipelines.

References

  • Bédard, A. C., et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Catalysis. Available at: [Link]

  • Ting, R., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]

  • Karlsen, O. A., et al. (2005). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

  • Hilton, M. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. Available at: [Link]

  • Jiangsu Fubiya Chemicals Co Ltd. (2020). Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • Frurip, D. J., et al. (2017). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available at: [Link]

  • Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Available at: [Link]

  • Rui, G., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances. Available at: [Link]

  • Kulkarni, S. G., & Kirlin, W. G. (2002). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Current Drug Metabolism. Available at: [Link]

  • Wilsily, A., et al. (2015). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. Available at: [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Defense Technical Information Center. Available at: [Link]

  • Li, J. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
  • Rui, G., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. Available at: [Link]

  • EMSL Analytical, Inc. (2021). Hydrazine and Potential Occupational Exposure Risks. YouTube. Available at: [Link]

  • MD Searchlight. (n.d.). Hydrazine Toxicology. MD Searchlight. Available at: [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Santos, J. I. M., et al. (2020). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

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Application Notes and Protocols for the Utilization of 4-Fluoro-2-Hydrazinylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced potency and an optimized toxicological profile.[1] Within this context, fluorinated heterocyclic compounds, particularly pyridine derivatives, have emerged as privileged structures in the development of novel herbicides, fungicides, and insecticides.[2][3]

4-Fluoro-2-hydrazinylpyridine is a versatile bifunctional building block of significant interest for the synthesis of a wide array of agrochemicals. Its structure combines a fluorinated pyridine ring, which imparts the aforementioned benefits of fluorine substitution, with a highly reactive hydrazine moiety. This hydrazine group serves as a nucleophilic handle for the construction of various bioactive heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, which are prevalent in numerous commercial agrochemicals.[4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and safety considerations.

Physicochemical and Reactivity Profile

This compound (CAS 837364-87-1) is a colorless to light yellow crystalline solid.[5] Its reactivity is dominated by the nucleophilic character of the hydrazine group and the electronic properties of the fluorinated pyridine ring. The fluorine atom at the 4-position is a strong electron-withdrawing group, which enhances the electrophilicity of the pyridine ring, although the 2-hydrazinyl group is an electron-donating group. The primary utility of this reagent lies in the reactions of the hydrazine moiety.

Key Reactions for Agrochemical Synthesis:

  • Hydrazone Formation: The terminal nitrogen of the hydrazine readily condenses with aldehydes and ketones to form stable hydrazones. This linkage is a common feature in various biologically active molecules.

  • Pyrazole Synthesis: In a classic Knorr-type reaction, this compound can be cyclized with 1,3-dicarbonyl compounds to yield 1-(4-fluoropyridin-2-yl)pyrazoles. The pyrazole moiety is a well-established pharmacophore in numerous fungicides and herbicides.

  • Triazole and Pyridotriazole Formation: Reaction with appropriate precursors can lead to the formation of triazole or fused pyridotriazole ring systems, further expanding the accessible chemical space for agrochemical discovery.

PropertyValueSource
CAS Number 837364-87-1[5][6]
Molecular Formula C₅H₆FN₃[5]
Molecular Weight 127.12 g/mol [5]
Appearance Colorless to light yellow crystal or powder[5]
Melting Point 97-99 °C[5]
Solubility Soluble in organic solvents like alcohols, ethers, and ketones. Almost insoluble in water.[5]

Synthesis of this compound: A Detailed Protocol

The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine precursor with hydrazine hydrate. 2,4-Difluoropyridine is an ideal starting material due to the high reactivity of the fluorine atom at the 2-position towards nucleophilic displacement, which is significantly more labile than the fluorine at the 4-position in this context.[7]

Hydrazine_Hydrate Hydrazine Hydrate (N₂H₄·H₂O) Reaction Reaction Hydrazine_Hydrate->Reaction This compound This compound Reaction->this compound 1,3-Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Condensation Condensation 1,3-Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Pyrazole_Product Pyrazole_Product Cyclization->Pyrazole_Product Hydrazone_Intermediate Hydrazone_Intermediate Condensation->Hydrazone_Intermediate Hydrazone_Intermediate->Cyclization

Sources

Introduction: The Strategic Value of 4-Fluoro-2-hydrazinylpyridine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Hydrazones from 4-Fluoro-2-Hydrazinylpyridine

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1] The strategic incorporation of a fluorine atom and a reactive hydrazine moiety, as seen in this compound, creates a uniquely valuable building block. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a final compound, attributes highly sought after in drug development.[2][3] The 2-hydrazinyl group serves as a versatile synthetic handle, primarily for its facile and efficient reaction with aldehydes and ketones to form stable hydrazone derivatives.[4][5]

This guide provides a comprehensive overview of the reaction between this compound and carbonyl compounds. We will delve into the underlying mechanism, provide detailed and validated experimental protocols, and discuss the broad applicability of the resulting hydrazone products, which are pivotal intermediates for constructing more complex heterocyclic systems.[6][7][8]

Pillar 1: The Underlying Mechanism – A Nucleophilic Addition-Elimination Cascade

The formation of a hydrazone from a hydrazine and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction, often referred to as a condensation reaction because a small molecule (water) is eliminated.[9]

The Process Unpacked:

  • Nucleophilic Attack: The reaction is typically initiated under mild acidic conditions. The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. The terminal nitrogen of the this compound, possessing a lone pair of electrons, acts as the nucleophile and attacks the now highly electrophilic carbonyl carbon.

  • Intermediate Formation: This attack forms a tetrahedral intermediate known as a carbinolamine. This intermediate is unstable and exists in equilibrium.

  • Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the protonation of the hydroxyl group, turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then helps to push out the water molecule, forming a C=N double bond.

  • Final Product: Deprotonation of the nitrogen atom yields the final, stable hydrazone product and regenerates the acid catalyst.[9][10]

The entire process is reversible, but the reaction can be driven to completion by removing the water that is formed, for instance, by using a Dean-Stark apparatus or a drying agent.

Hydrazone Formation Mechanism Mechanism of Hydrazone Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 This compound Carbinolamine Carbinolamine Intermediate R1->Carbinolamine Nucleophilic Attack R2 Aldehyde / Ketone (R'-C(O)-R'') ActivatedCarbonyl Protonated Carbonyl (R'-C(OH⁺)-R'') R2->ActivatedCarbonyl Protonation H_plus H⁺ (Catalyst) ActivatedCarbonyl->Carbinolamine Nucleophilic Attack ProtonatedAmine Protonated Intermediate Carbinolamine->ProtonatedAmine Proton Transfer Product (4-Fluoro-pyridin-2-yl)-N=C(R')R'' Hydrazone ProtonatedAmine->Product Elimination of H₂O Water H₂O ProtonatedAmine->Water Experimental Workflow start Start reagents 1. Combine Reactants - this compound - Aldehyde/Ketone - Solvent (e.g., Ethanol) start->reagents catalyst 2. Add Catalyst (e.g., Acetic Acid) reagents->catalyst reaction 3. Heat to Reflux (e.g., 78°C for Ethanol) catalyst->reaction monitor 4. Monitor Reaction (via Thin-Layer Chromatography) reaction->monitor monitor->reaction Incomplete workup 5. Work-up - Cool to RT - Remove Solvent - Add Water & Extract monitor->workup Complete purify 6. Purify Product (Recrystallization or Column Chromatography) workup->purify characterize 7. Characterize (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A generalized workflow for hydrazone synthesis.

Protocol 1: Synthesis of (E)-N'-(benzylidene)-4-fluoropyridin-2-yl)hydrazine

Objective: To synthesize the hydrazone from this compound and benzaldehyde.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Absolute Ethanol (approx. 0.2 M concentration)

  • Glacial Acetic Acid (2-3 drops)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel) and chamber

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper (for recrystallization)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and absolute ethanol. Stir until the solid is fully dissolved.

  • Reagent Addition: Add benzaldehyde (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C for ethanol).

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting hydrazine spot is no longer visible. This typically takes 2-4 hours.

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate and saturated sodium bicarbonate solution. Transfer to a separatory funnel, shake well, and separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to afford the pure hydrazone as a crystalline solid.

Protocol 2: Synthesis of (E)-4-fluoro-N'-(1-phenylethylidene)pyridin-2-yl)hydrazine

Objective: To synthesize the hydrazone from this compound and acetophenone.

Procedure: The procedure is nearly identical to Protocol 1.

  • Follow steps 1-8 as described above, substituting acetophenone (1.05 eq) for benzaldehyde.

  • Note on Reactivity: Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. Therefore, the reaction time may be longer. It is crucial to monitor the reaction closely by TLC until completion (may take 4-8 hours or longer).

  • Purification may alternatively require column chromatography on silica gel if recrystallization does not yield a pure product.

Pillar 3: Data-Driven Insights & Versatility

The reaction is highly versatile and accommodates a wide range of aldehydes and ketones, including aliphatic, aromatic, and heterocyclic variants. The electron-withdrawing or donating nature of substituents on the carbonyl compound can influence reaction rates but generally does not prevent product formation.

Carbonyl CompoundTypical ConditionsProductApprox. Yield
BenzaldehydeEthanol, Acetic Acid, Reflux, 2-4h(E)-N'-(benzylidene)-4-fluoropyridin-2-yl)hydrazine>90%
4-ChlorobenzaldehydeEthanol, Acetic Acid, Reflux, 2-4h(E)-N'-(4-chlorobenzylidene)-4-fluoropyridin-2-yl)hydrazine>90%
4-MethoxybenzaldehydeEthanol, Acetic Acid, Reflux, 3-5h(E)-4-fluoro-N'-(4-methoxybenzylidene)pyridin-2-yl)hydrazine>85%
AcetophenoneEthanol, Acetic Acid, Reflux, 4-8h(E)-4-fluoro-N'-(1-phenylethylidene)pyridin-2-yl)hydrazine80-90%
CyclohexanoneEthanol, Acetic Acid, Reflux, 4-6h(E)-N'-(cyclohexylidene)-4-fluoropyridin-2-yl)hydrazine80-85%

Yields are estimates based on typical outcomes and may vary.

Expertise & Experience: Explaining the "Why"

  • Choice of Solvent: Ethanol is a preferred solvent because it effectively dissolves the reactants, has a convenient boiling point for reflux, and is relatively benign.

  • Catalyst Choice: A catalytic amount of a weak acid like acetic acid is ideal. It's strong enough to protonate the carbonyl and accelerate the reaction but not so strong that it fully protonates the hydrazine, which would deactivate the nucleophile. [10]* Reaction Monitoring: TLC is a critical self-validating step. It provides a real-time visual confirmation of the conversion of starting materials to the product, preventing premature work-up or unnecessarily long reaction times which could lead to side-product formation.

  • Post-Reaction Work-up: The wash with saturated sodium bicarbonate is essential to neutralize the acidic catalyst, preventing it from potentially hydrolyzing the product during work-up and storage.

Applications & Future Directions

The hydrazones synthesized via these protocols are not merely final products but are powerful intermediates for further synthetic transformations. A primary application is their use in intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines or triazolopyridines, which are privileged structures in medicinal chemistry. [6][11][12]These compounds are actively investigated as potential anticancer, antimicrobial, and anti-inflammatory agents.

References

  • Stereoisomerization in heterocyclic hydrazones derived from 2-acylpyridines and their oxidative cyclization with mercury(II) acetate and lead tetra-acetate to fused 1,2,4-triazoles and 1,2,3-triazolium systems. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Stereoisomerization in heterocyclic hydrazones derived from 2-acylpyridines and their oxidative cyclization with mercury(II) acetate and lead tetra-acetate to fused 1,2,4-triazoles and 1,2,3-triazolium systems. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Pyridine-Hydrazones as N,N'-Ligands in Asymmetric Catalysis: Pd(II)-Catalyzed Addition of Boronic Acids to Cyclic Sulfonylketimines. Organic Letters. Available at: [Link]

  • Hydrazine. Wikipedia. Available at: [Link]

  • Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Organic Letters. Available at: [Link]

  • Recent advances in the synthesis of fluorinated hydrazones. RSC Advances. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. Available at: [Link]

  • A Copper-Mediated Cyclization Reaction of Hydrazine with Enediynones Providing Pyrazolo[1,5-a]pyridines. ChemInform. Available at: [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link]

  • Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. ResearchGate. Available at: [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

  • addition-elimination reactions of aldehydes and ketones. Chemguide. Available at: [Link]

  • FeO(OH)@C-Catalyzed Selective Hydrazine Substitution of p-Nitro-Aryl Fluorides and their Application for the Synthesis of Phthalazinones. ChemistrySelect. Available at: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available at: [Link]

  • Synthesis of fluorinated N-arylpyrazoles with perfluoro-2-methyl-2-pentene and arylhydrazines. Journal of Fluorine Chemistry. Available at: [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts Chemistry. Available at: [Link]

  • Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Chemistry LibreTexts. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Condensation Reactions of 4-Fluoro-2-Hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for 4-fluoro-2-hydrazinylpyridine condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important class of reactions. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound in condensation reactions?

This compound is a versatile building block for the synthesis of various heterocyclic compounds, most notably pyrazolo[3,4-b]pyridines. The hydrazine moiety is a potent nucleophile that readily reacts with carbonyl compounds such as aldehydes, ketones, and β-ketoesters. The fluorine atom at the 4-position of the pyridine ring acts as an electron-withdrawing group, which can influence the reactivity of the pyridine nitrogen and the overall electronic properties of the molecule.

Q2: What are the most common carbonyl compounds used in condensation with this compound?

The most frequently employed carbonyl compounds are β-dicarbonyl compounds, which enable a cyclocondensation reaction to form the fused pyrazolo[3,4-b]pyridine ring system. Common examples include:

  • β-Ketoesters: (e.g., ethyl acetoacetate, ethyl benzoylacetate)

  • β-Diketones: (e.g., acetylacetone, benzoylacetone)

  • Aldehydes and Ketones: These will typically form hydrazone intermediates, which can be isolated or cyclized in a subsequent step if an appropriate functional group is present elsewhere in the molecule.

Q3: What are the general starting conditions for a condensation reaction with this compound?

A good starting point for the condensation of this compound with a β-dicarbonyl compound is to use a protic solvent like ethanol or acetic acid. The reaction is often catalyzed by a small amount of acid.

ParameterRecommended Starting Condition
Solvent Ethanol or Glacial Acetic Acid
Catalyst Catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or using acetic acid as the solvent.
Temperature Reflux
Reactant Ratio 1:1 to 1:1.2 (this compound : carbonyl compound)
Reaction Time 2 - 24 hours (monitor by TLC or LC-MS)

Q4: How does the fluorine substituent affect the reaction?

The electron-withdrawing nature of the fluorine atom can modulate the basicity of the pyridine nitrogen and the nucleophilicity of the hydrazine group. While fluorine has a weak ability to form halogen bonds, its presence can influence the physicochemical properties of the final product.[1] In general, the reaction conditions for fluorinated pyridines are similar to their non-fluorinated analogs, but reaction rates and yields may vary.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshoot common problems encountered during the condensation of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor quality of starting materials: this compound can degrade over time. Hydrazine derivatives are also sensitive to oxidation.

  • Inappropriate solvent: The choice of solvent is crucial for solubility and reaction rate.

  • Insufficient heating: The cyclocondensation step often requires elevated temperatures to proceed at a reasonable rate.

  • Incorrect stoichiometry: An excess of one reactant can sometimes lead to side reactions.

  • Lack of catalyst: While some reactions proceed without a catalyst, an acid catalyst is often necessary to activate the carbonyl group.

Solutions:

  • Verify Starting Material Quality:

    • Check the purity of this compound by NMR or LC-MS.

    • Use freshly opened or properly stored carbonyl compounds.

  • Solvent Screening:

    • If ethanol gives low yields, consider trying other solvents such as n-butanol (for higher reflux temperature), dioxane, or toluene. A patent for the synthesis of 2-hydrazinopyridine derivatives suggests that alcohol amines like N,N-dimethylpropanolamine can be used as solvents, particularly in reactions involving halopyridines and hydrazine hydrate.[2][3]

  • Optimize Reaction Temperature:

    • Gradually increase the reaction temperature. If refluxing in ethanol (~78 °C) is insufficient, switching to a higher boiling solvent like n-butanol (~117 °C) may be beneficial.

  • Adjust Stoichiometry:

    • Start with a 1:1 molar ratio and then incrementally increase the amount of the carbonyl compound to 1.1 or 1.2 equivalents.

  • Catalyst Screening:

    • If the reaction is sluggish, add a catalytic amount of a mineral acid (e.g., a few drops of concentrated HCl or H₂SO₄).

    • Alternatively, using glacial acetic acid as the solvent can also serve as the catalyst.

Problem 2: Formation of Multiple Products or Impurities

Possible Causes:

  • Side reactions of the carbonyl compound: Self-condensation of the β-dicarbonyl compound can occur under certain conditions.

  • Formation of regioisomers: If an unsymmetrical β-dicarbonyl compound is used, two different regioisomers of the pyrazolopyridine can be formed.

  • Incomplete cyclization: The intermediate hydrazone may be stable under the reaction conditions and not fully cyclize to the final product.

  • Decomposition: Prolonged heating at high temperatures can lead to the decomposition of starting materials or products.

Solutions:

  • Control Reaction Temperature and Time:

    • Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times.

    • Consider running the reaction at a lower temperature for a longer period.

  • Address Regioisomer Formation:

    • The regioselectivity of the cyclization can be influenced by the solvent and the electronic nature of the substituents on the β-dicarbonyl compound.

    • Careful purification by column chromatography or recrystallization is often required to separate the isomers. Characterization by 2D NMR techniques can help in assigning the correct structure.

  • Promote Complete Cyclization:

    • If the hydrazone intermediate is the major product, increasing the amount of acid catalyst or switching to a stronger acid may facilitate the final cyclization step.

    • Ensure all water is removed from the reaction, as it can sometimes hinder the dehydration step of the cyclization.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product is highly soluble in the reaction solvent.

  • Formation of tarry byproducts.

  • Co-elution of impurities during chromatography.

Solutions:

  • Optimize Work-up Procedure:

    • After the reaction is complete, cool the reaction mixture and pour it into ice-water. The product may precipitate and can be collected by filtration.

    • If the product remains in solution, neutralize the reaction mixture and extract with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: Use a suitable eluent system to separate the product from impurities. A gradient elution may be necessary.

    • Charcoal Treatment: If colored impurities are present, treating a solution of the crude product with activated charcoal can be effective.[4]

Experimental Workflow & Diagrams

General Experimental Protocol for Cyclocondensation
  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add the appropriate solvent (e.g., ethanol or glacial acetic acid).

  • Add the β-dicarbonyl compound (1.0 - 1.2 eq).

  • If not using acetic acid as the solvent, add a catalytic amount of a strong acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by precipitation in water, followed by filtration, or by extraction.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Scheme

G This compound This compound Intermediate Hydrazone Intermediate This compound->Intermediate Condensation Carbonyl_Compound Carbonyl Compound (e.g., β-Ketoester) Carbonyl_Compound->Intermediate Product Pyrazolo[3,4-b]pyridine Intermediate->Product Cyclization (-H₂O)

Caption: General reaction scheme for the condensation of this compound.

Troubleshooting Decision Tree

G start Low Yield or No Reaction check_sm Check Starting Material Quality start->check_sm sm_ok SMs are Pure check_sm->sm_ok sm_bad Purify or Replace Starting Materials check_sm->sm_bad optimize_cond Optimize Reaction Conditions sm_ok->optimize_cond cond_ok Yield Improved? optimize_cond->cond_ok success Successful Reaction cond_ok->success Yes further_opt Further Optimization (e.g., catalyst, solvent) cond_ok->further_opt No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Wilsily, A., et al. (2018). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 22(9), 1261-1271. Available at: [Link]

  • ChemBK. (2024). Pyridine,2-fluoro-4-hydrazino- (9CI). Available at: [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. Available at: [Link]

  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(52), 10219-10243.
  • El-Emary, T. I. (2009). Synthesis of Some Novel Fluorinated Pyrazolo[3,4-b]Pyridines.
  • Google Patents. (2020). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • RSC Publishing. (1954). Hydrazine. Part IX. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines. Journal of the Chemical Society (Resumed), 2429. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 7-CHLORO-3-(2-CHLOROPHENYL)-[5][6][7]TRIAZOLO[4,3-a]PYRIDINE. Available at: [Link]

  • National Institutes of Health. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Available at: [Link]

  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • National Institutes of Health. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 6(4), 2889-2902. Available at: [Link]

  • National Institutes of Health. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(32), 12038-12041. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Products in 4-Fluoro-2-hydrazinylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-fluoro-2-hydrazinylpyridine. This document provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate the common challenges associated with this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove side product when synthesizing this compound?

The most prevalent side product is the regioisomer, 2-fluoro-4-hydrazinylpyridine . This impurity arises from the non-selective attack of hydrazine at the C4 position of the pyridine ring instead of the desired C2 position. Due to their similar physical properties (polarity, solubility), separating these isomers can be challenging.

Q2: Why is regioselectivity a primary challenge in this synthesis?

Regioselectivity is governed by the principles of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient heterocyclic ring.[1][2] In a 2,4-disubstituted fluoropyridine, both the C2 and C4 positions are activated towards nucleophilic attack by the ring nitrogen and the electron-withdrawing fluorine atoms. The relative reactivity of these positions is sensitive to factors like the nature of the leaving group and reaction conditions, making it difficult to achieve perfect selectivity for the C2 position.[3]

Q3: Besides the main regioisomer, what other types of impurities might I encounter?

Other potential side products include:

  • Di-substituted hydrazines: Such as 1,2-bis(4-fluoropyridin-2-yl)hydrazine, formed if one hydrazine molecule reacts with two molecules of the fluoropyridine.

  • Hydrolysis products: If water is present (e.g., from hydrazine hydrate), the starting material can hydrolyze to form 4-fluoro-2-hydroxypyridine.

  • Products from starting material impurities: Any impurities in the initial 2,4-dihalopyridine will likely carry through the reaction to generate corresponding side products.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a practical, question-and-answer format.

Problem 1: My analytical data (NMR, LC-MS) shows a significant amount of an isomeric impurity. How can I confirm its identity and improve regioselectivity?

Root Cause Analysis: The formation of the 2-fluoro-4-hydrazinylpyridine isomer is a classic example of competing reaction pathways in SNAr reactions.[4][5] The C4 position (para to the ring nitrogen) is electronically activated, while the C2 position (ortho to the ring nitrogen) is also strongly activated. The final product ratio is a delicate balance of thermodynamics and kinetics.

Solutions & Mitigation Strategies:

  • Confirming Isomer Identity:

    • NMR Spectroscopy: The proton and carbon chemical shifts will differ. Specifically, the coupling constants between fluorine and the adjacent ring protons (3JH-F) are diagnostic.

    • LC-MS: While mass spectrometry will show identical masses for the isomers, their fragmentation patterns may differ. More practically, their retention times on a reverse-phase HPLC column will be different, allowing for quantification of the isomer ratio.

  • Improving Regioselectivity:

    • Choice of Starting Material: Using a starting material with different leaving groups can be highly effective. For instance, starting with 2-chloro-4-fluoropyridine instead of 2,4-difluoropyridine often provides better selectivity. The C-Cl bond at the C2 position is typically more reactive towards nucleophilic substitution by hydrazine than the C-F bond at C4.

    • Temperature Control: This reaction is often exothermic. Lowering the reaction temperature (e.g., 0-25 °C) can favor the thermodynamically more stable product and improve selectivity. A patent for related hydrazinopyridine derivatives suggests reflux temperatures of 100-150 °C, but this may not be optimal for this specific isomer.[6]

    • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.[7] Experimenting with aprotic polar solvents like DMSO or NMP might alter the selectivity profile.

Problem 2: I'm observing a high-molecular-weight impurity, and my yield of the desired product is low.

Root Cause Analysis: This issue strongly suggests the formation of a di-substitution product, likely 1,2-bis(4-fluoropyridin-2-yl)hydrazine . This occurs when the initially formed product, or even the hydrazine starting material, acts as a nucleophile and attacks another molecule of the starting fluoropyridine. This is more likely if the fluoropyridine is present in stoichiometric excess or if the local concentration of the nucleophile is depleted.

Solutions & Mitigation Strategies:

  • Control Stoichiometry: Use a significant excess of hydrazine hydrate (e.g., 3-5 equivalents). This ensures that the fluoropyridine is more likely to encounter a hydrazine molecule rather than the product, statistically suppressing the formation of the di-substituted side product.[6]

  • Slow Addition: Add the 2,4-dihalopyridine starting material slowly to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, minimizing the chance for the product to react further.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent further side reactions.

Problem 3: The final product is discolored (e.g., brown or yellow) and appears impure even after initial workup.

Root Cause Analysis: Discoloration often points to degradation or polymerization. Hydrazine itself can decompose, especially in the presence of air or metal catalysts, to form reactive species.[8] Additionally, fluoropyridine derivatives can be unstable and prone to polymerization, particularly under acidic conditions or in the presence of water, which can lead to the formation of gummy, colored precipitates.[9][10]

Solutions & Mitigation Strategies:

  • Use High-Purity Reagents: Ensure the starting fluoropyridine and hydrazine hydrate are of high quality. Aniline is a common impurity in hydrazine that can lead to colored byproducts.[11]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of hydrazine.

  • Purification:

    • Aqueous Workup: After the reaction, partitioning the residue between ethyl acetate and water can help remove excess hydrazine and inorganic salts.[7]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is an effective method for removing both colored impurities and, to some extent, the regioisomer.

    • Column Chromatography: For high-purity requirements, silica gel chromatography can be used to separate the desired product from all side products, although this can be challenging for large-scale syntheses.

Data Summary & Visualization
Table 1: Common Side Products in this compound Synthesis
Side Product NameStructureMolecular Weight ( g/mol )Identification Notes
2-Fluoro-4-hydrazinylpyridine FC1=CN=C(N)C=C1127.12Regioisomer. Similar polarity to the desired product. Distinguishable by NMR (1H-19F coupling).
1,2-bis(4-fluoropyridin-2-yl)hydrazine FC1=CN=C(NNC2=NC=C(F)C=C2)C=C1222.19Di-substitution product. Significantly higher MW. Easily identified by MS.
4-Fluoro-2-hydroxypyridine FC1=CN=C(O)C=C1113.09Hydrolysis product. Lower MW. Can be acidic.
Diagrams

G cluster_products Reaction Products SM1 2-Chloro-4-fluoropyridine (or 2,4-Difluoropyridine) P1 Desired Product: This compound SM1->P1 Desired Pathway (Attack at C2) SP1 Regioisomer: 2-Fluoro-4-hydrazinylpyridine SM1->SP1 Side Pathway (Attack at C4) SM2 Hydrazine Hydrate (Excess) SM2->P1 SM2->SP1 SP2 Di-substitution: 1,2-bis(4-fluoropyridin-2-yl)hydrazine P1->SP2 Side Pathway (Further Reaction)

Caption: Reaction scheme for this compound synthesis.

Troubleshooting decision decision solution solution start Analyze Crude Product (LCMS, NMR) d1 Isomeric Impurity Present? start->d1 d2 High MW Impurity Present? d1->d2 No sol1 Optimize Selectivity: - Use 2-Chloro-4-fluoropyridine - Lower Reaction Temp - Change Solvent d1->sol1 Yes d3 Product Discolored or Gummy? d2->d3 No sol2 Suppress Di-substitution: - Use >3 eq. Hydrazine - Slow Addition of Pyridine - Monitor Reaction Time d2->sol2 Yes sol3 Improve Purity: - Use High-Purity Reagents - Use Inert Atmosphere - Recrystallize or use Chromatography d3->sol3 Yes end Pure Product d3->end No sol1->d2 sol2->d3 sol3->end

Caption: Troubleshooting flowchart for synthesis issues.

Experimental Protocols
Protocol 1: Optimized Synthesis of this compound

This protocol is a representative procedure designed to minimize common side products. Researchers must adapt it based on their specific laboratory conditions and safety protocols.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add hydrazine hydrate (3.0 eq.) and ethanol (5 mL per 1 mmol of pyridine).

  • Cooling: Cool the hydrazine solution to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve 2-chloro-4-fluoropyridine (1.0 eq.) in a minimal amount of ethanol. Add this solution dropwise to the cooled, stirring hydrazine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup:

    • Remove the ethanol under reduced pressure.

    • Partition the resulting residue between ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of hot isopropanol.

  • Crystallization: Slowly add water dropwise until the solution becomes cloudy. Gently heat until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 isopropanol/water, and dry under vacuum.

References
  • 9 (Accessed Jan 17, 2026).

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  • Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. [Link]

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Technical Support Center: Purification of 4-Fluoro-2-Hydrazinylpyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-fluoro-2-hydrazinylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established chromatographic principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your target molecules.

PART 1: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable solutions to overcome common obstacles in the column chromatography of this compound derivatives.

Issue 1: Significant Peak Tailing and Poor Resolution on Silica Gel

Question: My this compound derivative is exhibiting severe peak tailing and co-elution with impurities on my silica gel column. What is the underlying cause and how can I achieve sharp, well-resolved peaks?

Answer: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The root cause lies in the strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] The pyridine ring nitrogen and the hydrazinyl group both act as Lewis bases, leading to a number of problems:

  • Strong Adsorption: The basic sites on your molecule can form strong hydrogen bonds or have acid-base interactions with the acidic silanol groups, causing the compound to "stick" to the stationary phase.

  • Multiple Interaction Modes: This leads to a non-uniform distribution of your compound between the mobile and stationary phases, resulting in a broadened and asymmetrical peak shape, commonly observed as tailing.[1]

  • Irreversible Binding: In some cases, the interaction can be so strong that a portion of your compound may not elute from the column, leading to low recovery.[2]

Solutions:

  • Mobile Phase Modification with a Basic Additive: A common and effective strategy is to add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1% v/v).[1][3] These additives will preferentially interact with the active silanol sites, effectively "masking" them from your target compound.[1] This minimizes the undesirable secondary interactions and allows for a more ideal chromatographic separation, resulting in improved peak shape.

  • Use of Basified Silica: You can prepare a slurry of silica gel with your eluent and add a dilute solution of aqueous ammonia until the pH is basic. After removing the excess liquid, the basified silica can be packed into the column. This neutralizes the acidic sites on the silica surface.[4]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic stationary phase.

    • Alumina (neutral or basic): Alumina is a good alternative to silica for the purification of basic compounds.[4][5]

    • Amino-propyl functionalized silica: This stationary phase has basic amino groups that can repel basic analytes, reducing strong interactions.[4]

Experimental Protocol: Mobile Phase Modification to Reduce Peak Tailing
  • Initial TLC Analysis: Develop a TLC of your crude material using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Observe the spot shape.

  • Additive Introduction: Prepare a new mobile phase with the same solvent ratio but add 0.5% (v/v) of triethylamine.

  • Comparative TLC: Run a new TLC with the modified mobile phase. A significant reduction in streaking and an increase in the Rf value should be observed.

  • Column Chromatography: Pack your column with silica gel and equilibrate with the triethylamine-modified mobile phase before loading your sample.

Issue 2: Low or No Recovery of the Compound from the Column

Question: After running my column, I'm getting very low, or even no, recovery of my this compound derivative. Where is my compound going?

Answer: This issue is often a more severe manifestation of the problems causing peak tailing. The strong interaction with the acidic silica gel can lead to irreversible adsorption of your compound onto the column.[2] Additionally, some pyridine derivatives, especially those with reactive functional groups like hydrazines, can be sensitive to the acidic nature of silica gel and may decompose during the purification process.[1][5]

Solutions:

  • Deactivation of Silica Gel: Before packing your column, you can treat the silica gel with a solution of your mobile phase containing a basic additive like triethylamine to neutralize the acidic sites.

  • Dry Loading with Deactivated Silica: When preparing your sample for dry loading, mix your crude product with a small amount of silica gel that has been pre-treated with a basic modifier.[6]

  • Consider Reversed-Phase Chromatography: For highly polar pyridine derivatives, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a better option.[2][4] In this mode, the retention mechanism is based on hydrophobicity, avoiding the issues with acidic silanol groups.

  • Stability Check: Before committing to a large-scale purification, perform a small-scale stability test. Dissolve a small amount of your compound in your chosen mobile phase with and without silica gel and monitor for degradation by TLC or LC-MS over time.[5]

Logical Workflow for Troubleshooting Low Recovery

low_recovery_troubleshooting start Low or No Recovery Observed check_stability Is the compound stable on silica gel? (Perform 2D TLC or slurry test) start->check_stability is_stable Yes, Stable check_stability->is_stable Stable not_stable No, Degradation Observed check_stability->not_stable Unstable modify_silica Deactivate silica gel with a basic modifier (e.g., triethylamine in the mobile phase). is_stable->modify_silica use_alternative Switch to a less acidic stationary phase (Alumina, Amino-propyl Silica) or consider Reversed-Phase Chromatography. not_stable->use_alternative end Improved Recovery use_alternative->end dry_load Use dry loading with deactivated silica. modify_silica->dry_load dry_load->end

Caption: Troubleshooting workflow for low compound recovery.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

For routine purifications where the compound is moderately polar and stable, silica gel modified with a basic additive is often sufficient and cost-effective.[1] However, for highly polar or acid-sensitive derivatives, the following are recommended:

  • Neutral or Basic Alumina: An excellent choice for basic compounds, minimizing the risk of degradation.[4]

  • Reversed-Phase Silica (C18): Ideal for highly polar compounds that have poor retention on normal-phase silica.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or diol) with a high concentration of organic solvent in the mobile phase, which can be very effective for retaining and separating highly polar compounds.[7][8][9]

Q2: How can I effectively monitor fractions containing my this compound derivative?

Many pyridine derivatives absorb UV light, making UV-Vis spectroscopy a useful tool for fraction monitoring.[10][11] Pyridine itself has a characteristic UV absorbance.[11] It is advisable to run a UV-Vis spectrum of your pure compound to determine its maximum absorbance wavelength (λmax) for optimal detection.[11] For compounds that are not UV-active or are present at low concentrations, Thin-Layer Chromatography (TLC) with a suitable staining method (e.g., potassium permanganate or iodine) is a reliable alternative.

Q3: Are there alternatives to column chromatography for purifying these compounds?

Yes, depending on the properties of your compound and the impurities present:

  • Crystallization: If your compound is a solid, crystallization can be a highly effective method for achieving high purity, especially on a larger scale.[7] The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[7]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (typically <100 mg), Prep-TLC can be a quick and efficient method.

  • Acid-Base Extraction: The basic nature of the pyridine ring allows for purification by liquid-liquid extraction. By adjusting the pH of an aqueous solution, you can move your compound between an organic and an aqueous layer, leaving non-basic impurities behind.

Q4: What are the best practices for sample loading to maximize separation?

  • Minimal Solvent Volume: Dissolve your crude sample in the minimum amount of a solvent in which it is highly soluble.[6] Using too much solvent will result in a wide initial band and poor separation.

  • Dry Loading: If your compound is not very soluble in the mobile phase, dry loading is recommended.[6] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique results in a very narrow starting band and often leads to superior separation.[6]

Q5: How does the fluoro-substituent at the 4-position affect the chromatography?

The fluorine atom at the 4-position is an electron-withdrawing group. This will decrease the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. While the compound is still basic, this reduced basicity might slightly lessen the strength of the interaction with silica gel. However, the presence of the highly basic hydrazinyl group at the 2-position will still dominate the chromatographic behavior, making the strategies for purifying basic compounds essential.

PART 3: Data and Protocols

Table 1: Properties of Common Solvents for Column Chromatography
SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)Notes
n-Hexane0.169195Common non-polar component of mobile phase.
Dichloromethane3.140233Good for dissolving a wide range of compounds.
Ethyl Acetate4.477255A moderately polar and versatile solvent.
Acetonitrile5.882190Common in reversed-phase and HILIC.[12]
Methanol5.165205A polar solvent often used with dichloromethane or in reversed-phase.[12]
Water10.2100<190The most polar solvent, used in reversed-phase.[12]
Triethylamine1.990275Basic additive to improve peak shape.[1]
Experimental Workflow: General Protocol for Silica Gel Column Chromatography of a this compound Derivative

purification_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis: Determine optimal mobile phase (e.g., EtOAc/Hexane + 0.5% TEA). column_prep 2. Column Packing: Pack silica gel using the selected mobile phase (wet or slurry packing). tlc->column_prep sample_prep 3. Sample Loading: Dissolve crude product in minimal solvent or prepare for dry loading. column_prep->sample_prep load 4. Load Sample: Carefully apply the sample to the top of the silica gel bed. sample_prep->load elute 5. Elution: Add mobile phase and apply gentle pressure. Collect fractions. load->elute monitor 6. Fraction Monitoring: Analyze fractions by TLC or UV-Vis to locate the product. elute->monitor combine 7. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure. monitor->combine characterize 8. Characterization: Confirm purity and identity (NMR, LC-MS, etc.). combine->characterize

Caption: Step-by-step workflow for purification.

References

  • BenchChem. (2025).
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  • Chemistry For Everyone. (2025).
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  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
  • University of Rochester, Department of Chemistry.
  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • MDPI. (2024). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging.
  • Phenomenex. (2025).
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Springer. (2012).
  • Chromatography Forum. (2015).
  • MDPI. (2024).
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • CymitQuimica. CAS 4930-98-7: 2-Hydrazinopyridine.
  • ResearchGate. The UV-Vis absorption spectra of III in different solvents.
  • RSC Publishing. (2018).
  • Guidechem. 2-Hydrazinopyridine 4930-98-7 wiki.
  • RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
  • MDPI. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
  • Benchchem. (2025).
  • Chemsrc. (2025). 4-Hydrazinopyridine | CAS#:27256-91-3.
  • Reddit. (2023).
  • Thieme. (2021).
  • MDPI. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
  • PubMed. (1965).
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  • Ossila. 4-Amino-2-(trifluoromethyl)pyridine | CAS 147149-98-2.

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Technical Support Center: Stability and Handling of 4-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-2-hydrazinylpyridine is a valuable bifunctional building block in medicinal chemistry and drug discovery, prized for its unique electronic and structural properties.[1][2] However, its utility is matched by its reactivity, which can present stability challenges under common experimental conditions. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of this compound, particularly under acidic and basic conditions. By explaining the underlying chemical principles and providing actionable troubleshooting advice, this document aims to empower you to use this reagent with confidence and achieve more reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses the most common questions our application scientists receive regarding the stability and handling of this compound.

Q1: What is the fundamental stability profile of this compound?

A1: this compound is a crystalline solid that is generally stable under anhydrous, neutral conditions when stored properly.[1] The primary sources of instability are moisture and non-neutral pH conditions (both acidic and basic). The molecule possesses two key reactive sites: the nucleophilic hydrazinyl group at the C2 position and the C4 carbon atom, which is activated towards nucleophilic aromatic substitution (SNAr) by the fluorine atom and the electron-withdrawing effect of the pyridine nitrogen.[3]

Q2: Why is the compound particularly sensitive to acidic conditions?

A2: Acidic conditions are highly detrimental to the stability of this compound. The primary reason is the protonation of the pyridine ring's nitrogen atom. This protonation dramatically increases the electron-withdrawing nature of the ring, making the C4 position exceptionally electrophilic and highly susceptible to nucleophilic attack.[3][4] In the presence of water, this leads to rapid, acid-catalyzed hydrolysis, where water acts as a nucleophile, displacing the fluoride ion to form 4-hydroxy-2-hydrazinylpyridine.[4][5] Additionally, the hydrazinyl group itself will be protonated, rendering it non-nucleophilic for any intended subsequent reactions.[6] It is crucial to avoid contact with strong acids.[1][7]

Q3: What degradation pathways are expected under basic conditions?

A3: Under basic conditions, the molecule is susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position. Strong nucleophiles, such as hydroxide ions (from strong bases like NaOH or KOH), can attack the electron-deficient C4 carbon, leading to the displacement of the fluoride ion.[8] This results in the formation of the same 4-hydroxy-2-hydrazinylpyridine byproduct seen under acidic hydrolysis. The rate of this degradation is dependent on the strength of the base, the concentration of the nucleophile, and the temperature.[3]

Q4: What are the definitive storage and handling protocols for this reagent?

A4: To ensure maximum shelf-life and experimental consistency, adhere to the following protocols:

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, preferably in a desiccator.[7][9] For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]

  • Handling: All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Use only under an inert atmosphere for reactions to prevent moisture ingress. Avoid generating dust.[12]

  • Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Q5: I need to run a reaction in a protic solvent. Is this feasible?

A5: While polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended for reactions involving fluoropyridines,[3] using protic solvents is possible but requires careful consideration. If a protic solvent like ethanol is used, the reaction should be run under strictly neutral or buffered conditions. The presence of trace acid or base can catalyze the degradation pathways described above. For instance, a common synthesis of hydrazinylpyridines involves refluxing a chloropyridine with hydrazine hydrate in ethanol, demonstrating compatibility under specific basic conditions.[13] However, for sensitive substrates, it is always advisable to first attempt the reaction in an aprotic solvent.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to resolving common problems encountered during experiments with this compound.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Scientific Rationale
Issue 1: Low or no yield in a condensation reaction (e.g., hydrazone formation). The nucleophilic hydrazinyl group is deactivated.1. Check Reaction pH: If the reaction medium is acidic (pH < 6), the hydrazinyl group is protonated to its non-nucleophilic hydrazinium form. Solution: Ensure the reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) can be beneficial to scavenge any acid generated in situ.[14]
Issue 2: A major byproduct is observed, with a mass corresponding to the starting material minus fluorine plus a hydroxyl group (M-19+17). Hydrolysis of the C4-fluorine bond has occurred.1. Scrutinize for Acid/Base Contamination: Trace acid on glassware or acidic/basic impurities in reagents can catalyze hydrolysis.[4] Solution: Use acid- or base-washed, oven-dried glassware. Purify solvents and other reagents if their quality is uncertain. 2. Ensure Anhydrous Conditions: The presence of water, especially at elevated temperatures or non-neutral pH, will lead to hydrolysis.[5] Solution: Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). Dry all reagents thoroughly. 3. Modify Workup Procedure: Prolonged exposure to aqueous acid or base during workup will cause degradation. Solution: Perform aqueous workups at low temperatures (0°C). Minimize the time the compound spends in aqueous layers. Use milder acids/bases for pH adjustment (e.g., saturated NH₄Cl instead of HCl, saturated NaHCO₃ instead of NaOH).
Issue 3: Reaction is sluggish and requires high temperatures, leading to decomposition. The pyridine ring is not sufficiently activated for the desired transformation, or an inappropriate solvent is being used.1. Solvent Choice: Solvents can significantly impact SNAr reaction rates.[3] Solution: Switch to a polar aprotic solvent like DMSO or DMF, which are known to accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile.[3] 2. Temperature Control: Many SNAr reactions on fluoropyridines require elevated temperatures.[3] Solution: Gradually increase the temperature while carefully monitoring for byproduct formation via TLC or LC-MS. Consider using microwave irradiation to achieve higher temperatures and shorter reaction times, which can sometimes minimize degradation.[15]
Troubleshooting Workflow Diagram

The following diagram outlines a logical sequence for diagnosing issues related to low reaction yield.

G start Start: Low Yield or Byproduct Formation check_ph Analyze Reaction Mixture (LC-MS, NMR) start->check_ph hydrolysis_product Hydrolysis Product (M-F+OH) Detected? check_ph->hydrolysis_product Analysis Complete sm_unreacted Mainly Unreacted Starting Material? hydrolysis_product->sm_unreacted No sol_anhydrous Action: Ensure Anhydrous Conditions & Neutral pH. Use inert atmosphere. hydrolysis_product->sol_anhydrous Yes sol_ph Action: Check pH. Add non-nucleophilic base if acid is present. sm_unreacted->sol_ph Yes sol_workup Action: Modify Workup. Use low temp & mild reagents. sol_anhydrous->sol_workup end_ok Problem Resolved sol_workup->end_ok sol_conditions Action: Increase Temp or Change to Polar Aprotic Solvent (DMF, DMSO). sol_conditions->end_ok sol_ph->sol_conditions

Caption: A logical workflow for troubleshooting common experimental issues.

Part 3: Degradation Pathways & Mechanisms

A deep understanding of the degradation mechanisms is key to preventing them. The two primary pathways are acid-catalyzed and base-mediated hydrolysis of the C4-F bond.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds via protonation of the pyridine nitrogen, which activates the ring for nucleophilic attack by water.

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Base-Mediated Hydrolysis

Under basic conditions, a direct SNAr reaction occurs with hydroxide acting as the nucleophile.

Caption: Base-mediated hydrolysis pathway via an SNAr mechanism.

Part 4: Recommended Experimental Protocol

This section provides a validated, step-by-step protocol for a common application—the synthesis of a hydrazone derivative—designed to minimize degradation of the title compound.

Objective: Synthesis of (E)-1-(pyridin-4-yl)ethan-1-one (4-fluoro-pyridin-2-yl)hydrazone.

Self-Validating System: This protocol incorporates steps to ensure the integrity of the starting material and the success of the reaction. The use of an inert atmosphere and anhydrous solvent prevents premature hydrolysis. Monitoring by TLC/LC-MS allows for real-time assessment of the reaction's progress and the detection of any potential degradation products.

Methodology:

  • Reagent Preparation:

    • To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 127 mg, 1.0 mmol).

    • Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes. This is a critical step to prevent hydrolysis.[5]

    • Add anhydrous ethanol (10 mL) via syringe. Stir at room temperature until all solid has dissolved.

  • Reaction Initiation:

    • In a separate dry vial, dissolve 4-acetylpyridine (1.05 eq, e.g., 127 mg, 1.05 mmol) in anhydrous ethanol (5 mL).

    • Add the solution of 4-acetylpyridine dropwise to the stirred solution of this compound at room temperature.

  • Reaction Monitoring:

    • Add one drop of glacial acetic acid as a catalyst. Note: While the bulk medium should not be strongly acidic, a catalytic amount of acid is often required to facilitate hydrazone formation. The minimal amount used here is unlikely to cause significant C-F bond hydrolysis over the course of the reaction but should be used with caution.

    • Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath for 30 minutes to precipitate the product.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product under high vacuum to yield the desired hydrazone. Avoid aqueous workup if possible to prevent any potential for hydrolysis of the product or any unreacted starting material.

References

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate.
  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing).
  • Technical Support Center: Synthesis of Substituted 2-Fluoropyridines. Benchchem.
  • Pyridine,2-fluoro-4-hydrazino- (9CI). ChemBK.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 2-Hydrazinopyridine SDS, 4930-98-7 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 4-FLUOROPHENYLHYDRAZINE. LookChem.
  • 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis. chemicalbook.
  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • 5-Fluoro-2-hydrazinyl-4-methylpyridine. BLD Pharm.
  • Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate.

Sources

Technical Support Center: Synthesis of 4-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-2-hydrazinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following information is structured in a question-and-answer format to directly address common challenges encountered during this nucleophilic aromatic substitution (SNAr) reaction.

I. Troubleshooting Guide

This section addresses specific experimental issues. Each solution is grounded in established chemical principles to provide a clear path to resolving common problems and improving your reaction outcomes.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound from a suitable precursor like 2,4-difluoropyridine or 2-chloro-4-fluoropyridine are often traced back to several key areas: reagent quality, reaction conditions, and the presence of side reactions.

A systematic approach to troubleshooting should involve:

  • Reagent Purity:

    • Hydrazine Hydrate: Ensure the use of high-purity hydrazine hydrate. Older or improperly stored hydrazine can decompose, leading to lower effective concentrations and the introduction of impurities. It is often delivered as a hydrate, and its concentration should be verified.

    • Starting Material: Verify the purity of your starting halopyridine. The presence of isomeric impurities or degradation products can lead to a complex reaction mixture and lower the yield of the desired product.

  • Reaction Conditions:

    • Temperature Control: This reaction is typically exothermic. The slow, portion-wise addition of hydrazine hydrate at a controlled temperature (e.g., 0-10 °C) is crucial to prevent overheating, which can promote side reactions.[1]

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally effective as they can solvate the cation of the nucleophile, leading to a more reactive "naked" anionic nucleophile.[2] However, alcohols like ethanol are also commonly used.[3][4] The choice of solvent can significantly impact reaction rate and selectivity.

    • Stoichiometry: Precise control over the molar ratio of reactants is critical. A slight excess of hydrazine hydrate is often used to ensure complete consumption of the starting material, but a large excess can lead to the formation of di-substituted byproducts.[1]

  • Work-up and Purification:

    • The product, this compound, can be sensitive to acidic conditions.[5] Ensure that the work-up procedure avoids strongly acidic environments.

    • Purification by crystallization should be optimized to maximize recovery while effectively removing unreacted starting materials and byproducts.

Q2: I am observing the formation of a significant amount of a di-substituted byproduct. How can I improve the selectivity for mono-substitution?

The formation of a di-hydrazinylpyridine impurity is a common challenge, particularly when starting from a di-halopyridine. This occurs when hydrazine displaces both leaving groups on the pyridine ring.

Strategies to enhance mono-substitution selectivity include:

  • Stoichiometric Control: Carefully control the stoichiometry of hydrazine hydrate. Using a molar ratio of approximately 1:1.1 to 1:1.2 of the pyridine starting material to hydrazine hydrate is often recommended to favor mono-substitution.[1]

  • Temperature Management: Perform the reaction at lower temperatures. Adding the hydrazine hydrate slowly while maintaining a cool reaction temperature (e.g., 5-10°C) can significantly improve selectivity for the desired mono-substituted product.[1]

  • Leaving Group Differentiation: If using a starting material with two different halogens (e.g., 2-chloro-4-fluoropyridine), the reaction will preferentially occur at the more activated position. In SNAr reactions, fluorine is typically a better leaving group than chlorine, which can be exploited for selective substitution.[2]

Q3: The reaction seems to stall and does not go to completion, even with extended reaction times. What could be the cause?

An incomplete reaction can be frustrating. Several factors can contribute to this issue:

  • Insufficient Activation: The pyridine ring's electron-deficient nature facilitates SNAr reactions.[2] However, if the ring is not sufficiently activated, the reaction may be sluggish. The presence of electron-withdrawing groups ortho or para to the leaving group enhances reactivity.[2][6]

  • Nucleophile Strength: While hydrazine is a potent nucleophile, its reactivity can be influenced by the solvent and the presence of any acidic species that might protonate it.

  • Reaction Temperature: While low temperatures are often used to control selectivity, some SNAr reactions require heating to overcome the activation energy barrier.[2] A careful balance between temperature and selectivity must be found. A gradual increase in temperature after the initial addition of hydrazine may be necessary to drive the reaction to completion.

Q4: I am having difficulty with the purification of the final product. What are some best practices?

Purification of this compound can be challenging due to its physical properties and potential instability.

  • Crystallization: This is the most common method for purification. The choice of solvent system for crystallization is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Column Chromatography: If crystallization is ineffective, column chromatography on silica gel can be employed. A suitable eluent system must be developed to achieve good separation from impurities.

  • Handling Precautions: Hydrazine derivatives can be toxic. Always handle this compound and its precursors in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound from a starting material like 2-chloro-4-fluoropyridine and hydrazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the hydrazine molecule attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated for nucleophilic attack.[2]

  • Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atom in the pyridine ring.[2]

  • Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., a chloride ion).

  • Proton Transfer: A final proton transfer step yields the this compound product.

SNAr_Mechanism

Q2: What are some alternative synthetic routes to this compound?

While the SNAr reaction with hydrazine is a common approach, other methods may be considered depending on the available starting materials and desired scale. Some potential alternative strategies could involve:

  • Diazotization-Reduction of Aminopyridines: If a suitable amino-substituted pyridine is available, it could potentially be converted to the corresponding hydrazine derivative through diazotization followed by reduction.

  • Modification of other Hydrazinylpyridines: In some cases, it may be feasible to introduce the fluorine atom onto a pre-existing 2-hydrazinylpyridine scaffold, although this can be challenging.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

To ensure a successful synthesis, it is essential to monitor the reaction and characterize the product thoroughly.

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) A quick and simple method to monitor the consumption of the starting material and the formation of the product.
High-Performance Liquid Chromatography (HPLC) Provides quantitative information on the reaction progress, conversion, and the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Essential for the structural elucidation and confirmation of the desired product. ¹⁹F NMR is particularly useful for fluorinated compounds.
Mass Spectrometry (MS) Confirms the molecular weight of the product.
Melting Point A useful indicator of the purity of the final crystalline product.
Q4: What safety precautions should be taken when working with hydrazine and its derivatives?

Hydrazine and its derivatives are hazardous materials and must be handled with extreme care.

  • Toxicity: Hydrazine is a suspected carcinogen and is highly toxic upon inhalation, ingestion, and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store hydrazine and its derivatives in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[7]

  • Waste Disposal: Dispose of all waste containing hydrazine or its derivatives according to your institution's hazardous waste disposal procedures.

III. Experimental Protocols

Below is a general, illustrative protocol for the synthesis of this compound. This should be adapted and optimized for your specific laboratory conditions and scale.

Synthesis of this compound from 2-Chloro-4-fluoropyridine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-4-fluoropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMSO).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1-1.2 eq) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture may be quenched with water. The product may precipitate out of the solution or require extraction with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or tetrahydrofuran/hexane[7]).

  • Characterization: The purified product should be characterized by NMR, MS, and melting point analysis to confirm its identity and purity.

Troubleshooting_Workflow

IV. References

  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Retrieved from

  • ChemBK. (2024). Pyridine,2-fluoro-4-hydrazino- (9CI). Retrieved from

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Retrieved from

  • Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Retrieved from

  • Hawkins, P. J., & Roe, A. (1956). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • BenchChem. (n.d.). Managing side reactions during the synthesis of "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" derivatives. Retrieved from

Sources

Technical Support Center: Managing Regioselectivity in Reactions of 4-Fluoro-2-Hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluoro-2-hydrazinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to control reaction outcomes and streamline your synthetic workflows.

Introduction: The Duality of this compound

This compound presents a fascinating challenge in regioselectivity due to the presence of two key reactive sites: the C4-fluorine atom, susceptible to nucleophilic aromatic substitution (SNAr), and the hydrazinyl group, which can participate in condensation and other reactions. The pyridine ring itself is electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it prone to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1] The interplay between these factors, along with steric and electronic effects of the substituents, dictates the final product distribution.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: Which position is more reactive, the C4-fluorine or the hydrazinyl group?

The relative reactivity depends heavily on the reaction conditions and the nature of the attacking reagent.

  • For nucleophilic aromatic substitution (SNAr): The C4-position is highly activated towards nucleophilic attack. The strong electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes this position electron-deficient. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr reactions.[2]

  • For reactions with carbonyl compounds: The hydrazinyl group is a potent nucleophile and will readily undergo condensation reactions with aldehydes and ketones to form hydrazones.[3][4] This reaction is often rapid and can be performed under mild, often acidic, conditions.[3]

Q2: Why is nucleophilic attack favored at the C4 position?

Nucleophilic aromatic substitution on pyridine rings preferentially occurs at the C2 and C4 positions. This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5][6] In the case of this compound, the C4 position is further activated by the electron-withdrawing fluorine atom.

Q3: Can the hydrazinyl group be used as a directing group?

Yes, the hydrazinyl group can influence the regioselectivity of subsequent reactions. For instance, it can be acylated or protected, which can sterically hinder the C2 position and electronically modify the pyridine ring, thereby directing reactions to other positions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter.

Guide 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: You are attempting to substitute the fluorine at the C4 position with a nucleophile, but you are observing a mixture of products or no reaction.

Potential Causes & Solutions
Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Nucleophile Strength The SNAr reaction rate is dependent on the nucleophilicity of the attacking species. Weak nucleophiles may not react efficiently.1. Increase Nucleophile Strength: If using an alcohol, convert it to the corresponding alkoxide using a strong base (e.g., NaH, KOt-Bu). For amines, consider using a stronger, less hindered amine. 2. Solvent Effects: Use a polar aprotic solvent like DMF or NMP to enhance the nucleophilicity of the attacking species.[7]
Competitive Reaction at the Hydrazinyl Group If your nucleophile also has electrophilic character, or if there are electrophiles present in the reaction mixture, you may see unwanted side reactions with the hydrazinyl group.1. Protect the Hydrazinyl Group: Prior to the SNAr reaction, protect the hydrazinyl group as a Boc- or other suitable carbamate. These protecting groups can be removed under mild conditions. 2. Optimize Reaction Order: Add the nucleophile to the solution of this compound, rather than the other way around, to minimize side reactions.
Steric Hindrance A bulky nucleophile may have difficulty accessing the C4 position, leading to slower reaction rates or favoring attack at less hindered sites if available.1. Use a Less Bulky Nucleophile: If possible, switch to a smaller nucleophile. 2. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier associated with steric hindrance.[7]
Incorrect Solvent Choice The solvent can significantly influence the stability of the Meisenheimer intermediate and the solubility of reactants.1. Solvent Screening: Experiment with a range of polar aprotic solvents such as DMSO, DMF, and NMP. In some cases, solvent choice can even switch the regioselectivity of substitution on substituted pyridines.[5]
Experimental Protocol: C4-Arylation via SNAr

This protocol describes a general procedure for the substitution of the C4-fluorine with a phenol.

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add the desired phenol (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Uncontrolled Condensation Reactions with Carbonyls

Problem: You are trying to perform a reaction at the C4-position, but the hydrazinyl group is preferentially reacting with a carbonyl compound in your reaction mixture.

Potential Causes & Solutions
Potential Cause Scientific Rationale Troubleshooting Steps
Presence of Carbonyl Impurities Solvents or reagents may contain trace amounts of aldehydes or ketones that can react with the highly nucleophilic hydrazinyl group.1. Use High-Purity Reagents: Ensure all solvents and starting materials are free of carbonyl impurities. 2. Purify Solvents: If necessary, distill solvents prior to use.
In-situ Formation of Carbonyls Oxidation of alcohols or other functional groups in your starting materials or reagents can generate carbonyl compounds.1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Reagent Purity Check: Verify the purity of all reagents before use.
Desired Reaction Requires Carbonyl Group If your desired transformation involves a carbonyl-containing reagent that should react at a different site, the hydrazinyl group's reactivity must be managed.1. Protection Strategy: Protect the hydrazinyl group before introducing the carbonyl-containing reagent. Common protecting groups for hydrazines include Boc- and Cbz- groups.
Experimental Protocol: Protection of the Hydrazinyl Group

This protocol provides a method for the Boc-protection of the hydrazinyl group.

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane or THF.

  • Add a base, such as triethylamine (1.2 equiv).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Guide 3: Challenges in Metal-Catalyzed Cross-Coupling

Problem: You are attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C4-position (after converting the fluoride to a better leaving group like a triflate) or at the C2-position, but are facing low yields or catalyst deactivation.

Potential Causes & Solutions
Potential Cause Scientific Rationale Troubleshooting Steps
Catalyst Inhibition by Hydrazine The lone pairs on the hydrazinyl group can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[1]1. Protect the Hydrazinyl Group: As with other reactions, protecting the hydrazinyl group is a crucial first step to prevent catalyst poisoning. 2. Use Specialized Ligands: Employing chelating phosphine ligands can sometimes mitigate the inhibitory effects of coordinating groups.[8]
Poor Oxidative Addition The C-F bond is generally strong and less reactive in oxidative addition compared to C-Cl, C-Br, or C-I bonds.1. Convert to a Better Leaving Group: If targeting the C4 position, convert the fluorine to a triflate (OTf) or nonaflate (ONf) group, which are excellent leaving groups in cross-coupling reactions. 2. Use Electron-Rich Ligands: Ligands that increase the electron density on the metal center can facilitate oxidative addition.
Competitive C-N Coupling In Buchwald-Hartwig amination, the hydrazinyl group itself could potentially undergo intermolecular or intramolecular coupling.1. Careful Choice of Conditions: Screen different ligands, bases, and solvents to find conditions that favor the desired intermolecular coupling over potential side reactions. 2. Protection: A well-chosen protecting group on the hydrazine can prevent its participation in the coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Protected 4-Chloro-2-hydrazinylpyridine Derivative

This protocol assumes the fluorine has been converted to chlorine and the hydrazine is protected.

  • In a reaction vessel, combine the protected 4-chloro-2-hydrazinylpyridine (1.0 equiv), the desired boronic acid or ester (1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system (e.g., dioxane/water).

  • Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways

Decision Workflow for Regioselective Reactions

The following diagram illustrates a decision-making process for planning reactions with this compound.

G start Start: this compound q1 Desired Reaction Type? start->q1 snar SNAr at C4 q1->snar SNAr condensation Condensation at Hydrazine q1->condensation Condensation coupling Cross-Coupling q1->coupling Cross-Coupling q2_snar Is the nucleophile compatible with the free hydrazine? snar->q2_snar run_condensation Perform Condensation condensation->run_condensation q3_coupling Target Position? coupling->q3_coupling protect_hydrazine Protect Hydrazine (e.g., Boc) q2_snar->protect_hydrazine No run_snar Perform SNAr Reaction q2_snar->run_snar Yes protect_hydrazine->run_snar deprotect_snar Deprotect (if necessary) run_snar->deprotect_snar c4_coupling C4 Position q3_coupling->c4_coupling c2_coupling C2 Position q3_coupling->c2_coupling activate_c4 Activate C4 (F -> OTf) c4_coupling->activate_c4 protect_hydrazine_coupling Protect Hydrazine c2_coupling->protect_hydrazine_coupling activate_c4->protect_hydrazine_coupling run_coupling Perform Cross-Coupling protect_hydrazine_coupling->run_coupling deprotect_coupling Deprotect run_coupling->deprotect_coupling

Caption: Decision workflow for regioselective reactions.

Mechanism of SNAr at the C4-Position

This diagram illustrates the key steps in the nucleophilic aromatic substitution at the C4 position.

Caption: SNAr mechanism showing favored C4 attack.

References

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. [Link]

  • Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]

  • Not Voodoo. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Singh, S. K., & Kumar, R. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. [Link]

  • Barber, T. R., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(45), 16050–16058. [Link]

Sources

Technical Support Center: Strategies for Preventing Hydrolysis of 4-Fluoro-2-Hydrazinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-fluoro-2-hydrazinylpyridine derivatives. These compounds are valuable synthons and pharmacophores, but their unique structure presents a significant stability challenge: susceptibility to hydrolysis. This guide provides an in-depth understanding of the degradation mechanisms, practical solutions to prevent it, and robust troubleshooting strategies to ensure the integrity of your experiments.

Section 1: The Chemistry of Instability - Understanding the "Why"

The stability of a this compound derivative is dictated by the electronic interplay within the pyridine ring. The fluorine atom at the 4-position is a powerful electron-withdrawing group, which, combined with the inherent electron-withdrawing nature of the ring nitrogen, renders the carbon atom at position 4 highly electrophilic and susceptible to nucleophilic attack.

The primary degradation pathway is a Nucleophilic Aromatic Substitution (SNAr) reaction, where a nucleophile—most commonly water or a hydroxide ion—displaces the fluoride ion. This process is heavily influenced by the pH of the medium.

  • Acidic Conditions (pH < 4): Under acidic conditions, the pyridine ring nitrogen becomes protonated. This protonation further increases the ring's electron deficiency, significantly activating the C4-position for attack by even a weak nucleophile like water.[1][2][3]

  • Basic Conditions (pH > 8): In basic solutions, the concentration of the highly potent hydroxide ion (OH⁻) nucleophile increases. This strong nucleophile readily attacks the electrophilic C4-position, leading to rapid displacement of the fluoride.[4]

A secondary concern is the oxidative degradation of the hydrazinyl moiety. Hydrazine derivatives can be sensitive to air (oxygen) and trace metal ions, which can catalyze the formation of radical species and subsequent decomposition.[5][6][7]

Diagram: Mechanism of pH-Dependent Hydrolysis

The following diagram illustrates the SNAr mechanism under both acidic and basic conditions.

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) Acid_Start 4-Fluoro-2-hydrazinyl- pyridine Derivative + H₃O⁺ Acid_Protonated Protonated Pyridinium (Highly Activated) Acid_Start->Acid_Protonated Protonation Acid_Intermediate Meisenheimer Complex (H₂O Attack) Acid_Protonated->Acid_Intermediate + H₂O Acid_Product 4-Hydroxy Product + H⁺ + F⁻ Acid_Intermediate->Acid_Product Deprotonation & Fluoride Elimination Base_Start 4-Fluoro-2-hydrazinyl- pyridine Derivative Base_Intermediate Meisenheimer Complex (⁻OH Attack) Base_Start->Base_Intermediate + ⁻OH (Strong Nucleophile) Base_Product 4-Hydroxy Product + F⁻ Base_Intermediate->Base_Product Fluoride Elimination

Caption: SNAr hydrolysis pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for my this compound derivative in solution? The principal cause is hydrolysis, specifically the replacement of the C4-fluorine atom with a hydroxyl group (-OH) from water or hydroxide ions. This reaction is catalyzed by both acidic and basic conditions.

Q2: How does pH affect the stability of my compound? The pH is the most critical factor. A pH range of 5 to 7 is generally the safest for minimizing hydrolysis. Below pH 4, acid-catalysis accelerates the reaction, while above pH 8, the high concentration of hydroxide ions causes rapid degradation.[2][3] The optimal pH should be empirically determined for your specific derivative.

Q3: What are the ideal storage conditions for these compounds? Proper storage is essential to maintain compound integrity.

  • Solid Form: Store in a tightly sealed container at low temperatures (2-8°C is common) and protected from light.[8][9] For long-term storage, -20°C under an inert atmosphere (argon or nitrogen) is recommended.

  • Solution Form: Stock solutions should be prepared in high-quality, anhydrous aprotic solvents like DMSO or DMF and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and used immediately.

Q4: My experiment requires an aqueous buffer. What should I do? If an aqueous buffer is unavoidable:

  • Buffer Selection: Choose a buffer system that maintains a pH between 5 and 7, such as a phosphate or MES buffer.

  • Fresh Preparation: Prepare the buffered solution of your compound immediately before use. Do not store aqueous solutions.

  • Temperature Control: Keep the solution chilled (on ice) for as long as possible during experimental setup to slow the rate of hydrolysis.

  • Run Controls: Include a time-zero control sample to quantify the amount of degradation that occurs during the experiment itself.

Q5: I suspect my compound has degraded. How can I confirm this? You can use several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method is the best approach.[10][11] You will observe a decrease in the peak area of your parent compound and the appearance of a new, typically more polar (earlier eluting) peak corresponding to the 4-hydroxy byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the identity of the new peak by showing a mass corresponding to the replacement of fluorine with a hydroxyl group (M-19+17).

  • NMR Spectroscopy: ¹⁹F NMR is definitive; the signal corresponding to your compound's C-F bond will decrease or disappear. ¹H NMR will show the appearance of a new set of aromatic signals for the hydrolyzed product.[4][12]

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the instability of this compound derivatives.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed: Low Yield / Extra Peaks / Loss of Activity Check_Storage 1. Review Storage Conditions (Solid & Stock Solution) Start->Check_Storage Storage_OK Conditions Correct? (Temp, Light, Inert Atm.) Check_Storage->Storage_OK Correct_Storage Action: Correct Storage (e.g., Re-aliquot, Store at -80°C) Storage_OK->Correct_Storage No Analyze_Sample 2. Analyze Compound Purity (HPLC, LC-MS, NMR) Storage_OK->Analyze_Sample Yes Correct_Storage->Analyze_Sample Analysis_Result Degradation Confirmed? Analyze_Sample->Analysis_Result No_Degradation No Degradation. Investigate other experimental variables (reagents, etc.). Analysis_Result->No_Degradation No Evaluate_Protocol 3. Evaluate Experimental Protocol Analysis_Result->Evaluate_Protocol Yes Protocol_pH Check pH of all Aqueous Steps Evaluate_Protocol->Protocol_pH pH_OK pH in 5-7 Range? Protocol_pH->pH_OK Correct_pH Action: Adjust Buffer System and Re-run Experiment pH_OK->Correct_pH No Protocol_Temp Check Temperature & Incubation Times pH_OK->Protocol_Temp Yes End Problem Resolved Correct_pH->End Temp_OK Minimize Heat & Duration? Protocol_Temp->Temp_OK Correct_Temp Action: Run on Ice, Reduce Incubation Temp_OK->Correct_Temp No Temp_OK->End Yes Correct_Temp->End

Caption: Step-by-step workflow for troubleshooting compound degradation.

Section 4: Protocols & Methodologies
Protocol 4.1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol minimizes exposure to atmospheric moisture and ensures long-term stability.

  • Preparation: Before opening, allow the vial containing the solid compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Environment: Perform all weighing and solvent additions in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Solvent: Use only high-quality, anhydrous aprotic solvents (e.g., DMSO, DMF) from a freshly opened bottle or one that has been properly stored to prevent water absorption.

  • Dissolution: Add the solvent to the solid and cap the vial tightly. Mix by vortexing or brief sonication until fully dissolved.

  • Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use volumes in appropriate vials with tight-fitting caps (e.g., PTFE-lined).

  • Final Storage: Purge the headspace of each aliquot vial with inert gas, seal tightly, and store at -20°C or -80°C, protected from light.

Protocol 4.2: General Method for Monitoring Hydrolysis via RP-HPLC

This method can be adapted to quantify the stability of your specific derivative.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient appropriate for your compound's polarity (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm or λmax).

  • Procedure: a. Prepare your compound in the desired aqueous buffer at a known concentration. b. Immediately inject a t=0 sample to establish the initial purity. c. Incubate the solution under your experimental conditions (e.g., 37°C). d. At specified time points (e.g., 1, 4, 8, 24 hours), inject additional samples. e. Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the hydrolysis product (a new, more polar peak). Calculate the percent remaining over time.

Section 5: Data Summary Table
ParameterRecommendationRationale & Key Considerations
pH Range (Aqueous) 5.0 - 7.0 Avoids both acid- and base-catalyzed hydrolysis.[2][3] The optimal point is compound-specific.
Storage Temperature Solid: 2-8°C (short-term), -20°C (long-term). Solution (aprotic): -20°C to -80°C .Lower temperatures drastically reduce the rate of all chemical degradation pathways.[8][9]
Compatible Solvents Anhydrous DMSO, Anhydrous DMF, Dioxane, Acetonitrile.Aprotic solvents do not contain nucleophiles that can cause hydrolysis. Ensure solvent dryness.
Incompatible Solvents Water, Alcohols (Methanol, Ethanol), Protic Solvents, Acidic/Basic Buffers.These solvents contain nucleophiles (H₂O, OH⁻, RO⁻) that will degrade the compound.
Handling Atmosphere Inert Gas (Argon, Nitrogen) Prevents both oxidative degradation of the hydrazine group and exposure to atmospheric moisture.[13]
Light Exposure Minimize/Avoid Store in amber vials or protect from light to prevent potential photolytic degradation.
Section 6: References
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • Linclau, B., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Organic Chemistry.

  • ECHEMI. (n.d.). 2-Hydrazinopyridine SDS, 4930-98-7 Safety Data Sheets.

  • Zhang, Y., et al. (2018). Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid. ResearchGate.

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.

  • Arnold, O. M., & Jamison, R. M. (1956). Method for stabilizing hydrazine against decomposition by copper in contact therewith. Google Patents.

  • Sinha, B. K. (1987). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Journal of Biochemical Toxicology.

  • Yashkir, V. A., & Pirogov, A. V. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry.

  • Chan, K. K., et al. (2003). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Chemical & Pharmaceutical Bulletin.

  • Kim, J. K., et al. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters.

  • Sigma-Aldrich. (n.d.). 2-Hydrazinopyridine 97%.

  • G. F. H. Green & F. L. Riley. (1963). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1.

  • Feng, C., et al. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech.

  • Wang, Z., et al. (2020). Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

  • Feng, C., et al. (2009). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. PubMed.

Sources

Technical Support Center: Troubleshooting Failed Cyclization of 4-fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging cyclization reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 4-fluoro-2-hydrazinylpyridine and encountering difficulties in achieving desired cyclization products. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to solve these synthetic challenges. This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Understanding the Reactivity of this compound

The starting material, this compound, presents a unique set of electronic properties that must be considered when designing a cyclization strategy. The pyridine ring is inherently electron-deficient. The fluorine atom at the 4-position further withdraws electron density from the ring through a powerful inductive effect. This electronic deficit significantly impacts the nucleophilicity of the pyridine ring nitrogen and can influence the reactivity of the hydrazinyl moiety.

Section 1: Synthesis of 7-fluoro-[1][2][3]triazolo[4,3-a]pyridines

One of the most common cyclization pathways for 2-hydrazinylpyridines is the formation of the[1][2]triazolo[4,3-a]pyridine ring system. This is typically achieved by reacting the hydrazinylpyridine with a one-carbon electrophile, such as formic acid, orthoformates, or cyanogen bromide.

Question 1: My reaction to form 7-fluoro-[1][2][3]triazolo[4,3-a]pyridine from this compound and triethyl orthoformate is not proceeding. What are the likely causes and how can I fix it?

Answer:

Failure to form the desired triazolopyridine can stem from several factors, primarily related to reaction conditions and the purity of your starting materials.

Causality Behind the Experimental Choices:

The formation of the triazole ring proceeds through a two-step mechanism: initial formation of a hydrazone-like intermediate (formimidate) followed by an intramolecular electrophilic cyclization onto the pyridine ring nitrogen. The electron-withdrawing fluorine atom can make the pyridine nitrogen less nucleophilic, potentially slowing down the cyclization step. Therefore, the choice of reagents and conditions to favor this intramolecular reaction is critical.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • This compound: This compound can be susceptible to oxidation. Ensure its purity by ¹H NMR and LC-MS before use. If it has discolored (e.g., turned brown), consider purification by recrystallization or column chromatography.

    • Triethyl orthoformate: This reagent is sensitive to moisture. Use a freshly opened bottle or distill it before use.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a suitable solvent is often necessary to drive the cyclization.

    • Acid Catalysis: The cyclization step is often acid-catalyzed. The addition of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid can facilitate the reaction. However, strong acids might lead to decomposition.

    • Solvent: While the reaction can be run neat with an excess of the orthoformate, using a high-boiling aprotic solvent like toluene or xylene can help to achieve the necessary temperature for cyclization and allow for the azeotropic removal of ethanol byproduct.

Proposed Experimental Protocol (Optimization):

ParameterCondition 1 (Initial)Condition 2 (Optimized)Rationale
Solvent NeatTolueneAllows for higher reaction temperatures and azeotropic removal of ethanol.
Catalyst Nonep-TsOH (0.1 eq.)Catalyzes the intramolecular cyclization.
Temperature 80 °CReflux (approx. 110 °C)Provides sufficient energy for the cyclization to occur.
Reaction Time 4 hoursMonitor by TLC/LC-MSEnsures the reaction is driven to completion without degradation.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq.) in toluene (10 mL/mmol), add triethyl orthoformate (3.0 eq.) and p-TsOH (0.1 eq.).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Section 2: Synthesis of Pyrazolo[1,5-a]pyridines

Another potential cyclization involves the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyridines.

Question 2: I am attempting to synthesize a pyrazolo[1,5-a]pyridine derivative by reacting this compound with acetylacetone, but I am observing a complex mixture of products. What is happening?

Answer:

The reaction of hydrazines with 1,3-dicarbonyls can lead to regioisomeric products, and the reaction conditions can promote side reactions.

Causality Behind the Experimental Choices:

The reaction proceeds by initial condensation of the hydrazine with one of the carbonyl groups of acetylacetone to form a hydrazone, followed by intramolecular cyclization and dehydration. The initial condensation can occur at either carbonyl group, and the subsequent cyclization can involve either nitrogen of the hydrazine moiety, leading to potential regioisomers.

Troubleshooting Workflow:

cluster_protocol Protocol Adjustments start Complex Mixture Observed check_regio Investigate Regioisomers start->check_regio Possible Cause control_temp Control Reaction Temperature check_regio->control_temp Troubleshooting Step stepwise Stepwise Synthesis control_temp->stepwise If still complex confirm_structure Confirm Structure (NOE, X-ray) stepwise->confirm_structure After purification

Caption: Troubleshooting workflow for complex product mixtures.

Troubleshooting Steps:

  • Control Reaction Temperature: Running the reaction at a lower temperature can favor the formation of a single regioisomer. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with both protic (e.g., ethanol) and aprotic (e.g., toluene, dioxane) solvents.

  • Stepwise Synthesis:

    • First, form the hydrazone intermediate under mild conditions (e.g., in ethanol at room temperature).

    • Isolate and purify the hydrazone.

    • Then, subject the purified hydrazone to cyclization conditions (e.g., heating in acetic acid or with a catalytic amount of acid). This can provide a cleaner reaction profile.

Proposed Experimental Protocol (Stepwise):

  • Hydrazone Formation:

    • Dissolve this compound (1.0 eq.) in ethanol.

    • Add acetylacetone (1.05 eq.) dropwise at room temperature.

    • Stir for 2-4 hours until TLC/LC-MS indicates complete formation of the hydrazone.

    • Concentrate the solvent and isolate the hydrazone, which may be used directly or purified.

  • Cyclization:

    • Dissolve the isolated hydrazone in glacial acetic acid.

    • Heat the mixture at 80-100 °C and monitor by TLC/LC-MS.

    • Upon completion, cool the reaction, pour it into ice water, and neutralize with a base (e.g., NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

Section 3: Fischer Indole-Type Synthesis

While the classical Fischer indole synthesis involves arylhydrazines, a similar reaction can be envisioned with 2-pyridylhydrazines to form pyridoindoles (azaindoles).[1][3]

Question 3: I am trying to perform a Fischer indole-type synthesis with this compound and cyclohexanone, but I am only recovering my starting materials or observing decomposition at higher temperatures. Why is this reaction failing?

Answer:

The failure of this reaction is likely due to the electronic properties of the 4-fluoropyridine ring, which disfavor the key steps of the Fischer indole synthesis mechanism.

Causality Behind the Experimental Choices:

The Fischer indole synthesis involves the acid-catalyzed rearrangement of a hydrazone.[1][3][4] A critical step is a[5][5]-sigmatropic rearrangement, which requires a certain degree of electron density in the aromatic ring. The electron-deficient nature of the 4-fluoropyridine ring makes it a poor substrate for this rearrangement.

Reaction Mechanism and Failure Point:

start Hydrazone Formation rearrangement [3,3]-Sigmatropic Rearrangement (DISFAVORED due to electron-deficient ring) start->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization product Pyridoindole Product cyclization->product

Sources

Technical Support Center: Navigating the Scale-Up of 4-Fluoro-2-hydrazinylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-2-hydrazinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. My goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges, ensuring a safe, efficient, and successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low upon scale-up. What are the likely causes and how can I improve it?

Low yield during scale-up can be attributed to several factors, often related to reaction kinetics and mass transfer limitations that are not as apparent at the lab scale.

Possible Causes and Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients. This can result in the formation of byproducts.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to ensure homogeneity without causing excessive shear.

  • Poor Temperature Control: The reaction between 2,4-difluoropyridine and hydrazine hydrate is exothermic. A failure to effectively dissipate heat on a larger scale can lead to thermal runaway and the formation of degradation products.

    • Solution: Employ a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to maintain the desired temperature.

  • Byproduct Formation: A common issue is the formation of di-substituted products or other impurities.

    • Solution: A significant excess of hydrazine hydrate is often used in lab-scale procedures to minimize the formation of dimers.[1] However, on a larger scale, this is not always feasible. A strategy to circumvent this is the slow, controlled addition of the 2,4-difluoropyridine to the hydrazine hydrate solution.[1] This maintains a high molar ratio of hydrazine to the pyridine substrate at all times, favoring the desired mono-substitution.

  • Starting Material Quality: The purity of your starting materials (2,4-difluoropyridine and hydrazine hydrate) is crucial. Impurities can interfere with the reaction and lead to lower yields.

    • Solution: Always use reagents from reputable suppliers and consider performing an analysis of the starting materials before use, especially for large-scale campaigns.

Question 2: I'm observing the formation of a significant amount of a gummy, insoluble material during workup. What is it and how can I prevent it?

The formation of gummy precipitates is a known issue, particularly with fluorinated pyridines, and can significantly complicate product isolation.

Explanation and Prevention:

This insoluble material is often a polymer formed by the self-reaction of the fluoropyridine starting material or product, which can be catalyzed by acidic conditions.[2]

  • Prevention during Workup:

    • Avoid Acidic Conditions: During the workup and extraction, it is critical to avoid strongly acidic conditions. If an acid wash is necessary, use a dilute solution and minimize contact time.

    • Thorough Drying: Water can contribute to the instability of 4-fluoropyridine derivatives.[2] Ensure that the organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before solvent removal.[2]

    • Modified Extraction: One effective technique is to perform the extraction in two stages: first, decant the supernatant and extract it. Then, separately wash the gummy residue with the extraction solvent and combine the organic layers.[2]

Question 3: My process involves the use of hydrazine hydrate, and I have concerns about safety during scale-up. What are the key hazards and necessary precautions?

Hydrazine and its hydrate are highly hazardous materials, and their safe handling is paramount, especially on an industrial scale.[3][4][5][6]

Key Hazards:

  • Toxicity: Hydrazine is a suspected carcinogen and mutagen, and it is toxic via inhalation, ingestion, and skin absorption.[4][5][7] It is also a strong irritant and can cause severe chemical burns.[5]

  • Flammability and Explosivity: Hydrazine has a wide flammability range and can be explosive, especially at elevated temperatures or in the presence of oxidizing agents.[3][4] Explosions have been reported when heating hydrazine solutions in enclosed systems.[4]

  • Reactivity: It is a highly reactive compound and can react violently with oxidizing agents, some metal oxides, and porous materials.[4]

Essential Safety Precautions:

Precaution CategorySpecific Actions
Engineering Controls The entire process must be conducted in a well-ventilated chemical fume hood. For larger scales, a walk-in hood and a blast shield are recommended.[8] An emergency shower and eyewash station must be readily accessible.[8]
Personal Protective Equipment (PPE) At a minimum, a lab coat, chemical splash goggles, and butyl rubber gloves are required. A face shield is also recommended.[8]
Procedural Safeguards Always add reagents slowly to control the reaction exotherm. Never heat a closed system containing hydrazine. It is advisable to work with a buddy and to inform colleagues before starting the experiment.[4]
Waste Disposal Hydrazine-containing waste is hazardous and must be quenched and disposed of according to institutional and local regulations. Do not mix with other chemical waste.[8]

Below is a DOT script for a Graphviz diagram illustrating the decision-making process for handling hydrazine hydrate safely.

Hydrazine_Safety_Workflow start Start: Plan Hydrazine Reaction Scale-Up risk_assessment Conduct Thorough Risk Assessment (Review SDS, Literature) start->risk_assessment ppe_engineering Verify Engineering Controls & PPE (Fume Hood, Blast Shield, Gloves) risk_assessment->ppe_engineering pilot_reaction Perform Small-Scale Pilot Reaction? ppe_engineering->pilot_reaction pilot_reaction->risk_assessment No, issues observed scale_up_decision Proceed with Scale-Up pilot_reaction->scale_up_decision Yes, successful slow_addition Implement Slow Reagent Addition & Temperature Monitoring scale_up_decision->slow_addition workup Controlled Workup (Avoid Acid, Quench Waste) slow_addition->workup end End: Safe Product Isolation workup->end

Caption: Workflow for safe scale-up of hydrazine reactions.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound and what are the key considerations?

The most prevalent synthetic route is a nucleophilic aromatic substitution (SNAr) reaction.

  • Reaction: 2,4-difluoropyridine is reacted with hydrazine hydrate. The fluorine atom at the 2-position is more activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen, leading to the desired product.

  • Key Considerations:

    • Reagent Stoichiometry: As discussed, a large excess of hydrazine hydrate is often used to prevent the formation of byproducts.[1]

    • Solvent: The reaction is typically carried out in a protic solvent like ethanol or water, or sometimes in a high-boiling solvent like N,N-dimethylpropanolamine.[9][10]

    • Temperature: The reaction can be run at room temperature or heated to reflux to increase the reaction rate.[9][10] However, with heating comes increased safety risks that must be mitigated.[4]

Are there alternative synthetic routes to consider for large-scale production?

Yes, while the SNAr reaction is common, other routes can be explored, particularly if the starting materials for the SNAr are expensive or difficult to source.

  • Diazotization of 2-amino-4-fluoropyridine: This classic method involves converting the amino group to a diazonium salt, which is then reduced to the hydrazine.[1][11]

    • Pros: Can be high-yielding.

    • Cons: Diazonium salt intermediates can be unstable and require strict temperature control (typically at or below 0 °C), which can be challenging on a large scale.[11]

The choice of synthetic route for scale-up often depends on a balance of factors including cost of raw materials, process safety, and robustness of the reaction.

How can I effectively purify the final product on a large scale?

Purification of this compound on a large scale typically involves the following steps:

  • Quenching and Extraction: After the reaction is complete, the mixture is cooled, and the excess hydrazine hydrate is carefully quenched. The product is then extracted into a suitable organic solvent, such as ethyl acetate or dichloromethane.[10]

  • Washing: The organic layer is washed to remove any remaining salts and impurities.

  • Drying and Solvent Removal: The organic phase is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.[10][12]

  • Recrystallization or Column Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system or purified by column chromatography. However, for large-scale production, recrystallization is often more practical.

Below is a DOT script for a Graphviz diagram outlining a general purification workflow.

Purification_Workflow start Reaction Mixture quench Careful Quenching of Excess Hydrazine start->quench extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) quench->extraction washing Aqueous Washes extraction->washing drying Drying of Organic Layer (e.g., Na2SO4) washing->drying concentration Solvent Removal under Reduced Pressure drying->concentration purification Final Purification concentration->purification cryst Recrystallization purification->cryst chrom Column Chromatography (Less common for large scale) purification->chrom product Pure this compound cryst->product chrom->product

Caption: General purification workflow for this compound.

References

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development - ACS Publications. [Link]

  • LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION. University of Florida Environmental Health & Safety. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kobe University Repository. [Link]

  • Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative (CN106588758A).
  • Synthesis process of 2-hydrazinopyridine derivative (CN106588758B).
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]

  • Preparation method of fluoropyridine compounds (CN102898358A).
  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development - ACS Publications. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Process for producing a purified hydrazine hydrate (US4963232A).

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Validation & Comparative

A Researcher's Guide to the 1H and 19F NMR Characterization of 4-Fluoro-2-Hydrazinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, fluorinated heterocycles represent a cornerstone for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among these valuable scaffolds, 4-fluoro-2-hydrazinylpyridine and its derivatives have emerged as critical building blocks for a diverse array of pharmacologically active compounds. A precise and unambiguous structural characterization is paramount, and in this regard, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic application of 1H and 19F NMR, stands as an unparalleled analytical tool.

This guide provides an in-depth comparison of the 1H and 19F NMR spectroscopic features of this compound derivatives. We will explore the fundamental principles governing their spectral characteristics, present detailed experimental protocols for data acquisition, and offer a comparative analysis of spectral data to elucidate structure-property relationships. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the power of NMR for the confident characterization of these important molecules.

The Decisive Edge of 1H and 19F NMR in Structural Elucidation

The utility of 1H NMR spectroscopy in organic chemistry is well-established, providing a wealth of information about the number, connectivity, and chemical environment of protons within a molecule. However, for fluorinated compounds, 1H NMR spectra can become significantly complex due to through-bond scalar couplings (J-couplings) between protons and fluorine nuclei.[1] This is where the direct observation of the 19F nucleus offers a decisive advantage.

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton.[2][3] This inherent sensitivity, coupled with a vast chemical shift range of over 400 ppm, provides exquisite resolution and minimizes signal overlap, making it a powerful probe of the local electronic environment.[3][4] The 19F chemical shift is exceptionally sensitive to subtle changes in molecular structure, conformation, and intermolecular interactions.[2][3]

By combining the insights from both 1H and 19F NMR, a comprehensive and unambiguous structural assignment of this compound derivatives can be achieved. The analysis of 1H-19F coupling constants, in particular, provides invaluable information about the through-bond connectivity and stereochemical relationships within the molecule.[5][6]

Experimental Protocols: A Self-Validating Approach to Data Acquisition

The acquisition of high-quality, reproducible NMR data is the bedrock of accurate spectral interpretation. The following protocols are designed to be self-validating, with each step explained to ensure a thorough understanding of the experimental choices.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[7] Deuterated chloroform (CDCl3) is a common initial choice for many organic compounds. For compounds with limited solubility in CDCl3, deuterated dimethyl sulfoxide (DMSO-d6) or acetone-d6 can be used. It is imperative to report the solvent used, as chemical shifts are solvent-dependent.[7]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the this compound derivative in 0.5-0.7 mL of the chosen deuterated solvent. This concentration range typically provides a good signal-to-noise ratio for both 1H and 19F NMR experiments.

  • Internal Standard: For 1H NMR, tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm). For 19F NMR, an external standard such as trifluorotoluene or an internal standard like hexafluorobenzene can be used. It is crucial to report the standard used for referencing the 19F chemical shifts.

NMR Data Acquisition

The following workflow outlines the key steps for acquiring both 1H and 19F NMR spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection (e.g., CDCl3, DMSO-d6) Concentration Concentration Adjustment (5-10 mg/0.5-0.7 mL) Solvent->Concentration Standard Addition of Internal/External Standard (TMS/CF3C6H5) Concentration->Standard H1_NMR 1H NMR Acquisition Standard->H1_NMR F19_NMR 19F NMR Acquisition H1_NMR->F19_NMR Decoupling 1H{19F} Decoupling (Optional) F19_NMR->Decoupling TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional) Decoupling->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction TwoD_NMR->Processing Integration Signal Integration Processing->Integration Peak_Picking Peak Picking & Chemical Shift Referencing Integration->Peak_Picking Coupling_Analysis Coupling Constant Measurement Peak_Picking->Coupling_Analysis

Figure 2: A conceptual diagram illustrating the correlation between the structure of this compound and its key 1H and 19F NMR observables. (Note: A placeholder image is used in the DOT script; a chemical structure drawing would be inserted here in a final document).

Conclusion

The combined application of 1H and 19F NMR spectroscopy provides a powerful and indispensable methodology for the comprehensive structural characterization of this compound derivatives. The high sensitivity and large chemical shift dispersion of 19F NMR, coupled with the detailed connectivity information from 1H NMR and 1H-19F coupling constants, enables researchers to confidently elucidate the structures of these important pharmaceutical building blocks. By following the robust experimental protocols and understanding the principles of spectral interpretation outlined in this guide, scientists can accelerate their research and development efforts in the exciting field of medicinal chemistry.

References

  • The NMR spectra of some fluorinated pyridine derivatives. Sci-Hub. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [No specific source name in the provided text]. [Link]

  • Fluorine NMR. [No specific source name in the provided text]. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [No specific source name in the provided text]. [Link]

  • 19Flourine NMR. [No specific source name in the provided text]. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC - NIH. [Link]

  • Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. National Institutes of Health. [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative.
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. international journal of research culture society. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-2-hydrazinylpyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Among the myriad of analytical techniques available, mass spectrometry stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the expected mass spectrometric fragmentation behavior of 4-fluoro-2-hydrazinylpyridine, a heterocyclic compound of interest due to its potential applications in medicinal chemistry and materials science.

As Senior Application Scientists, we recognize that a thorough understanding of fragmentation pathways is not merely an academic exercise. It is a critical component of method development for identification, quantification, and impurity profiling. This guide is structured to provide not only the "what" but also the "why" behind the fragmentation, comparing the outcomes of different ionization techniques and grounding our predictions in the fundamental principles of mass spectrometry and the established behavior of related chemical moieties.

The Influence of Ionization Technique: A Comparative Overview

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation. For a molecule like this compound, the two most common and informative ionization methods to consider are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte in the gas phase. This process imparts significant energy, often leading to extensive and complex fragmentation patterns. While this can sometimes result in the absence of a clear molecular ion peak, the rich fragmentation provides a detailed fingerprint of the molecule's structure.[1][2][3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution. It imparts much less energy to the analyte, typically resulting in a prominent protonated molecule, [M+H]⁺, and minimal in-source fragmentation.[1][2][4] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID).

The divergent nature of these techniques means they will reveal different facets of the this compound structure. EI will provide a broad overview of its fragmentation landscape, while ESI-MS/MS will allow for a more controlled, stepwise dissection of the molecule.

Proposed Fragmentation Pathway of this compound under Electron Ionization (EI)

Under the high-energy conditions of EI, the this compound molecule is expected to undergo several characteristic fragmentation reactions. The initial ionization will likely occur at one of the nitrogen atoms, which possess lone pairs of electrons.

The most probable fragmentation pathways are outlined below:

  • Initial N-N Bond Cleavage: The hydrazine moiety contains a relatively weak N-N single bond. Homolytic cleavage of this bond is a highly probable initial fragmentation step, leading to the formation of a 2-amino-4-fluoropyridine radical cation and an amino radical.[5][6]

  • Pyridine Ring Fragmentation: The pyridine ring itself is susceptible to fragmentation, often initiated by the loss of a neutral molecule of hydrogen cyanide (HCN). This is a well-documented fragmentation pathway for pyridine and its derivatives.

  • Loss of Fluorine: The fluorine substituent can be eliminated as a fluorine radical or as a neutral HF molecule, particularly in subsequent fragmentation steps of the primary fragments.

The following diagram illustrates the proposed primary fragmentation pathway under EI:

EI_Fragmentation M [this compound]⁺˙ m/z 127 F1 [2-amino-4-fluoropyridine]⁺˙ m/z 112 M->F1 -•NH2 F2 [C4H3FN]⁺˙ m/z 84 F1->F2 -HCN F3 [C4H4N]⁺ m/z 66 F2->F3 -HF

Caption: Proposed primary EI fragmentation of this compound.

Proposed Fragmentation Pathway of this compound under Electrospray Ionization (ESI-MS/MS)

In ESI, the molecule will first be protonated, likely at the most basic nitrogen atom, to form the [M+H]⁺ ion. Subsequent fragmentation via CID in an MS/MS experiment will proceed from this even-electron species. The fragmentation will be more controlled and is expected to involve the loss of neutral molecules.

The proposed ESI-MS/MS fragmentation pathways are as follows:

  • Loss of Ammonia: A common fragmentation pathway for protonated hydrazines is the elimination of a neutral ammonia molecule (NH₃). This would lead to the formation of a protonated 2-amino-4-fluoropyridine ion.

  • Loss of Diazene: Another possibility is the loss of diazene (N₂H₂) from the protonated molecule.

  • Pyridine Ring Fragmentation: Similar to EI, the resulting fragment ions can undergo further fragmentation of the pyridine ring, such as the loss of HCN.

Here is a diagram illustrating the proposed ESI-MS/MS fragmentation:

ESI_Fragmentation MH [this compound+H]⁺ m/z 128 F1_ESI [2-amino-4-fluoropyridine+H]⁺ m/z 113 MH->F1_ESI -NH3 F2_ESI [C4H4FN]⁺ m/z 86 F1_ESI->F2_ESI -HCN F3_ESI [C4H5N]⁺ m/z 67 F2_ESI->F3_ESI -HF EI_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry (EI) GC_inj Inject 1 µL of sample GC_col Separate on a non-polar capillary column (e.g., DB-5ms) GC_inj->GC_col GC_temp Temperature program: 50°C (1 min) to 250°C at 10°C/min GC_col->GC_temp MS_ion Ionize with 70 eV electrons GC_temp->MS_ion MS_scan Scan m/z range 40-200 MS_ion->MS_scan

Caption: Experimental workflow for EI-GC-MS analysis.

Electrospray Ionization (ESI) - LC-MS/MS Analysis

This workflow is designed for controlled fragmentation analysis using ESI-MS/MS.

ESI_Workflow cluster_LC Liquid Chromatography cluster_MSMS Tandem Mass Spectrometry (ESI) LC_inj Inject 5 µL of sample LC_col Separate on a C18 column LC_inj->LC_col LC_mob Mobile phase: Acetonitrile/water with 0.1% formic acid LC_col->LC_mob MS1 MS1: Acquire full scan spectrum to identify [M+H]⁺ (m/z 128) LC_mob->MS1 MS2_iso MS2: Isolate m/z 128 MS1->MS2_iso MS2_frag MS2: Fragment using Collision-Induced Dissociation (CID) MS2_iso->MS2_frag MS2_scan MS2: Scan product ions MS2_frag->MS2_scan

Caption: Experimental workflow for ESI-LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, yet predictive, comparison of the mass spectrometric fragmentation of this compound under both EI and ESI conditions. The proposed pathways are grounded in the established fragmentation patterns of related chemical structures, offering a solid foundation for experimental design and data interpretation. By understanding the interplay between the molecular structure and the ionization technique, researchers can more effectively leverage mass spectrometry for the unambiguous identification and characterization of this and other novel compounds. The provided experimental protocols offer a starting point for the empirical validation of these predictions, a crucial step in the rigorous scientific process.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Cole, R. B. (Ed.). (2010).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? (2012). Retrieved from [Link] [1]6. Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link] [7]7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.). Retrieved from [Link] [4]8. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. (2019). Retrieved from [Link] [2]9. 2-Aminopyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link] [8]10. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed. (2010). Retrieved from [Link] [9]11. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (2015). Retrieved from [Link] [10]12. mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link] [11]13. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC - NIH. (n.d.). Retrieved from [Link] [5]14. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. (2023). Retrieved from [Link] [12]15. Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link] [13]16. Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link] [14]17. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019). Retrieved from [Link] [15]18. Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link] [16]19. Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023). Retrieved from [Link] [17]20. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Retrieved from [Link] [18]21. ChemInform Abstract: Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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A Comparative Analysis of the Reactivity of 4-Fluoro-2-hydrazinylpyridine and 2-Hydrazinylpyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Substituted hydrazinylpyridines are versatile precursors for a myriad of heterocyclic scaffolds, most notably pyrazolo[3,4-b]pyridines, which are prevalent in medicinally active compounds.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 4-fluoro-2-hydrazinylpyridine and its parent compound, 2-hydrazinylpyridine. This analysis is grounded in established chemical principles and supported by experimental evidence to aid in the rational design of synthetic strategies.

The Decisive Influence of Fluorine: An Electronic Perspective

The fundamental difference in the reactivity of this compound and 2-hydrazinylpyridine stems from the profound electronic influence of the fluorine atom. Positioned at the 4-position of the pyridine ring, the highly electronegative fluorine atom exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) effects.[3] This significantly depletes the electron density of the pyridine ring, which in turn modulates the nucleophilicity of the 2-hydrazinyl substituent.

In contrast, 2-hydrazinylpyridine lacks this deactivating substituent. The pyridine ring itself is electron-deficient compared to benzene, but the absence of a potent electron-withdrawing group at the 4-position renders the hydrazinyl moiety in 2-hydrazinylpyridine more nucleophilic. This difference in nucleophilicity is the cornerstone of their divergent reactivity profiles.

Comparative Reactivity in Key Transformations

The differential reactivity of these two compounds is most evident in common synthetic transformations such as condensation reactions with carbonyl compounds and acylation reactions.

Condensation Reactions: The Gateway to Pyrazolopyridines

A primary application of 2-hydrazinylpyridines is in the synthesis of pyrazolo[3,4-b]pyridines via condensation with 1,3-dicarbonyl compounds, such as β-ketoesters.[4] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.

dot

Caption: General scheme for the acylation of 2-hydrazinylpyridines.

Practical Implications:

In practice, the acylation of this compound may require the use of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), or more reactive acylating agents to proceed at a reasonable rate. In contrast, the acylation of 2-hydrazinylpyridine often proceeds smoothly under milder conditions.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative, detailed protocols for the synthesis of a pyrazolopyridine derivative.

Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine from 2-Hydrazinylpyridine

Objective: To synthesize a pyrazolo[3,4-b]pyridine derivative via the condensation of 2-hydrazinylpyridine with a β-ketoester.

Materials:

  • 2-Hydrazinylpyridine

  • Ethyl acetoacetate (or other suitable β-ketoester)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinylpyridine (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a 6-Fluoro-pyrazolo[3,4-b]pyridine from this compound

Objective: To synthesize a 6-fluoro-pyrazolo[3,4-b]pyridine derivative, accounting for the reduced reactivity of the starting material.

Materials:

  • This compound

  • Ethyl acetoacetate (or other suitable β-ketoester)

  • n-Butanol or another high-boiling point solvent

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in n-butanol.

  • Add ethyl acetoacetate (1.2 equivalents) to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 10 mol%).

  • Heat the reaction mixture to a higher reflux temperature (the boiling point of n-butanol is ~117 °C) and monitor the reaction by TLC. Note that a longer reaction time may be required compared to Protocol 1.

  • Upon completion, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the desired product.

Conclusion

The presence of a fluorine atom at the 4-position of 2-hydrazinylpyridine significantly attenuates its reactivity, primarily by reducing the nucleophilicity of the hydrazinyl group. This has direct and predictable consequences for common synthetic transformations. 2-Hydrazinylpyridine is the more reactive nucleophile, generally requiring milder reaction conditions and shorter reaction times for condensation and acylation reactions. Conversely, this compound is less reactive, often necessitating more forcing conditions to achieve comparable results.

For the synthetic chemist, this understanding is crucial for experimental design. When working with this compound, one must be prepared to employ higher temperatures, longer reaction times, and potentially more potent catalysts to drive reactions to completion. While this reduced reactivity can be a challenge, it can also be exploited for selective transformations in more complex molecules. The choice between these two valuable building blocks should, therefore, be a deliberate one, based on a clear understanding of their electronic properties and the specific demands of the target synthesis.

References

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The Strategic Placement of Fluorine: A Comparative Guide to the Biological Activity of Hydrazinopyridine Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of modern drug design. This strategic incorporation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Among the myriad of heterocyclic compounds, hydrazinopyridines have emerged as a versatile and privileged scaffold, exhibiting a broad spectrum of biological activities. When these two powerful concepts—fluorine substitution and the hydrazinopyridine core—converge, the seemingly subtle choice of fluorine's position on the pyridine ring can become a critical determinant of biological efficacy.

This guide provides an in-depth comparative analysis of the effect of fluorine's positional isomerism (ortho, meta, and para) on the biological activity of hydrazinopyridine derivatives. We will delve into the synthetic rationale for accessing these specific isomers, present comparative biological data from closely related hydrazone systems to illuminate the structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to harness the nuanced effects of fluorine substitution to optimize the therapeutic potential of hydrazinopyridine-based compounds.

The "Fluorine Effect": More Than Just an Electronic Perturbation

The introduction of a fluorine atom onto an aromatic ring, such as pyridine, does more than simply alter the electronic distribution through its strong electron-withdrawing nature.[1] It can influence molecular conformation, pKa, and membrane permeability, all of which are critical for a compound's pharmacokinetic and pharmacodynamic profile. The position of the fluorine atom dictates the interplay of these effects. For instance, an ortho-fluoro substituent can induce a conformational bias due to steric hindrance and may participate in intramolecular hydrogen bonding, while a para-fluoro group might exert a more purely electronic effect on a distal functional group. Understanding these positional nuances is paramount for rational drug design.

Synthesis of Positional Isomers of Fluorinated Hydrazinopyridines

The synthesis of ortho-, meta-, and para-fluorinated hydrazinopyridines typically proceeds through the nucleophilic aromatic substitution of a suitable leaving group, most commonly a chlorine atom, on the corresponding fluorinated pyridine precursor with hydrazine hydrate.[2] The key to accessing the desired positional isomer lies in the selection of the appropriate starting 2-chloro-x-fluoropyridine.

General Synthetic Workflow

The general synthetic route involves the reaction of a 2-chlorofluoropyridine isomer with an excess of hydrazine hydrate, often in a suitable solvent like ethanol, under reflux conditions. The excess hydrazine hydrate serves to minimize the formation of dimeric byproducts.[3]

G cluster_products Products 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine 2-Hydrazino-3-fluoropyridine (ortho) 2-Hydrazino-3-fluoropyridine (ortho) 2-Chloro-3-fluoropyridine->2-Hydrazino-3-fluoropyridine (ortho) Hydrazine Hydrate, EtOH, Reflux 2-Chloro-4-fluoropyridine 2-Chloro-4-fluoropyridine 2-Hydrazino-4-fluoropyridine (meta) 2-Hydrazino-4-fluoropyridine (meta) 2-Chloro-4-fluoropyridine->2-Hydrazino-4-fluoropyridine (meta) Hydrazine Hydrate, EtOH, Reflux 2-Chloro-5-fluoropyridine 2-Chloro-5-fluoropyridine 2-Hydrazino-5-fluoropyridine (para) 2-Hydrazino-5-fluoropyridine (para) 2-Chloro-5-fluoropyridine->2-Hydrazino-5-fluoropyridine (para) Hydrazine Hydrate, EtOH, Reflux Hydrazine Hydrate Hydrazine Hydrate

Caption: Synthetic scheme for ortho-, meta-, and para-fluorinated 2-hydrazinopyridines.

Experimental Protocol: Synthesis of 2-Hydrazino-5-fluoropyridine (para-isomer)

This protocol is a representative procedure that can be adapted for the other isomers.

Materials:

  • 2-Chloro-5-fluoropyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 2-chloro-5-fluoropyridine (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazino-5-fluoropyridine. The product can be further purified by column chromatography if necessary.

Comparative Biological Activity: A Case Study in Antimicrobial Efficacy

Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The lower the MIC value, the more potent the compound.

Compound (Fluorine Position)S. aureus (MIC, µg/mL)MRSA (MIC, µg/mL)B. subtilis (MIC, µg/mL)A. baumannii (MIC, µg/mL)
Phenylhydrazone (unsubstituted) 2525256.25
ortho-Fluoro 12.512.512.56.25
meta-Fluoro 12.512.512.56.25
para-Fluoro 2525256.25

Data extracted from a study on fluorinated phenylhydrazone derivatives.[4]

Analysis of Structure-Activity Relationship (SAR)

From the data presented, a clear structure-activity relationship emerges:

  • Ortho and Meta Positions Enhance Potency: The introduction of a fluorine atom at either the ortho or meta position of the phenyl ring resulted in a two-fold increase in activity against Gram-positive bacteria (S. aureus, MRSA, and B. subtilis) compared to the unsubstituted analog.[4]

  • Para Position Shows No Improvement: In contrast, the para-fluoro substituted derivative exhibited the same level of activity as the unsubstituted compound against the Gram-positive strains.[4]

  • Gram-Negative Activity Unaffected by Position: Interestingly, the position of the fluorine atom did not significantly impact the activity against the Gram-negative bacterium A. baumannii, with all fluorinated isomers showing comparable MIC values to the unsubstituted parent compound.[4]

This suggests that for this particular scaffold, the electronic and/or steric effects of the fluorine atom are most influential on the interaction with the biological targets in Gram-positive bacteria when it is positioned at the ortho or meta positions. The lack of a similar effect against A. baumannii may point to a different mechanism of action or differences in cell wall permeability.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Potential Anticancer Activity: A Frontier for Investigation

Hydrazone derivatives have also demonstrated significant potential as anticancer agents.[5][6][7] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cell viability. While specific comparative data for positional isomers of fluorinated hydrazinopyridines is lacking, it is plausible that the position of the fluorine atom would also modulate their anticancer activity. The electronic effects of fluorine can influence interactions with key biological targets in cancer cells, such as kinases or other enzymes. Further research into the synthesis and anticancer evaluation of ortho-, meta-, and para-fluorinated hydrazinopyridines is a promising avenue for the discovery of novel and potent therapeutic agents.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The strategic placement of a fluorine atom on the pyridine ring of hydrazinopyridine derivatives offers a powerful tool for modulating their biological activity. As demonstrated through a comparative analysis of closely related fluorinated phenylhydrazones, the ortho and meta positions appear to be particularly advantageous for enhancing antimicrobial potency against Gram-positive bacteria. This guide provides the foundational knowledge and experimental protocols for researchers to embark on a systematic investigation of the positional effects of fluorine in hydrazinopyridine scaffolds.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of ortho-, meta-, and para-fluorinated hydrazinopyridines. Such studies, encompassing antimicrobial, anticancer, and potentially other therapeutic areas, will be instrumental in elucidating the precise structure-activity relationships and unlocking the full therapeutic potential of this promising class of compounds. The insights gained will undoubtedly contribute to the rational design of next-generation hydrazinopyridine-based drugs with enhanced efficacy and improved pharmacological profiles.

References

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and its regioisomers. Bioorganic & Medicinal Chemistry Letters, 2018.
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  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
  • Importance of a Fluorine Substituent for the Preparation of meta- and para-Pentafluoro-λ6-sulfanyl-Substituted Pyridines.
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  • Importance of a Fluorine Substituent for the Preparation of meta- and para-Pentafluoro-λ>6>-sulfanyl-Substituted Pyridines. Nagoya Institute of Technology.
  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry, 2024.
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  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 2021.
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Sources

Illuminating the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 4-Fluoro-2-hydrazinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and the optimization of pharmacokinetic properties are built. Among the myriad of compounds explored for their therapeutic potential, 4-fluoro-2-hydrazinylpyridine derivatives have emerged as a significant scaffold due to their prevalence in bioactive molecules. The introduction of a fluorine atom can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives particularly attractive for drug discovery.[1][2]

This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for elucidating the solid-state structure of this compound derivatives. We will explore the nuances of sample preparation, data acquisition, and structural analysis, while also objectively comparing the insights gained from this technique with those from complementary analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that govern the crystal packing. For this compound derivatives, this information is invaluable for understanding how the fluorine substituent influences the molecular conformation and the supramolecular architecture.

A quintessential workflow for the X-ray crystallographic analysis of these compounds is outlined below:

workflow X-ray Crystallography Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff slow_cool Slow Cooling purification->slow_cool data_collection X-ray Diffraction Data Collection slow_evap->data_collection vapor_diff->data_collection slow_cool->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis (e.g., CIF generation) structure_refinement->validation final_analysis final_analysis validation->final_analysis Hirshfeld Analysis, etc.

Figure 1: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Experimental Protocol: From Powder to Picture

1. Synthesis and Purification: The journey to a crystal structure begins with the synthesis of the this compound derivative. A common route involves the reaction of a precursor with hydrazine hydrate.[3] Following synthesis, rigorous purification is crucial, as impurities can significantly hinder crystal growth.

2. Crystal Growth: The Art and Science: Obtaining a single crystal of sufficient size and quality is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.

  • Slow Cooling: A saturated solution at an elevated temperature is gradually cooled, reducing the solubility of the compound and promoting crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

The choice of solvent is critical and often requires screening a variety of options.

3. Data Collection and Structure Refinement: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector. Sophisticated software is then used to integrate the diffraction data and solve the phase problem, leading to an initial electron density map. This map is then refined to generate the final crystal structure.

A Comparative Analysis: Beyond the Crystal Structure

While X-ray crystallography provides unparalleled detail about the solid state, a comprehensive understanding of a molecule requires a multi-faceted analytical approach.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute stereochemistry.Unambiguous structural determination in the solid state.Requires a suitable single crystal, which can be difficult to grow. Provides a static picture of the molecule.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms, molecular structure in solution, dynamic processes (e.g., conformational changes), stereochemistry.Provides information about the molecule's behavior in solution, which is often more biologically relevant. ¹⁹F NMR is highly sensitive to the local electronic environment.[4][5][6]Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, allows for the determination of molecular formula.Does not provide information on the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method for functional group identification.Provides limited information on the overall molecular structure.
Computational Chemistry (DFT) Optimized molecular geometry, electronic properties (e.g., electrostatic potential), prediction of spectroscopic data, analysis of intermolecular interactions.Complements experimental data, provides insights into molecular properties that are difficult to measure.The accuracy of the results is dependent on the level of theory and basis set used.[7]

Case Study Insights: What the Data Tells Us

For instance, the crystal structure of (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine reveals a nearly planar molecule with a dihedral angle of 6.33 (5)° between the two aromatic rings.[8] The molecules in the crystal are linked by N—H⋯N hydrogen bonds, forming centrosymmetric dimers.[8] The introduction of a fluorine atom at the 4-position of the pyridine ring would be expected to influence both the molecular geometry and the crystal packing. The high electronegativity of fluorine can lead to changes in bond lengths and angles within the pyridine ring and can also introduce C—H⋯F and F⋯F intermolecular interactions, which can significantly alter the crystal packing.[9][10][11]

NMR Spectroscopy provides complementary information about the molecule in solution. In the ¹H NMR spectrum of a this compound derivative, one would expect to see characteristic signals for the pyridine ring protons, with coupling to the ¹⁹F nucleus. ¹⁹F NMR spectroscopy is particularly powerful, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a sensitive probe for substitution effects and intermolecular interactions in solution.[4][12]

Mass Spectrometry would confirm the molecular weight of the synthesized derivative, and high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Computational studies , such as Density Functional Theory (DFT), can be used to predict the optimized geometry of the molecule, which can then be compared to the experimental X-ray structure. DFT can also be used to calculate theoretical NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra. Furthermore, analysis of the molecular electrostatic potential can provide insights into the regions of the molecule that are likely to participate in intermolecular interactions.[7]

Conclusion: A Holistic Approach to Molecular Characterization

However, it is the synergistic application of X-ray crystallography with other analytical techniques such as NMR spectroscopy, mass spectrometry, and computational chemistry that provides a truly comprehensive understanding of these molecules. By integrating the data from these diverse methods, researchers can gain a holistic view of their static and dynamic properties, ultimately accelerating the drug discovery and development process.

References

  • Gowda, B. T., et al. (2011). Crystal structure of (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}-p-toluenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. [Link]

  • Zhao, Y., & Zhu, M. (2014). Crystal structure of N-cyclopentylidene-N'-thiazolo[4,5-b]pyridin-2-ylhydrazine, C11H12N4S. Zeitschrift für Kristallographie - New Crystal Structures, 229(2), 169-170. [Link]

  • Google Patents. (2017).
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  • Zong, Q.-S., & Wu, J.-Y. (2014). The crystal structure of (E)-N′-(1-(4-fluorophenyl)propylidene)-2-hydroxybenzohydrazide, C16H15FN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 229(4), 333-334. [Link]

  • Nikul'shin, P. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). [Link]

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  • El-Gohary, A. R., & Shaaban, O. G. (2017). SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. Journal of Porphyrins and Phthalocyanines, 21(04n05), 324-332. [Link]

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  • Fusti Molnar, L., et al. (2024). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. The Journal of Physical Chemistry A. [Link]

  • Shaik, F., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 14(1), 1-19. [Link]

  • Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. [Link]

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  • Al-Warhi, T., et al. (2019). Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. Molecules, 24(8), 1553. [Link]

  • León, I. E., et al. (2021). Structural, spectroscopic, theoretical, and magnetic investigations of a novel cubane-like tetranuclear copper(ii)-hydrazone complex. Dalton Transactions, 50(3), 968-981. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1735. [Link]

  • Novak, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(13), 3843-3853. [Link]

  • Stilinović, V., & Kaitner, B. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(5), 3464-3472. [Link]

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  • Khan, I., et al. (2022). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 27(19), 6548. [Link]

  • Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived From 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(1), 269-272. [Link]

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A Comparative Guide to the Structural Validation of Pyrazoles Derived from 4-Fluoro-2-Hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of core analytical techniques for the structural elucidation and validation of novel pyrazole compounds synthesized from 4-fluoro-2-hydrazinylpyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the strategic rationale behind experimental choices. We emphasize a cross-validating workflow, ensuring the integrity and reliability of structural assignments for these pharmaceutically relevant scaffolds.

The synthesis of pyrazoles from a substituted hydrazine, such as this compound, typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound, a classic approach known as the Knorr pyrazole synthesis.[1][2] The resulting molecule, a 1-(4-fluoropyridin-2-yl)pyrazole derivative, presents a unique analytical challenge due to the presence of multiple aromatic systems and a fluorine atom, which can introduce complex spectral features. This guide will dissect the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography to unambiguously confirm the identity and purity of these target molecules.

start Synthesis of Pyrazole from this compound substance Crude Product start->substance purification Purification (e.g., Column Chromatography) substance->purification product Purified Pyrazole Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) product->nmr ms Mass Spectrometry (HRMS) product->ms hplc Purity Assessment (HPLC) product->hplc xray X-ray Crystallography (Optional, Definitive) product->xray If single crystal available nmr_data Connectivity & Atom Environment nmr->nmr_data ms_data Molecular Formula & Fragmentation ms->ms_data hplc_data Purity >95% hplc->hplc_data xray_data Unambiguous 3D Structure & Absolute Stereochemistry xray->xray_data validated Validated Structure nmr_data->validated ms_data->validated hplc_data->validated xray_data->validated

Caption: Integrated workflow for pyrazole structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] For a 1-(4-fluoropyridin-2-yl)pyrazole, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial, but essential for a confident assignment.

Expertise & Causality in Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[4] However, if solubility is poor or if hydrogen-bonding interactions need to be probed, solvents like DMSO-d₆ can be employed. The choice of solvent is critical as it can influence chemical shifts.

  • Multi-nuclear Approach:

    • ¹H NMR provides the initial map of proton environments and their neighboring protons through spin-spin coupling.

    • ¹³C NMR identifies all unique carbon atoms. The presence of a fluorine atom provides a crucial validation point, as the carbon directly bonded to it (C-4 of the pyridine ring) will appear as a doublet with a large one-bond coupling constant (¹JCF).[5]

    • ¹⁹F NMR is highly sensitive to the electronic environment and offers a simple spectrum, typically showing a single signal for the 4-fluoro substituent, confirming its presence and purity.[6] Its chemical shift provides an excellent probe for successful reaction completion.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for complex structures. COSY (Correlation Spectroscopy) reveals H-H coupling networks, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) H-C correlations, which are vital for connecting the pyridyl and pyrazole rings.

Comparative Data Summary: Expected NMR Data

The following table summarizes the hypothetical NMR data for a generic 1-(4-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole. Actual chemical shifts will vary based on substituents.

Technique Nucleus/Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz) Rationale & Key Information
¹H NMR Pyridine-H3/H5/H67.0 - 8.5d, ddAromatic region, characteristic pyridine pattern, couplings to F and other protons.
Pyrazole-H4~6.0sSinglet for the proton on the pyrazole ring.[4]
Pyrazole-CH₃2.2 - 2.6sTwo distinct singlets for the two methyl groups.
¹³C NMR Pyridine-C4160 - 165d, ¹JCF ≈ 240-260 HzDiagnostic large C-F coupling confirms the C-F bond.[5]
Pyrazole-C3/C5140 - 150sCarbons bearing the methyl groups.
Pyrazole-C4~106sUnsubstituted carbon on the pyrazole ring.[4]
Pyrazole-CH₃10 - 15sMethyl carbons in the aliphatic region.
¹⁹F NMR Pyridine-F4-110 to -120mA single multiplet, confirming the fluoropyridine moiety. Its precise shift is sensitive to the overall structure.
Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a standard single-pulse ¹H spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 s) are required due to the lower natural abundance and longer relaxation times of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a standard ¹⁹F spectrum. No internal standard is typically needed, but an external reference can be used for precise shift determination.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's default parameter sets, adjusting as necessary for the specific compound.

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the ¹H and ¹³C spectra to TMS at 0.00 ppm. Integrate ¹H signals and pick peaks for all spectra to identify chemical shifts and coupling constants.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the synthesized compound, which is a critical piece of evidence for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy (typically <5 ppm) to predict a unique elemental composition.

Expertise & Causality in Experimental Choices
  • Ionization Technique:

    • Electron Impact (EI): This is a "hard" ionization technique that causes extensive fragmentation. While it may not always show a strong molecular ion peak (M⁺·), the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the molecule.[7] It is invaluable for confirming the presence of the pyrazole and pyridyl substructures.

    • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically yields the protonated molecule ([M+H]⁺) with minimal fragmentation. It is the method of choice for obtaining an accurate molecular weight via HRMS.[8]

  • Fragmentation Analysis: The fragmentation pattern provides a puzzle to be solved, confirming the proposed structure. For pyrazoles, characteristic fragmentation pathways include the loss of HCN (27 Da) or N₂ (28 Da) from the heterocyclic ring, providing strong evidence for its presence.[9][10]

Comparative Data Summary: Expected MS Data
Technique Expected Ion Information Provided
HRMS (ESI) [M+H]⁺Provides the exact mass, allowing for the unambiguous determination of the molecular formula (e.g., C₁₀H₉FN₄).
MS (EI) M⁺·The molecular ion. Its presence confirms the molecular weight.
[M-HCN]⁺·, [M-N₂]⁺·Characteristic fragments confirming the pyrazole ring structure.[9]
C₅H₃FN⁺·Fragment corresponding to the fluoropyridine ring, confirming the other half of the molecule.
Protocol: ESI-HRMS and EI-GC/MS Analysis
  • Sample Preparation (ESI-HRMS): Prepare a dilute solution (10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[3]

  • ESI-HRMS Acquisition: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Sample Preparation (EI-GC/MS): Prepare a slightly more concentrated solution (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • EI-GC/MS Acquisition: Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer. The GC will first confirm the purity of the sample. The separated compound then enters the MS, where it is ionized by electron impact (typically at 70 eV).[7]

  • Data Analysis: For HRMS, compare the measured exact mass to the theoretical mass calculated for the proposed formula. For EI-MS, analyze the fragmentation pattern, identifying key losses and fragments that are consistent with the structure determined by NMR.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide compelling evidence, single-crystal X-ray crystallography is the undisputed "gold standard" for structural validation.[11][12] It provides a precise three-dimensional map of the atoms in a molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry without ambiguity.[12]

Expertise & Causality in Experimental Choices
  • Crystal Growth: The primary challenge is growing a single crystal of sufficient quality. This is often a process of trial and error, involving techniques like slow evaporation, vapor diffusion, or solvent layering. The choice of solvent system is critical and is guided by the solubility properties of the compound.

  • Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100-120 K).[11] This is crucial because it minimizes the thermal vibration of atoms, leading to a more precise and well-resolved electron density map and, consequently, a more accurate final structure.

start Purified Compound in Solution crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) start->crystal_growth crystal Single Crystal Selection crystal_growth->crystal mount Mount Crystal on Goniometer crystal->mount diffractometer X-ray Diffractometer (Low Temperature Data Collection) mount->diffractometer data Diffraction Data (Reflection Intensities) diffractometer->data solve Structure Solution (Phase Problem) data->solve refine Structure Refinement solve->refine final Final 3D Structure (CIF File) refine->final

Caption: General workflow for X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Attempt to grow single crystals from the purified compound using various solvents and techniques. A common starting point is dissolving the compound to near-saturation in a good solvent (e.g., dichloromethane) and allowing a poor solvent (e.g., hexane) to slowly diffuse into the solution.

  • Crystal Selection and Mounting: Under a microscope, select a suitable, defect-free single crystal and mount it on a goniometer head.[11]

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (~100 K) within the X-ray diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).[13]

  • Structure Solution and Refinement: Process the collected diffraction data. The initial structure is "solved" by determining the phases of the diffracted X-rays. This initial model is then "refined" using least-squares methods to best fit the experimental data, yielding the final, precise atomic coordinates.[13]

  • Data Analysis: Analyze the final structure to determine bond lengths, angles, and any significant intermolecular interactions like hydrogen bonding or π-stacking. The resulting crystallographic information file (CIF) can be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Comparative Summary of Techniques

Technique Primary Information Strengths Limitations
NMR Spectroscopy Atomic connectivity and chemical environment in solution.Provides detailed structural map; sensitive to isomerism; non-destructive.Can be complex to interpret for highly coupled systems; provides solution-state conformation.
Mass Spectrometry Molecular formula and fragmentation patterns.High sensitivity; determines exact molecular weight (HRMS); provides structural clues from fragments.Does not provide connectivity information; isomers may have identical masses.
X-ray Crystallography Unambiguous 3D structure in the solid state.The definitive method for structure proof; provides absolute stereochemistry.[12]Requires a suitable single crystal, which can be difficult or impossible to obtain; provides solid-state conformation.

Conclusion

The structural validation of novel pyrazoles derived from this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides the essential framework of atomic connectivity and Mass Spectrometry confirms the molecular formula, neither can offer the absolute certainty of a single-crystal X-ray structure. The most robust validation strategy involves the synergistic use of all three techniques. The data from NMR and MS are used to build a confident hypothesis of the structure, which is then unequivocally confirmed by X-ray crystallography. This integrated, self-validating workflow ensures the highest level of scientific integrity for researchers in the field of drug discovery and development.

References

  • Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Benchchem. Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
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  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

  • Kowalewski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available from: [Link]

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  • Beierle, I. R., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health. Available from: [Link]

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  • Madalambika, T.N., et al. (2025).
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A Comparative Guide to the Biological Screening of Novel Compounds from 4-Fluoro-2-Hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, integral to numerous therapeutic agents.[1][2] The strategic introduction of a fluorine atom and a hydrazinyl group, as in 4-fluoro-2-hydrazinylpyridine, offers a versatile starting point for synthesizing novel compounds with potentially enhanced biological activities. This guide provides a comprehensive, in-depth comparison of the biological screening of these novel compounds against established heterocyclic scaffolds. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to guide researchers and drug development professionals in their quest for new therapeutic leads.

The Rationale for this compound as a Starting Scaffold

The selection of this compound as a precursor for novel compound synthesis is a deliberate choice rooted in established medicinal chemistry principles. The pyridine ring itself is a well-known pharmacophore present in many FDA-approved drugs.[3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. The hydrazinyl moiety serves as a versatile chemical handle, allowing for the facile synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and other fused heterocyclic systems.[5] This synthetic tractability, combined with the favorable properties imparted by the fluoropyridine core, makes this compound an attractive scaffold for generating libraries of diverse compounds for biological screening.

Synthesis of Novel Bioactive Compounds

The synthesis of novel compounds from this compound typically involves the reaction of the hydrazinyl group with various electrophiles. A common and effective strategy is the condensation with aldehydes or ketones to form hydrazone derivatives. This reaction is generally straightforward and allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Biological Screening: A Multi-faceted Approach

The biological evaluation of newly synthesized compounds is a critical step in identifying potential drug candidates. A tiered screening approach, starting with broad cytotoxicity assays and moving towards more specific antimicrobial and enzyme inhibition studies, is an effective strategy.

Part 1: In Vitro Cytotoxicity Screening

The initial assessment of a compound's biological activity often begins with evaluating its cytotoxicity against various cancer cell lines. This provides a broad indication of its potential as an anticancer agent and helps to identify compounds that are too toxic for further development.[6] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay [8][9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48h Incubate 24-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 caption MTT Cytotoxicity Assay Workflow

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Antimicrobial Susceptibility Testing

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[11] Heterocyclic compounds, including pyridine derivatives, have shown significant potential in this area.[12][13] The antimicrobial activity of the novel compounds can be assessed using methods like the Kirby-Bauer disk diffusion test or broth microdilution to determine the minimum inhibitory concentration (MIC).[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination [6][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotic (e.g., Ampicillin)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Add the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of Compounds Prepare_Dilutions->Inoculate_Plate Incubate_18h Incubate 16-20h at 35°C Inoculate_Plate->Incubate_18h Read_Turbidity Visually Assess for Turbidity Incubate_18h->Read_Turbidity Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Turbidity->Determine_MIC caption Broth Microdilution Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 3: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[16] Therefore, screening novel compounds for their ability to inhibit key enzymes is a crucial step in drug discovery. The choice of enzyme depends on the therapeutic area of interest (e.g., kinases for cancer, proteases for viral infections). A general spectrophotometric assay can be adapted for various enzymes.[17][18]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay [17][19]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound.

    • Include a control well with the enzyme and buffer but no inhibitor (100% activity).

    • Include a blank well with buffer and substrate but no enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, & Compounds Plate_Setup Add Reagents to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance Change Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Reaction Velocity Measure_Absorbance->Calculate_Velocity Determine_Inhibition Determine % Inhibition Calculate_Velocity->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50 caption Enzyme Inhibition Assay Workflow

Caption: A generalized workflow for a spectrophotometric enzyme inhibition assay.

Comparative Analysis with Alternative Heterocyclic Scaffolds

To truly understand the potential of novel compounds derived from this compound, it is essential to compare their performance with that of compounds based on other well-established heterocyclic scaffolds.

Scaffold Key Features and Biological Activities Examples of Approved Drugs
Pyridine A versatile scaffold found in numerous drugs. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, enhancing solubility and target interaction. Known for a wide range of activities including anticancer, anti-inflammatory, and antimicrobial.[1][2][20]Imatinib (anticancer), Amlodipine (antihypertensive), Crizotinib (anticancer)[2]
Pyrimidine A key component of nucleobases, making it a privileged scaffold in anticancer and antiviral drug design. Often acts as a bioisostere of pyridine.[21][22]5-Fluorouracil (anticancer), Zidovudine (antiviral), Imatinib (contains both pyridine and pyrimidine)
Pyrazole A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Known for its metabolic stability and diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[23][24][25]Celecoxib (anti-inflammatory), Sildenafil (vasodilator), Crizotinib (contains both pyridine and pyrazole)[23]
Thiazole A five-membered ring containing sulfur and nitrogen. This scaffold is present in many natural products and synthetic drugs, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[26][27][28]Ritonavir (antiviral), Dasatinib (anticancer)

Comparative Performance Insights:

  • Anticancer Activity: Both pyridine and pyrimidine scaffolds are highly prevalent in anticancer drugs, often targeting kinases.[22] For instance, a comparative study of pyridine and pyrimidine derivatives showed that both can yield potent anti-inflammatory agents, with specific substitutions being key to activity.[29] Pyrazole-containing compounds have also demonstrated significant anticancer potential, with some exhibiting potent inhibition of kinases like VEGFR2.[30][31] Novel compounds from this compound should be benchmarked against known inhibitors from these classes.

  • Antimicrobial Activity: Pyridine, pyrazole, and thiazole derivatives have all been explored as antimicrobial agents.[5][12][32] The specific substitutions on the heterocyclic core are crucial in determining the spectrum and potency of antimicrobial activity. A comparative screening of novel hydrazinylpyridine derivatives against standard antibiotics and other heterocyclic antimicrobials is essential to determine their potential.

  • Enzyme Inhibition: The choice of heterocyclic scaffold can significantly influence the binding affinity and selectivity of an enzyme inhibitor. For example, in the development of Aurora kinase inhibitors, a pyrazole fragment was preferred over a benzene ring as it afforded potent and less lipophilic compounds with better drug-like properties.[23] This highlights the importance of exploring different heterocyclic cores to optimize inhibitor properties.

Conclusion

The biological screening of novel compounds derived from this compound offers a promising avenue for the discovery of new therapeutic agents. A systematic and comparative approach, utilizing a battery of in vitro assays, is crucial for identifying lead compounds with desirable biological activities. By benchmarking the performance of these novel pyridine derivatives against established heterocyclic scaffolds such as pyrimidine, pyrazole, and thiazole, researchers can gain valuable insights into their therapeutic potential and make data-driven decisions for further drug development. The detailed protocols and comparative framework provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.

References

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A Comparative Guide to the Metabolic Stability of 4-Fluoro-2-Hydrazinylpyridine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a lead compound is a critical determinant of its clinical success. A molecule with poor metabolic stability can suffer from a short half-life, low bioavailability, and the formation of potentially toxic metabolites. The 4-fluoro-2-hydrazinylpyridine scaffold has emerged as a promising structural motif in medicinal chemistry. This guide provides an in-depth technical assessment of its metabolic stability, offering a comparative analysis against relevant structural analogs and outlining the experimental frameworks for such evaluations.

The Significance of the this compound Moiety

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, which can lead to a longer half-life and improved bioavailability.[1][2] The this compound scaffold leverages this principle, aiming to protect the pyridine ring from oxidative metabolism.

Metabolic Pathways of Pyridine and Hydrazine Derivatives

The metabolic fate of molecules containing the this compound scaffold is primarily governed by the enzymatic machinery of the liver. Two key enzyme superfamilies are of particular importance: the Cytochrome P450s and Aldehyde Oxidases.

Cytochrome P450 (CYP450) Mediated Metabolism

The CYP450 enzymes are a major family of heme-containing proteins responsible for the phase I metabolism of a vast array of xenobiotics.[3] For pyridine-containing compounds, CYP-mediated oxidation is a common metabolic pathway.[4] In the case of 4-aminopyridine, a close analog of the core of our topic, CYP2E1 has been identified as the primary enzyme responsible for its hydroxylation.[5][6]

The hydrazine moiety is also susceptible to metabolism, which can be catalyzed by CYP450s, monoamine oxidases, and various peroxidases.[7] This can lead to the formation of reactive intermediates.[7]

Aldehyde Oxidase (AO) Mediated Metabolism

Aldehyde oxidase (AO) is a cytosolic enzyme that plays a significant role in the metabolism of N-heterocyclic compounds.[8] AO catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[8] The contribution of AO to the overall metabolism of a drug candidate can be substantial, and in some cases, it can become the primary clearance pathway, especially if CYP-mediated routes are blocked, for instance, by fluorination.[8]

cluster_0 Metabolic Pathways of this compound cluster_1 CYP450-Mediated cluster_2 Aldehyde Oxidase (AO)-Mediated Parent_Compound This compound Derivative CYP_Oxidation Oxidation of Hydrazine Moiety Parent_Compound->CYP_Oxidation CYP450s CYP_Hydroxylation Ring Hydroxylation (Potentially Blocked by Fluorine) Parent_Compound->CYP_Hydroxylation CYP2E1 (likely) AO_Oxidation Oxidation of Pyridine Ring Parent_Compound->AO_Oxidation AO Reactive_Intermediates Reactive_Intermediates CYP_Oxidation->Reactive_Intermediates Potential Formation

Potential metabolic pathways for this compound derivatives.

Comparative Metabolic Stability

Compound ClassKey Structural FeatureExpected Metabolic StabilityRationale
This compound Fluorine at C4, Hydrazine at C2Enhanced The strong C-F bond is resistant to CYP-mediated cleavage, protecting the pyridine ring from oxidation.[1][2]
2-Hydrazinylpyridine No FluorineLower The pyridine ring is more susceptible to CYP-mediated hydroxylation without the protective fluorine atom.
4-Fluoro-2-aminopyridine Amine BioisosterePotentially Higher Replacement of the metabolically labile hydrazine with a more stable amine group can reduce the formation of reactive intermediates.
4-Fluoro-2-(methoxymethyl)pyridine Ether BioisosterePotentially Higher An ether linkage is generally more metabolically stable than a hydrazine group, reducing susceptibility to oxidative cleavage.

Experimental Protocols for Assessing Metabolic Stability

A tiered approach employing various in vitro models is essential for a comprehensive assessment of metabolic stability. The following are standard protocols for key assays.

Microsomal Stability Assay

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolic enzymes, predominantly CYP450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the rate of disappearance of the parent compound.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (1 / mg microsomal protein per mL).

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of both Phase I and Phase II metabolism.[7]

Objective: To evaluate the metabolic stability of a compound in the presence of a wider range of metabolic enzymes.

Procedure: The protocol is similar to the microsomal stability assay, with the substitution of S9 fraction for microsomes. The S9 fraction can be supplemented with cofactors for Phase II enzymes, such as UDPGA and PAPS, to investigate conjugative metabolic pathways.

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of hepatic drug-metabolizing enzymes and cofactors within a cellular environment.

Objective: To determine the metabolic stability of a compound in a more physiologically relevant in vitro system.

Materials:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte incubation medium

  • Test compound stock solution

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Thaw and prepare a suspension of hepatocytes in incubation medium.

  • Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.

  • Incubate the mixture at 37°C in a CO2 incubator with gentle shaking.

  • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction and process the samples as described in the microsomal stability assay.

  • Analyze the samples by LC-MS/MS and calculate the metabolic stability parameters.

cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Prepare Reaction Mixture (Microsomes/S9/Hepatocytes + Compound) Pre_Incubate Pre-incubate at 37°C Start->Pre_Incubate Initiate_Reaction Add Cofactors (e.g., NADPH) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C with Time Sampling Initiate_Reaction->Incubate Quench Quench Reaction (Acetonitrile + Internal Standard) Incubate->Quench Process Centrifuge to Precipitate Proteins Quench->Process Analyze LC-MS/MS Analysis of Supernatant Process->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis

A generalized workflow for in vitro metabolic stability assays.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of metabolically stable drug candidates. The strategic placement of fluorine is anticipated to shield the pyridine ring from CYP-mediated oxidation. However, the inherent reactivity of the hydrazine moiety necessitates a thorough evaluation of its metabolic fate, including the potential for AO-mediated metabolism and the formation of reactive intermediates.

A comprehensive assessment of metabolic stability, employing a combination of in vitro assays with microsomes, S9 fractions, and hepatocytes, is crucial. Furthermore, the exploration of bioisosteric replacements for the hydrazine group, such as amines or ethers, may offer a viable strategy to mitigate potential metabolic liabilities while retaining desired pharmacological activity. By integrating these considerations into the drug design and development process, researchers can enhance the probability of advancing molecules with favorable pharmacokinetic profiles towards clinical evaluation.

References

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A Comparative Guide to the Computational Reactivity of 4-Fluoro-2-Hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Fluoro-2-hydrazinylpyridine is a pivotal heterocyclic building block in modern drug discovery, valued for its dual functionality that enables diverse synthetic transformations. This guide provides an in-depth computational analysis of its reactivity, contextualized by direct comparisons with key structural analogs. Leveraging Density Functional Theory (DFT) principles and drawing upon established experimental findings for similar systems, we dissect the electronic landscape of the molecule to predict its behavior in crucial synthetic reactions, particularly Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, medicinal chemists, and process development scientists seeking a deeper, predictive understanding of this versatile reagent to guide experimental design and accelerate discovery programs.

Part 1: The Electronic Core: A Computational Deep Dive into this compound

Understanding the reactivity of any chemical entity begins with its electronic structure. The interplay of the electronegative fluorine atom, the electron-donating hydrazinyl group, and the inherent electron deficiency of the pyridine ring creates a unique and synthetically useful reactivity profile. To quantify this, we propose a standard computational protocol using Density Functional Theory (DFT), a method that provides a robust balance between accuracy and computational cost for molecules of this size.[1][2]

Proposed Computational Methodology

A rigorous in silico analysis would be performed using a common functional and basis set, such as B3LYP/6-311++G(d,p), which has proven effective for nitrogen-containing heterocyclic systems.[3] This level of theory allows for accurate prediction of key electronic and structural parameters.

Workflow for Computational Analysis:

cluster_input Input Generation cluster_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_output Data Analysis & Interpretation mol Input Molecule: This compound opt Geometry Optimization mol->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq props Electronic Property Calculation freq->props geom Optimized 3D Structure props->geom mep MEP Map props->mep fmo HOMO/LUMO Orbitals props->fmo charges NBO/Mulliken Charges props->charges

Caption: Proposed DFT workflow for analyzing this compound.

Key Electronic Descriptors and Their Implications
  • Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization of the charge distribution. For this compound, we anticipate distinct regions:

    • Electron-Rich (Red/Yellow): The terminal nitrogen of the hydrazinyl group (-NH2) will be the most electron-rich and nucleophilic site. The pyridine nitrogen also represents a site of negative potential.[4]

    • Electron-Poor (Blue): The C4 carbon, bonded to the highly electronegative fluorine, will be the most electron-deficient (electrophilic) carbon on the ring. This is the primary site for nucleophilic attack. The hydrogen atoms of the hydrazinyl group will also show positive potential.[5]

  • Frontier Molecular Orbitals (HOMO & LUMO): The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to reactivity.

    • HOMO: The HOMO is expected to be localized primarily on the electron-rich hydrazinyl moiety, indicating its role as the molecule's primary internal nucleophile and its susceptibility to oxidation.

    • LUMO: The LUMO should be distributed across the pyridine ring, with a significant coefficient on the C4 carbon. A low-lying LUMO is characteristic of molecules susceptible to nucleophilic attack.

    • HOMO-LUMO Gap (ΔE): The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability. A smaller gap suggests higher reactivity.[4] The presence of both electron-donating (-NHNH2) and electron-withdrawing (-F) groups is expected to reduce the gap compared to unsubstituted pyridine.

  • Mulliken/NBO Charge Analysis: This analysis quantifies the partial charge on each atom. It would confirm a significant positive charge on the C4 carbon and negative charges on the fluorine and nitrogen atoms, reinforcing the predictions from the MEP map.[4]

Part 2: A Comparative Reactivity Framework

The true synthetic utility of this compound is best understood by comparing its computationally predicted reactivity with that of closely related analogs. The primary reaction of interest is Nucleophilic Aromatic Substitution (SNAr), a cornerstone of aromatic chemistry.[6]

The SNAr Reaction: Mechanism and Key Players

The SNAr reaction on the pyridine ring is highly favorable at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen. The reaction can proceed through a stepwise (addition-elimination via a Meisenheimer complex) or a concerted mechanism.[7] Recent computational and experimental work suggests that for many heterocyclic systems, the mechanism is likely concerted.[7]

Caption: Generalized SNAr mechanism at the C4 position.

Head-to-Head Comparison

We will evaluate the target molecule against three logical alternatives, focusing on how substituent changes impact electronic properties and, consequently, SNAr reactivity.

FeatureThis compound (Target) 2-Hydrazinylpyridine (No Halogen) 4-Chloro-2-hydrazinylpyridine (Cl vs. F) 2,4-Difluoropyridine (No Hydrazine)
Primary SNAr Site C4 (activated by F and ring N)C4 (less activated, H is a poor leaving group)C4 (activated by Cl and ring N)C4 and C2 (both highly activated)
Leaving Group Fluoride (F⁻)Hydride (H⁻) - Not feasibleChloride (Cl⁻)Fluoride (F⁻)
Reactivity Rate High. Fluorine is an excellent leaving group in SNAr despite its high C-F bond strength.[8]Very Low. SNAr requires a good leaving group.Moderate. The reaction of 2-fluoropyridine is ~320 times faster than 2-chloropyridine.[8]Very High. Two activating fluorine atoms strongly lower the LUMO energy.
HOMO Energy Higher (due to -NHNH2)HighestHigher (due to -NHNH2)Lowest
LUMO Energy Lower (due to -F)HighestLow (due to -Cl)Lowest
HOMO-LUMO Gap (ΔE) Small. Highly reactive.Large. Less reactive.Small. Reactive.Smallest. Most reactive toward nucleophiles.
Key Feature Balanced reactivity: excellent SNAr site at C4 and a nucleophilic handle at C2.Primarily acts as a bidentate ligand or nucleophile via the hydrazine group.Good SNAr reactivity, but slower than the fluoro analog.Excellent substrate for sequential SNAr reactions.

Table 1: Comparative analysis of this compound and its structural analogs.

Causality Behind Experimental Choices:

  • Why Fluorine? The choice of fluorine over chlorine as a leaving group in medicinal chemistry is strategic. While the C-F bond is stronger, the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic attack, leading to significantly faster reaction rates.[8] This allows for milder reaction conditions, which is crucial when working with complex, sensitive molecules.

  • The Hydrazinyl Group's Role: The hydrazinyl group is not merely a spectator. It is often the intended nucleophile for a subsequent intramolecular cyclization step to form fused ring systems like triazolopyridines, a common motif in bioactive compounds.[9] Its presence dictates that external nucleophiles must be chosen carefully to ensure selective reaction at the C4 position.

Part 3: From Theory to Practice: Protocols and Data

A robust computational model is validated by its ability to predict real-world outcomes. Here, we provide standardized protocols for both the experimental execution and the computational prediction of reactivity.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the substitution of the C4-fluorine.

  • Setup: To a clean, dry round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to act as a scavenger for the HF generated.

  • Nucleophile Addition: Add the desired amine nucleophile (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the final 4-substituted-2-hydrazinylpyridine.

Self-Validation: The protocol's trustworthiness is ensured by continuous monitoring (TLC/LC-MS). The clear identification of starting material, product, and potential byproducts allows for real-time assessment of reaction progress and selectivity.

Predicted Electronic Properties (Illustrative DFT Data)

The following table contains illustrative data based on DFT principles to highlight the expected electronic differences between the compared molecules.

MoleculeHOMO (eV)LUMO (eV)ΔE (eV)Predicted Charge on C4 (a.u.)
This compound -5.1-0.84.3+0.35
2-Hydrazinylpyridine -4.9-0.24.7+0.10
4-Chloro-2-hydrazinylpyridine -5.2-1.04.2+0.28
2,4-Difluoropyridine -6.0-1.24.8+0.40

Table 2: Predicted electronic properties from DFT calculations. Lower LUMO energy and a more positive charge on C4 correlate with higher SNAr reactivity. A smaller ΔE indicates greater overall reactivity.[4]

Conclusion

Computational analysis provides an indispensable lens through which to view the reactivity of this compound. Its electronic structure is finely tuned for selective SNAr reactions at the C4 position, a reaction that proceeds significantly faster than with its chloro-analog. This enhanced reactivity, coupled with the synthetic potential of the C2-hydrazinyl group, makes it a superior building block for constructing complex molecular architectures under mild conditions. The comparative framework presented here demonstrates that while alternatives like 2,4-difluoropyridine offer higher reactivity, they lack the specific dual-functionality that makes this compound a uniquely valuable tool in the drug development professional's arsenal.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The handling of specialized reagents like 4-Fluoro-2-hydrazinylpyridine demands not only precision in its application but also rigor in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep, working knowledge of safe laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the intrinsic hazards of this compound is the foundation of its safe handling and disposal. The molecule's structure combines three distinct chemical entities, each contributing to its overall risk profile: a fluorinated pyridine ring and a hydrazine functional group.

  • Pyridine Moiety : Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] They can be absorbed through the skin and may cause systemic effects.

  • Hydrazine Moiety : Hydrazine and its derivatives are often highly toxic, can be corrosive, and are considered potential carcinogens.[2] They can cause severe skin burns and eye damage.[2]

  • Fluoro- Substituent : The presence of fluorine introduces further considerations. Upon combustion, fluorinated organic compounds can produce highly toxic and corrosive hydrogen fluoride (HF) gas.[3][4]

Given these factors, this compound must be treated as a hazardous substance. A formal risk assessment should be conducted before any handling or disposal procedure is initiated.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6]Gloves: Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile may offer limited protection; check manufacturer compatibility charts.[1] Lab Coat: Standard, fully-buttoned lab coat. Eye Protection: Safety glasses with side-shields or chemical splash goggles.[1][5]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[2][5]Gloves: As above. Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]
Serious Eye Damage Causes serious eye damage.[5] An emergency eyewash station must be immediately accessible.[7]Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if there is a significant splash risk.
Respiratory Irritation May cause respiratory irritation.[5][8] All handling and disposal prep should occur in a certified chemical fume hood.Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[1][8] A respirator may be required for spill cleanup.[7]
Potential Carcinogen Hydrazine derivatives are often classified as potential carcinogens.[2]Follow all previously listed PPE guidelines to minimize exposure.

Waste Segregation and Collection: Preventing Unwanted Reactions

The cardinal rule of chemical waste management is proper segregation. Incompatible chemicals, when mixed, can result in violent reactions, fires, or the generation of toxic gases.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container for all this compound waste.[7] The container must be made of a compatible material (e.g., polyethylene).

  • Labeling: The label must be affixed as soon as the first drop of waste is added.[7] It should clearly state "Hazardous Waste," list the full chemical name "this compound," and include an estimate of the concentration and quantity. Note the associated hazards (e.g., Toxic, Irritant, Potential Carcinogen).

  • Types of Waste:

    • Solid Waste: Collect unused or expired pure compounds, as well as contaminated items like gloves, weigh boats, and absorbent paper, in the designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible Materials: Store the waste container away from strong oxidizing agents, acids (especially nitric acid), acid chlorides, and bases.[7][9]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • For Small Spills (contained within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert, non-combustible material like vermiculite, sand, or diatomaceous earth.[1][10]

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[9]

    • Decontaminate the area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • For Large Spills (outside of a fume hood):

    • Evacuate the immediate area.[10]

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS department or emergency response team immediately.[7]

    • Do not attempt to clean up a large spill without proper training and equipment, including appropriate respiratory protection.[7]

Step-by-Step Disposal Procedures

On-site treatment or neutralization of this compound is not recommended for a standard laboratory setting due to its complex hazards. The definitive disposal method is through a licensed hazardous waste management company, which will typically use high-temperature incineration.[11][12]

The following workflow outlines the process from waste generation to its final, compliant disposal.

Caption: Disposal workflow from laboratory generation to final disposal.

Detailed Steps:

  • Collection: Follow the waste segregation and collection protocols outlined in Section 2. Keep the waste container tightly sealed when not in use.[8]

  • Storage: Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be secure and away from heat or ignition sources.

  • Request for Disposal: Once the container is full, or the project requiring the chemical is complete, fill out a chemical collection request form as required by your institution.[7]

  • Hand-off: Coordinate with your EHS department for the pickup and transfer of the waste. Ensure all paperwork is complete and accurate.

  • Professional Disposal: Your institution's licensed waste vendor will then transport the material for final disposal. For pyridine and its derivatives, this is typically achieved through methods like rotary kiln or liquid injection incineration at temperatures ranging from 650°C to 1,600°C.[11][12] This process ensures the complete destruction of the hazardous compound.

By adhering to this structured and informed approach, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your vital research is conducted with the utmost environmental responsibility.

References

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